molecular formula C8H9Br B049273 4-Methylbenzyl bromide CAS No. 104-81-4

4-Methylbenzyl bromide

Cat. No.: B049273
CAS No.: 104-81-4
M. Wt: 185.06 g/mol
InChI Key: WZRKSPFYXUXINF-UHFFFAOYSA-N
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Description

4-Methylbenzyl bromide is a high-purity alkylating agent of significant value in synthetic organic chemistry and pharmaceutical research. Its primary application lies in its role as a versatile benzylation reagent, facilitating the introduction of the 4-methylbenzyl (p-methylbenzyl) group into nucleophilic targets. Researchers utilize this compound to protect carboxylic acids and alcohols as their p-methylbenzyl ethers or esters, which can be selectively deprotected under mild conditions. Furthermore, it serves as a crucial building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs), ligands for catalysis, and ionic liquids. The mechanism of action involves a classic SN2 nucleophilic substitution, where the bromide acts as an excellent leaving group, enabling the electrophilic benzyl carbon to be attacked by a wide range of nucleophiles such as amines, thiols, and alkoxides. The para-methyl group on the aromatic ring influences the compound's reactivity and the steric/electronic properties of the resulting products, making it a valuable tool for structure-activity relationship (SAR) studies in medicinal chemistry. This reagent is provided to support innovative research in developing novel chemical entities and advanced materials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(bromomethyl)-4-methylbenzene
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InChI

InChI=1S/C8H9Br/c1-7-2-4-8(6-9)5-3-7/h2-5H,6H2,1H3
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InChI Key

WZRKSPFYXUXINF-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC=C(C=C1)CBr
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Molecular Formula

C8H9Br
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DSSTOX Substance ID

DTXSID7059305
Record name Benzene, 1-(bromomethyl)-4-methyl-
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Molecular Weight

185.06 g/mol
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Physical Description

Needles from alcohol; [Merck Index] White crystals, insoluble in water; [MSDSonline]
Record name p-Xylyl bromide
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Boiling Point

220 °C, BP: 218-220 °C at 740 mm Hg; 120 °C at 15 mm Hg
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Flash Point

98 °C (208 °F) - closed cup
Record name P-XYLYL BROMIDE
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Solubility

Insoluble in water, Very soluble in chloroform, hot ether, Soluble in ethanol; very soluble in ethyl ether, chloroform
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Density

1.324 g/cu cm at 25 °C
Record name P-XYLYL BROMIDE
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Vapor Pressure

0.09 [mmHg]
Record name p-Xylyl bromide
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Color/Form

Needles from alcohol

CAS No.

104-81-4
Record name 4-Methylbenzyl bromide
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Melting Point

34 °C
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Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Methylbenzyl Bromide: Chemical Properties and Structure

This guide provides a comprehensive overview of the chemical properties, structural information, and key experimental protocols for this compound. All quantitative data is summarized in structured tables for ease of reference, and experimental workflows are visualized using Graphviz diagrams.

Chemical and Physical Properties

This compound is a versatile reagent in organic synthesis. Its physical and chemical characteristics are crucial for its handling, storage, and application in research and development.

PropertyValueReference
Appearance White to pale yellow solid or crystalline powder.[1][2][3][4][5]
Molecular Formula C₈H₉Br.[1][3][6][7]
Molecular Weight 185.06 g/mol .[1][3][8][9]
Melting Point 34-36 °C (lit.).[1][2][4]
Boiling Point 218-220 °C (lit.).[1][2][4]
Density 1.324 g/cm³.[1]
Flash Point 98 °C (208.4 °F) - closed cup.[4][10]
Vapor Pressure 0.132 mmHg at 25°C.[1]
Water Solubility Practically insoluble.[1][7][11]
Solubility Soluble in acetone, ether, and ethanol.[1][11]
Refractive Index 1.5540 (estimate).[1]

Structural Information

The structural identifiers of this compound are essential for database searches, regulatory submissions, and accurate documentation in scientific literature.

IdentifierValueReference
IUPAC Name 1-(bromomethyl)-4-methylbenzene.[5][7][10]
Synonyms p-Methylbenzyl bromide, p-Xylyl bromide, α-bromo-p-xylene, 1-(Bromomethyl)-4-methylbenzene.[3][7][8][12]
CAS Number 104-81-4.[1][2][3][4]
SMILES Cc1ccc(CBr)cc1.[3][4][7][13]
InChI InChI=1S/C8H9Br/c1-7-2-4-8(6-9)5-3-7/h2-5H,6H2,1H3.[3][4][6][13]
InChIKey WZRKSPFYXUXINF-UHFFFAOYSA-N.[3][4][6][8]

Spectroscopic Data

Spectroscopic data is fundamental for the identification and characterization of this compound.

TechniqueDataReference
¹H NMR Spectra are publicly available for reference.[6]
¹³C NMR Spectra are publicly available for reference.[6]
Infrared (IR) Spectra are publicly available for reference.[6][11]
Mass Spectrometry (MS) Spectra are publicly available for reference.[6][10]
Ultraviolet (UV) Maximum Absorption (Hexane): 236 nm (log ε = 3.7).[10][11]

Experimental Protocols

Synthesis of this compound

Method 1: Bromination of p-Xylene

This method involves the direct bromination of p-xylene.

  • Procedure: p-Xylene is heated to 120°C. Under strong light irradiation, bromine is added while stirring the mixture. Upon completion of the reaction, the resulting hydrogen bromide is removed. The crude product is then dried and purified by vacuum distillation to yield this compound.[11]

G pXylene p-Xylene Reaction Reaction Vessel (120°C, Light) pXylene->Reaction Bromine Bromine (Br₂) Bromine->Reaction Product This compound Reaction->Product Distillation

Synthesis of this compound from p-Xylene.

Method 2: From Toluene

This protocol describes a multi-component reaction starting from toluene.

  • Procedure: To a mixture of acetic acid (25 ml) and hydrobromic acid (95 ml), add toluene (18 g), trioxane (6.6 g), and benzyltriethylammonium bromide (2.0 g). The mixture is heated to 70°C and stirred for 20 hours. After cooling to room temperature, the mixture is extracted with dichloromethane. The organic layer is concentrated to give an oil residue, which is then distilled under vacuum to afford the final product.[9]

G cluster_reactants Reactants Toluene Toluene Reaction Reaction (70°C, 20h) Toluene->Reaction AceticAcid Acetic Acid AceticAcid->Reaction HBr Hydrobromic Acid HBr->Reaction Trioxane Trioxane Trioxane->Reaction Catalyst Benzyltriethylammonium bromide Catalyst->Reaction Extraction Extraction (Dichloromethane) Reaction->Extraction Distillation Vacuum Distillation Extraction->Distillation Product This compound Distillation->Product

Synthesis of this compound from Toluene.
Purification

  • Crystallization: this compound can be purified by crystallization from ethanol or pentane.[2]

Reactivity and Applications

This compound is a key intermediate in organic synthesis, particularly in the pharmaceutical industry.[2][7] It is primarily used as an alkylating agent to introduce the 4-methylbenzyl group into various molecules.

  • Nucleophilic Substitution: The bromine atom is a good leaving group, making the benzylic carbon susceptible to nucleophilic attack. This reactivity is harnessed in the synthesis of a wide range of compounds. For example, it can react with 2,3-dihydro-indole to produce 1-(4-methyl-benzyl)-2,3-dihydro-1H-indole.[11]

  • Pharmaceutical Intermediates: It serves as a building block in the preparation of more complex molecules, including active pharmaceutical ingredients.[7] It is used in the preparation of bis-phosphonium and phosphonium salts which have shown potential as trypanosomicide agents.[14]

G Reactant This compound Product Alkylated Product (R-CH₂-C₆H₄-CH₃) Reactant->Product SN2 Reaction Nucleophile Nucleophile (Nu⁻) Nucleophile->Product LeavingGroup Bromide Ion (Br⁻) Product->LeavingGroup

General Nucleophilic Substitution Pathway.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

Hazard ClassStatementReference
GHS Pictograms GHS05 (Corrosion).[4][8]
Signal Word Danger.[4][8]
Hazard Statements H314: Causes severe skin burns and eye damage.[4][12][15] H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled.[12]
Precautionary Statements P260: Do not breathe dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection.[4][11][12]
Storage Store in a cool, dry, well-ventilated area.[11] Recommended storage temperature is 2-8°C.[1][4] Keep away from incompatible materials such as strong oxidizing agents and bases.[16]
Handling Handle in accordance with good industrial hygiene and safety practices.[15] Use in a well-ventilated area or under a fume hood.[16] Avoid contact with skin, eyes, and clothing.[15]
First Aid In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[11] If on skin, wash with plenty of soap and water.[15] If swallowed, rinse mouth and do NOT induce vomiting; seek immediate medical attention.[15]

This technical guide is intended for use by qualified professionals. Always consult the Safety Data Sheet (SDS) before handling this chemical.[16]

References

Physical properties of 4-Methylbenzyl bromide (melting point, boiling point)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of 4-Methylbenzyl Bromide

This technical guide provides a comprehensive overview of the physical properties of this compound, with a specific focus on its melting and boiling points. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development who require precise and reliable data for their work. This guide also details the experimental protocols for determining these critical physical constants.

Physical Properties of this compound

This compound, also known as α-bromo-p-xylene, is a valuable intermediate in organic synthesis. Accurate knowledge of its physical properties is essential for its proper handling, storage, and application in various chemical reactions.

Quantitative Data Summary

The melting and boiling points of this compound are summarized in the table below. The data represents a range of values reported in the literature, reflecting slight variations due to experimental conditions and sample purity.

Physical PropertyValue (°C)Pressure
Melting Point32.0 - 38.0[1]Not Applicable
34 - 36[2][3][4][5]
36 - 37[6]
Boiling Point218 - 220[2][3][4][5][6]Atmospheric
220 - 222[7]Atmospheric
113 - 115[6]2.27 kPa

Experimental Protocols

The determination of melting and boiling points are fundamental laboratory techniques for the characterization and purity assessment of chemical compounds.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The presence of impurities typically lowers and broadens the melting point range[8][9]. The capillary method is a widely used and standard procedure for determining the melting point of a solid organic compound[10].

Methodology: Capillary Method

  • Sample Preparation: A small amount of the dry, powdered this compound is placed into a thin-walled glass capillary tube, which is sealed at one end. The sample is packed down to a height of 2-4 mm[9].

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heating block and a thermometer or a digital temperature sensor. Modern instruments offer precise temperature control and a magnifying lens for easy observation[10].

  • Heating and Observation: The sample is heated at a controlled rate. An initial rapid heating can be done to determine an approximate melting range[8][11]. Subsequently, a new sample is heated slowly, at a rate of about 1-2 °C per minute, as the temperature approaches the expected melting point[9].

  • Data Recording: The melting point range is recorded from the temperature at which the first drop of liquid is observed to the temperature at which the entire sample has completely melted[9].

MeltingPointWorkflow A Sample Preparation (Dry, Powdered Sample) B Pack Capillary Tube (2-4 mm height) A->B C Place in Melting Point Apparatus B->C D Rapid Heating (Approximate Range) C->D Initial Run E Slow Heating (1-2 °C/min) D->E Refined Run F Observe Melting E->F G Record Melting Point Range F->G

Workflow for Melting Point Determination
Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it. This physical constant is sensitive to changes in atmospheric pressure[12]. For larger sample volumes, distillation is a common method, while for smaller quantities, a micro-boiling point determination is suitable[13].

Methodology: Micro-Boiling Point (Capillary Method)

  • Sample Preparation: A small amount of liquid this compound (a few milliliters) is placed in a small test tube or fusion tube. A capillary tube, sealed at one end, is inverted and placed into the liquid[12][14].

  • Apparatus Setup: The test tube is attached to a thermometer and placed in a heating bath (such as a Thiele tube with heating oil) or an aluminum block heater[14][15].

  • Heating and Observation: The apparatus is heated gradually. As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube as the trapped air and the substance's vapor expand[15]. Heating is continued until a steady stream of bubbles is observed.

  • Data Recording: The heat source is then removed, and the apparatus is allowed to cool. The boiling point is the temperature at which the liquid just begins to enter the capillary tube[12][15]. This occurs when the vapor pressure inside the capillary equals the external atmospheric pressure.

BoilingPointWorkflow A Sample Preparation (Liquid in Test Tube) B Insert Inverted Sealed Capillary A->B C Heat Apparatus Gradually B->C D Observe Steady Stream of Bubbles C->D E Remove Heat and Allow to Cool D->E F Record Temperature When Liquid Enters Capillary E->F

Workflow for Micro-Boiling Point Determination

References

An In-depth Technical Guide to 4-Methylbenzyl Bromide (CAS 104-81-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Methylbenzyl bromide, a key intermediate in organic synthesis. This document details its chemical and physical properties, synthesis protocols, reactivity, and applications, with a focus on its relevance to the pharmaceutical and life sciences industries.

Chemical and Physical Properties

This compound, also known as α-bromo-p-xylene or p-xylyl bromide, is a versatile reagent in organic chemistry.[1][2] It is a white to pale yellow crystalline solid or melt with a strong odor.[1][3] This compound is practically insoluble in water but soluble in organic solvents such as ethanol, ether, chloroform, and DMSO.[1][3] Due to its reactive nature, it is sensitive to light and moisture and should be stored in a cool, dry place, often under an inert atmosphere.[4][5]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReferences
CAS Number 104-81-4[1]
Molecular Formula C₈H₉Br[1]
Molecular Weight 185.06 g/mol [1]
Appearance White to light yellow crystalline mass[1][3]
Melting Point 34-36 °C (lit.)[1][6]
Boiling Point 218-220 °C (lit.)[1][6]
Density 1.324 g/cm³[1]
Flash Point 98 °C (208 °F)[1]
Refractive Index 1.5540 (estimate)[1]
Solubility Practically insoluble in water; soluble in ethanol, ether, chloroform[3]
Storage Temperature 2-8°C[1]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Table 2: Spectroscopic Data for this compound

TechniqueDataReferences
¹H NMR Spectrum available[7]
¹³C NMR Spectrum available[7]
Mass Spectrometry (MS) Spectrum available[3][7]
Infrared (IR) Spectroscopy Spectrum available[3][7]
UV Absorption (max in Hexane) 236 nm (log ε = 3.7)[3]

Synthesis of this compound

This compound is typically synthesized from either 4-methylbenzyl alcohol or p-xylene.

Experimental Protocol: Synthesis from 4-Methylbenzyl Alcohol

This method involves the conversion of the alcohol to the corresponding bromide using a brominating agent like phosphorus tribromide.[8]

Materials:

  • 4-Methylbenzyl alcohol (1 mmol)

  • Phosphorus tribromide (0.5 mL)

  • Dry benzene (15 mL)

Procedure:

  • Dissolve 4-methylbenzyl alcohol (1 mmol) in dry benzene (15 mL) in a round-bottom flask.

  • Stir the solution at room temperature.

  • Slowly add phosphorus tribromide (0.5 mL) to the stirred solution.

  • Continue stirring at room temperature until the reaction is complete (monitoring by TLC is recommended).

  • Upon completion, perform a standard aqueous work-up to isolate the crude product.

  • The product can be purified by crystallization from ethanol or pentane.[1]

Experimental Protocol: Synthesis from p-Xylene

This protocol describes the radical bromination of p-xylene.[3]

Materials:

  • p-Xylene

  • Bromine

  • Strong light source (e.g., tungsten lamp)

Procedure:

  • Heat p-xylene to 120°C in a reaction vessel equipped for stirring and reflux.

  • Under strong light irradiation, add bromine dropwise to the heated p-xylene while stirring vigorously.

  • After the addition is complete, continue to stir the reaction mixture until the evolution of hydrogen bromide gas ceases.

  • Remove the remaining hydrogen bromide.

  • Dry the reaction product and purify by vacuum distillation to obtain this compound.[3]

Synthesis_Workflow cluster_0 Synthesis from 4-Methylbenzyl Alcohol cluster_1 Synthesis from p-Xylene 4-Methylbenzyl Alcohol 4-Methylbenzyl Alcohol Reaction_1 Bromination 4-Methylbenzyl Alcohol->Reaction_1 PBr3, Benzene PBr3, Benzene PBr3, Benzene->Reaction_1 4-Methylbenzyl Bromide_1 This compound Reaction_1->4-Methylbenzyl Bromide_1 p-Xylene p-Xylene Reaction_2 Radical Bromination p-Xylene->Reaction_2 Br2, Light Br2, Light Br2, Light->Reaction_2 4-Methylbenzyl Bromide_2 This compound Reaction_2->4-Methylbenzyl Bromide_2

Caption: Synthetic routes to this compound.

Reactivity and Applications in Drug Development

The high reactivity of the bromomethyl group makes this compound a valuable intermediate in organic synthesis.[9] It readily undergoes nucleophilic substitution reactions, allowing for the introduction of the 4-methylbenzyl group into a wide range of molecules.[3] This property is extensively utilized in the synthesis of pharmaceuticals, agrochemicals, and fragrances.[3][10]

In drug development, this compound serves as a key building block for creating more complex molecules with potential therapeutic applications.[9] For instance, it can be used to introduce a benzyl moiety into nitrogen- or oxygen-containing heterocyclic compounds, a common structural motif in anti-tumor and antibacterial drugs.[9] Furthermore, it is employed in the preparation of benzyl protecting groups for hydroxyl and amino functionalities during multi-step syntheses of drug candidates.[9]

Application_Pathway 4_MBB This compound Substitution Nucleophilic Substitution 4_MBB->Substitution Nucleophile Nucleophile (e.g., R-OH, R-NH2, Heterocycles) Nucleophile->Substitution Intermediate Functionalized Intermediate Substitution->Intermediate Bioactive Bioactive Molecules (e.g., Anti-tumor, Antibacterial) Intermediate->Bioactive Further Synthesis

Caption: Role in the synthesis of bioactive molecules.

General Experimental Protocol: Nucleophilic Substitution

The following is a generalized procedure for a nucleophilic substitution reaction involving this compound.

Materials:

  • This compound

  • Nucleophile (e.g., an alcohol, amine, or thiol)

  • A suitable base (if required, e.g., NaH, K₂CO₃)

  • Anhydrous solvent (e.g., DMF, THF, Acetonitrile)

Procedure:

  • In a dry reaction flask under an inert atmosphere, dissolve the nucleophile and the base (if used) in the anhydrous solvent.

  • Stir the solution and, if necessary, cool it to an appropriate temperature (e.g., 0°C).

  • Slowly add a solution of this compound in the same solvent to the reaction mixture.

  • Allow the reaction to proceed at the chosen temperature, monitoring its progress by TLC.

  • Once the reaction is complete, quench the reaction mixture (e.g., with water or a saturated ammonium chloride solution).

  • Extract the product with a suitable organic solvent.

  • Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by an appropriate method, such as column chromatography or recrystallization.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions. It is classified as corrosive and can cause severe skin burns and eye damage.[4][11] It is also harmful if swallowed, in contact with skin, or if inhaled.[4][11]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear safety glasses with side-shields or a face shield.[3]

  • Skin Protection: Handle with gloves and wear a protective suit.[3]

  • Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[11]

Handling and Storage:

  • Handle in a well-ventilated area, preferably in a fume hood.[4]

  • Keep the container tightly closed in a dry and well-ventilated place.[4]

  • Store in a cool place (2-8°C).[1]

  • Protect from light and moisture.[5]

  • Incompatible materials include bases, strong oxidizing agents, alcohols, and amines.[5][11]

In case of accidental exposure, immediate medical attention is required. For eye contact, rinse immediately with plenty of water for at least 15 minutes. For skin contact, wash off immediately with soap and plenty of water while removing all contaminated clothing. If inhaled, move the person to fresh air.[11]

Safety_Workflow cluster_Handling Safe Handling cluster_Storage Proper Storage cluster_Exposure Exposure Response Ventilation Use in a Well-Ventilated Area PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Incompatibles Avoid Incompatible Materials Cool Store at 2-8°C Dry Protect from Moisture Dark Protect from Light Skin Skin Contact: Wash with plenty of water Seek_Medical Seek Immediate Medical Attention Skin->Seek_Medical Eyes Eye Contact: Rinse for 15 minutes Eyes->Seek_Medical Inhalation Inhalation: Move to fresh air Inhalation->Seek_Medical

Caption: Safety and handling guidelines.

References

Spectroscopic Profile of 4-Methylbenzyl Bromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 4-Methylbenzyl bromide (CAS No. 104-81-4), a key intermediate in pharmaceutical and organic synthesis. The document details its characteristic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offering valuable data for compound identification, purity assessment, and reaction monitoring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR spectral data for this compound, typically recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

¹H NMR Spectral Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.29d2HAr-H (ortho to CH₂Br)
~7.15d2HAr-H (ortho to CH₃)
~4.45s2H-CH₂Br
~2.34s3H-CH₃
¹³C NMR Spectral Data.[1]
Chemical Shift (δ) ppmAssignment
~138.0Ar-C -CH₃
~135.0Ar-C -CH₂Br
~129.5Ar-C H (ortho to CH₃)
~129.0Ar-C H (ortho to CH₂Br)
~33.5-C H₂Br
~21.2-C H₃

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the vibrational frequencies of bonds within a molecule, providing a characteristic fingerprint. The IR spectrum of this compound exhibits several key absorption bands that are indicative of its structural features.

Wavenumber (cm⁻¹)IntensityAssignment
~3000-2850MediumC-H stretch (aromatic and aliphatic)
~1615MediumC=C stretch (aromatic ring)
~1515MediumC=C stretch (aromatic ring)
~1210StrongC-Br stretch
~810StrongC-H bend (para-disubstituted aromatic)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling the determination of its molecular weight and structural components. The electron ionization (EI) mass spectrum of this compound shows a characteristic fragmentation pattern.

m/zRelative Intensity (%)Assignment
184/186~50 / ~50[M]⁺ (Molecular ion, showing isotopic pattern of Bromine)
105100[M-Br]⁺ (Base peak)
79/81~10 / ~10[Br]⁺
77~15[C₆H₅]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data presented above. Specific instrument parameters may vary.

NMR Spectroscopy

A solution of this compound (typically 5-10 mg) is prepared in approximately 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H).

IR Spectroscopy

For solid samples, a KBr (potassium bromide) pellet is prepared by grinding a small amount of this compound with dry KBr powder and pressing the mixture into a thin, transparent disk. The IR spectrum is then recorded using a Fourier-transform infrared (FTIR) spectrometer.

Mass Spectrometry

The mass spectrum is typically obtained using an electron ionization (EI) source. A small amount of the sample is introduced into the mass spectrometer, where it is vaporized and bombarded with a high-energy electron beam. The resulting ions are then separated based on their mass-to-charge ratio and detected.

Visualizations

The following diagrams, generated using the DOT language, illustrate key experimental and logical workflows related to the spectral analysis of this compound.

Spectral_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Sample Dissolution Dissolution (CDCl3 for NMR) Sample->Dissolution KBr Pellet KBr Pellet Preparation Sample->KBr Pellet Vaporization Vaporization (for MS) Sample->Vaporization NMR NMR Dissolution->NMR IR IR KBr Pellet->IR MS MS Vaporization->MS StructureElucidation Structure Elucidation NMR->StructureElucidation IR->StructureElucidation MS->StructureElucidation

General workflow for the spectral analysis of this compound.

Mass_Spec_Fragmentation M_ion [C₈H₉Br]⁺˙ m/z = 184/186 M_minus_Br [C₈H₉]⁺ m/z = 105 M_ion->M_minus_Br - Br• Br_ion [Br]⁺ m/z = 79/81 M_ion->Br_ion - C₈H₉• Tropylium_ion Tropylium ion [C₇H₇]⁺ m/z = 91 M_minus_Br->Tropylium_ion - CH₂

Proposed mass spectrometry fragmentation pathway for this compound.

A Comprehensive Technical Guide to the Solubility of 4-Methylbenzyl Bromide in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 4-methylbenzyl bromide, a key intermediate in various organic syntheses. Understanding its solubility is crucial for reaction optimization, purification, and formulation development. This document compiles available solubility data, outlines a detailed experimental protocol for solubility determination, and presents a logical workflow for this process.

Core Topic: Solubility Profile of this compound

This compound (also known as α-bromo-p-xylene) is a solid organic compound. Its solubility is a critical parameter for its application in synthesis, particularly in ensuring homogenous reaction conditions and for its subsequent removal during work-up procedures.

Qualitative Solubility Data

The following table summarizes the qualitative solubility of this compound in various organic solvents.

SolventChemical ClassQualitative Solubility
WaterProtic SolventPractically Insoluble[1][2][3][4][5]
EthanolProtic SolventSoluble[1][4][5]
AcetonePolar Aprotic SolventSoluble[1][2]
Diethyl EtherEtherVery Soluble[1][4][5]
ChloroformHalogenated HydrocarbonVery Soluble[4][5]
Dimethyl Sulfoxide (DMSO)Polar Aprotic SolventSparingly Soluble
Comparative Solubility Data: Benzyl Bromide

For comparative purposes, the solubility of the parent compound, benzyl bromide, is presented. Benzyl bromide is a liquid at room temperature and is generally miscible with many organic solvents.[6][7][8][9] The term "miscible" indicates that the two substances are soluble in each other in all proportions.

SolventChemical ClassQuantitative/Qualitative Solubility of Benzyl Bromide
WaterProtic Solvent436 mg/L (at 25°C)[2][10]
EthanolProtic SolventMiscible[6][8][9]
AcetonePolar Aprotic SolventMiscible
Diethyl EtherEtherMiscible[6][8][9]
ChloroformHalogenated HydrocarbonSoluble
Carbon TetrachlorideHalogenated HydrocarbonSoluble[3]
BenzeneAromatic HydrocarbonSoluble[2]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of a solid compound like this compound in an organic solvent. This protocol is based on the isothermal equilibrium method.

Objective: To determine the concentration of a saturated solution of this compound in a specific organic solvent at a controlled temperature.

Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Temperature-controlled shaker or water bath

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks

  • Pipettes

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound to a series of vials.

    • Accurately pipette a known volume of the selected organic solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker or water bath set to the desired experimental temperature (e.g., 25°C).

    • Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined by preliminary experiments.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

    • Carefully draw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe to prevent precipitation upon cooling.

    • Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved solid particles.

    • Determine the mass of the collected filtrate.

  • Concentration Analysis:

    • Dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument (HPLC or GC).

    • Analyze the diluted solution using a pre-validated HPLC or GC method to determine the concentration of this compound. A calibration curve should be prepared using standard solutions of known concentrations.

  • Calculation of Solubility:

    • Calculate the solubility of this compound in the solvent using the determined concentration and the dilution factor. The solubility is typically expressed in units of g/100 mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Solubility_Workflow Workflow for Experimental Solubility Determination A Preparation of Supersaturated Solutions B Equilibration in Temperature-Controlled Environment A->B Agitation C Settling of Excess Solid B->C Cease Agitation D Sample Collection (Supernatant) C->D E Filtration to Remove Undissolved Solid D->E F Dilution of Saturated Solution E->F G Concentration Analysis (HPLC/GC) F->G H Calculation of Solubility G->H

Caption: Workflow for the experimental determination of solubility.

References

An In-depth Technical Guide on the Reactivity of the Bromomethyl Group in 4-Methylbenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the bromomethyl group in 4-methylbenzyl bromide. This compound is a versatile reagent in organic synthesis, primarily utilized for the introduction of the 4-methylbenzyl moiety. Its reactivity is governed by the benzylic nature of the carbon-bromine bond, which is influenced by the electronic and steric effects of the substituents on the aromatic ring. This document details the kinetics of its reactions with various nucleophiles, outlines key experimental protocols for its use in common synthetic transformations, and provides visual representations of reaction mechanisms and workflows to facilitate a deeper understanding of its chemical behavior.

Introduction

This compound, also known as α-bromo-p-xylene, is a substituted benzyl halide with the chemical formula C₈H₉Br. The presence of the bromomethyl group attached to a benzene ring makes it a valuable intermediate in the synthesis of a wide range of organic molecules, including pharmaceuticals and agrochemicals.[1] The reactivity of the C-Br bond is significantly enhanced due to its benzylic position, allowing for facile displacement by a variety of nucleophiles. This guide will explore the factors influencing this reactivity, present quantitative data on its reaction rates, and provide detailed methodologies for its application in key synthetic reactions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference(s)
CAS Number 104-81-4[2][3]
Molecular Formula C₈H₉Br[2][3]
Molecular Weight 185.06 g/mol [2][3]
Appearance White to pale yellow crystalline solid[1]
Melting Point 34-36 °C[2]
Boiling Point 218-220 °C[2]
Solubility Practically insoluble in water; soluble in acetone, ether, and ethanol.[1]

Reactivity of the Bromomethyl Group

The reactivity of the bromomethyl group in this compound is primarily dictated by its ability to undergo nucleophilic substitution reactions. These reactions can proceed through either an Sₙ1 or Sₙ2 mechanism, depending on the reaction conditions and the nature of the nucleophile.[4]

The benzylic carbocation that can form upon cleavage of the C-Br bond is stabilized by resonance, which delocalizes the positive charge across the aromatic ring. This stabilization favors an Sₙ1 pathway. However, as a primary halide, this compound is also susceptible to backside attack by nucleophiles, favoring an Sₙ2 mechanism.[4] The methyl group at the para position is weakly electron-donating, which further stabilizes the benzylic carbocation and can influence the reaction rate.

Quantitative Reactivity Data

The reactivity of this compound can be quantified by its reaction rate constants with various nucleophiles and its C-Br bond dissociation energy.

Reaction ParameterValueConditionsReference(s)
C-Br Bond Dissociation Energy 50 kcal/molToluene-carrier technique
Relative Rate of Reaction with Pyridine 1.66 (relative to benzyl bromide)Acetone, 40 °C
Solvolysis Rate Constant (k) 1.14 x 10⁻⁴ s⁻¹ (for p-methylbenzyl chloride)80% Trifluoroethanol-water[5][6]
Hydrolysis Half-life 4.3 minutespH 7, 25 °C[1]

Note: Data for p-methylbenzyl chloride is included as a close structural analog where specific data for the bromide was unavailable in the searched literature.

Key Synthetic Transformations and Experimental Protocols

The reactivity of the bromomethyl group makes this compound a valuable reagent in a variety of synthetic transformations. Detailed protocols for some of the most common applications are provided below.

Williamson Ether Synthesis

The Williamson ether synthesis is a widely used method for the preparation of ethers via an Sₙ2 reaction between an alkoxide and an alkyl halide.[7][8][9][10]

Reaction: R-O⁻Na⁺ + CH₃C₆H₄CH₂Br → R-O-CH₂C₆H₄CH₃ + NaBr

  • Preparation of Sodium Phenoxide: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenol (1.0 eq) in anhydrous ethanol.

  • To this solution, add sodium metal (1.0 eq) portion-wise under an inert atmosphere (e.g., nitrogen or argon). Stir the mixture until all the sodium has reacted to form sodium phenoxide.

  • Reaction with this compound: To the freshly prepared sodium phenoxide solution, add a solution of this compound (1.0 eq) in anhydrous ethanol dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • To the residue, add water and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with 5% aqueous NaOH solution, then with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to obtain 4-methylbenzyl phenyl ether.

Williamson_Ether_Synthesis_Workflow

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide, forming a new carbon-carbon bond.[5][7][11][12][13][14]

Reaction: CH₃C₆H₄CH₂Br + R-B(OH)₂ --[Pd catalyst, Base]--> CH₃C₆H₄CH₂-R

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, combine this compound (1.0 eq), phenylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as K₂CO₃ (2.0 eq).

  • Add a suitable solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v).

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC or GC.

  • Work-up: Upon completion, cool the reaction to room temperature and add water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield 4-methyl-4'-phenyltoluene.

Suzuki_Miyaura_Coupling_Workflow

Grignard Reaction

This compound can be used to form a Grignard reagent, which is a potent nucleophile for the formation of new carbon-carbon bonds.[15][16][17][18][19]

Reaction:

  • CH₃C₆H₄CH₂Br + Mg --[Dry Ether]--> CH₃C₆H₄CH₂MgBr

  • CH₃C₆H₄CH₂MgBr + R₂C=O → CH₃C₆H₄CH₂-C(R)₂-OMgBr --[H₃O⁺]--> CH₃C₆H₄CH₂-C(R)₂-OH

  • Grignard Reagent Formation: In an oven-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.1 eq).

  • Add a small crystal of iodine to activate the magnesium.

  • Under a nitrogen atmosphere, add a small amount of a solution of this compound (1.0 eq) in anhydrous diethyl ether from the dropping funnel to initiate the reaction.

  • Once the reaction starts (indicated by bubbling and disappearance of the iodine color), add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Acetaldehyde: Cool the Grignard reagent solution in an ice bath. Add a solution of acetaldehyde (1.0 eq) in anhydrous diethyl ether dropwise from the dropping funnel.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Work-up: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude alcohol by distillation under reduced pressure.

Grignard_Reaction_Workflow

Mechanistic Pathways

The nucleophilic substitution reactions of this compound can proceed through two primary mechanistic pathways: Sₙ1 and Sₙ2.

SN1_SN2_Mechanisms

Conclusion

The bromomethyl group in this compound exhibits a high degree of reactivity, making it a cornerstone reagent for the introduction of the 4-methylbenzyl moiety in organic synthesis. Its propensity to undergo nucleophilic substitution via both Sₙ1 and Sₙ2 pathways allows for a broad range of applications, from the formation of ethers and new carbon-carbon bonds to the synthesis of more complex molecular architectures. A thorough understanding of its reactivity, guided by the quantitative data and detailed protocols presented in this guide, is essential for its effective utilization in research and development, particularly within the pharmaceutical and chemical industries.

References

4-Methylbenzyl Bromide: A Versatile Building Block for Advancing Proteomics Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the dynamic field of proteomics, the development of novel chemical tools to probe protein structure, function, and interactions is paramount. This technical guide explores the utility of 4-methylbenzyl bromide as a versatile chemical building block for the synthesis of bespoke probes and reagents for proteomics research. Leveraging the inherent reactivity of the benzyl bromide moiety towards nucleophilic amino acid residues, this compound offers a scaffold for the design of chemical probes for protein labeling, affinity-based enrichment, and the study of protein modifications. This document provides a comprehensive overview of its properties, reactivity, and potential applications, complete with detailed hypothetical experimental protocols and data presentation to guide researchers in harnessing its potential.

Introduction: The Role of Chemical Probes in Proteomics

Modern proteomics extends beyond the mere identification and quantification of proteins. It delves into the intricate web of protein interactions, post-translational modifications (PTMs), and cellular localization, all of which govern biological processes. Chemical probes, small molecules designed to interact with proteins in a specific manner, have become indispensable tools in this endeavor.[1][2] These probes can be engineered to incorporate various functionalities, including reporter tags (e.g., fluorophores, biotin) and reactive groups for covalent modification of target proteins.[3][4] The choice of the reactive group, or "warhead," is critical as it dictates the probe's selectivity and the stability of the resulting protein-probe conjugate.[5]

The Benzyl Bromide Moiety: A Reactive Group for Protein Modification

Benzyl halides, including benzyl bromide, are known to be effective alkylating agents for nucleophilic functional groups. In the context of proteins, the primary targets for alkylation are the side chains of cysteine and methionine residues.[6] The sulfur atom in these amino acids acts as a potent nucleophile, readily attacking the electrophilic benzylic carbon and displacing the bromide leaving group. This results in the formation of a stable thioether or sulfonium bond, respectively.

The reactivity of benzyl bromide with sulfur-containing amino acids has been shown to be selective. For instance, benzyl bromide is a selective alkylator of sulfur nucleophiles like methionine and cysteine.[6] It has been demonstrated that the alkylation of methionine by benzyl bromide is significantly faster than with iodoacetate, a commonly used alkylating agent in proteomics.[6] This inherent reactivity makes the benzyl bromide scaffold an attractive component for the design of chemical probes aimed at targeting these residues.

This compound: Properties and Synthesis

This compound (also known as p-xylyl bromide) is a commercially available reagent with the chemical formula C₈H₉Br.[7] The presence of the methyl group at the para position of the benzene ring can subtly influence its reactivity and provides a potential point for further chemical modification if desired.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₈H₉Br
Molecular Weight 185.06 g/mol
Appearance White to pale cream solid[8]
Melting Point 34-36 °C
Boiling Point 218-220 °C
Solubility Soluble in organic solvents such as benzene.[6]

A general method for the synthesis of benzyl bromides involves the reaction of the corresponding benzyl alcohol with phosphorus tribromide in a suitable solvent like dry benzene.[6]

Reactivity with Nucleophilic Amino Acids

The primary application of this compound in a proteomics context is its ability to covalently modify proteins by reacting with nucleophilic amino acid side chains. The most reactive residues are cysteine and methionine.

Reaction with Cysteine and Methionine

The reaction proceeds via an Sₙ2 mechanism where the sulfur atom of the cysteine thiol or methionine thioether attacks the benzylic carbon of this compound, leading to the displacement of the bromide ion.

A study by Rogers et al. (1976) investigated the reactivity of benzyl bromide with various amino acids and peptides. Their findings highlight the selectivity of benzyl bromide for sulfur-containing residues.[6]

Table 2: Relative Alkylation Rates of Benzyl Bromide with Amino Acid Residues

NucleophileRelative Alkylation Rate (compared to Methionine)
GS⁻ (Glutathione thiolate) 200
Methionine 1
Histidine ≤ 0.03
Tryptophan ≤ 0.03
GSH (Glutathione, protonated) ≤ 0.02
(Data adapted from Rogers et al., J Biol Chem 1976)[6]

This data underscores the high reactivity of the deprotonated cysteine thiol (thiolate) and the significant reactivity of methionine's sulfur ether compared to other potential nucleophilic side chains under the studied conditions.

Proposed Applications in Proteomics Research

The specific reactivity profile of this compound makes it a valuable building block for several applications in proteomics.

Cysteine and Methionine Alkylation for Mass Spectrometry

In bottom-up proteomics, proteins are enzymatically digested into peptides prior to mass spectrometry analysis. To ensure accurate identification and quantification, disulfide bonds between cysteine residues must be reduced and the resulting free thiols alkylated to prevent re-oxidation. While iodoacetamide is a common alkylating agent, the rapid reactivity of benzyl bromides with cysteine suggests that this compound could be an effective alternative.[6][9] Furthermore, its reactivity with methionine could be exploited in studies focused on this particular amino acid.

Building Block for Affinity-Based Chemical Probes

Affinity-based protein profiling (ABPP) is a powerful strategy to identify the protein targets of small molecules.[10] this compound can serve as a reactive handle in the synthesis of such probes. A typical probe design involves a recognition element (a molecule that binds to a specific protein or class of proteins), a linker, and a reactive group. By incorporating this compound as the reactive moiety, probes can be designed to covalently label cysteine or methionine residues within the binding site of a target protein.

Component of Cross-Linking Reagents

Understanding protein-protein interactions is crucial for elucidating cellular signaling pathways. Chemical cross-linking coupled with mass spectrometry is a widely used technique for this purpose. Bifunctional reagents containing two reactive groups can be used to covalently link interacting proteins. This compound can be incorporated as one of the reactive ends of a hetero- or homo-bifunctional cross-linker, targeting cysteine or methionine residues on the interacting protein partners.[11]

Detailed Experimental Protocols (Hypothetical)

The following are hypothetical, yet detailed, protocols to provide a starting point for researchers interested in utilizing this compound.

Protocol for Alkylation of a Protein Sample for Mass Spectrometry

Objective: To reduce and alkylate the cysteine residues of a protein sample using this compound prior to enzymatic digestion and mass spectrometry analysis.

Materials:

  • Protein extract in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Dithiothreitol (DTT) solution (1 M in water)

  • This compound solution (100 mM in acetonitrile)

  • Urea (8 M)

  • Trypsin (sequencing grade)

  • Quenching solution (e.g., 1 M DTT or 1 M L-cysteine)

  • Desalting column

Procedure:

  • Denaturation and Reduction: To 100 µg of protein extract, add urea to a final concentration of 8 M. Add DTT to a final concentration of 10 mM. Incubate at 37°C for 1 hour.

  • Alkylation: Add the this compound solution to a final concentration of 25 mM. Incubate in the dark at room temperature for 1 hour.

  • Quenching: Add quenching solution to a final concentration of 50 mM to consume any excess this compound. Incubate for 15 minutes.

  • Buffer Exchange and Digestion: Dilute the sample 4-fold with 50 mM Tris-HCl, pH 8.0 to reduce the urea concentration to 2 M. Add trypsin at a 1:50 (w/w) ratio (trypsin:protein). Incubate overnight at 37°C.

  • Sample Cleanup: Acidify the digest with formic acid to a final concentration of 0.1%. Desalt the sample using a C18 desalting column according to the manufacturer's instructions.

  • Mass Spectrometry Analysis: Analyze the desalted peptides by LC-MS/MS. Search the data for a mass modification of +105.039 Da on cysteine residues (C₈H₉).

Protocol for the Synthesis of a Simple Affinity-Based Probe

Objective: To synthesize a simple affinity-based probe by conjugating a hypothetical recognition moiety containing a primary amine to this compound via a linker.

Materials:

  • Recognition moiety with a primary amine (RM-NH₂)

  • 4-(Bromomethyl)benzoyl chloride (as a linker precursor)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Sodium borohydride (NaBH₄)

  • This compound

Procedure:

  • Amide Coupling: Dissolve RM-NH₂ in DCM and add TEA. Slowly add a solution of 4-(bromomethyl)benzoyl chloride in DCM. Stir at room temperature for 4 hours.

  • Purification: Wash the reaction mixture with water and brine. Dry the organic layer over sodium sulfate and concentrate under reduced pressure. Purify the product by column chromatography.

  • Reduction of the Benzylic Bromide (if necessary for linker strategy): The resulting intermediate can be used directly or the benzylic bromide of the linker can be reduced to a methyl group if a different linker strategy is desired.

  • Final Probe Synthesis: The final step would involve conjugating this intermediate to a reporter tag (e.g., a fluorophore or biotin) through a separate functional group on the recognition moiety, leaving the this compound as the reactive warhead.

Visualizations

Signaling Pathways and Experimental Workflows

Alkylation_Workflow General Workflow for Protein Alkylation using this compound ProteinSample Protein Sample Denaturation Denaturation (e.g., 8M Urea) ProteinSample->Denaturation Reduction Reduction of Disulfide Bonds (e.g., DTT) Denaturation->Reduction Alkylation Alkylation with This compound Reduction->Alkylation Quenching Quenching of Excess Reagent (e.g., L-cysteine) Alkylation->Quenching Digestion Enzymatic Digestion (e.g., Trypsin) Quenching->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS Probe_Synthesis_Logic Logic for Affinity-Based Probe Synthesis cluster_probe RecognitionMoiety Recognition Moiety (Binds to Target) Linker Linker RecognitionMoiety->Linker FinalProbe Affinity-Based Probe ReactiveGroup Reactive Group (this compound) Linker->ReactiveGroup ReporterTag Reporter Tag (Biotin/Fluorophore) Linker->ReporterTag

References

4-Methylbenzyl Bromide: A Versatile Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylbenzyl bromide, also known as α-bromo-p-xylene, is a substituted aromatic halide that serves as a crucial building block in the synthesis of a wide array of complex organic molecules. Its benzylic bromide functionality makes it a reactive and versatile reagent for introducing the 4-methylbenzyl moiety into various molecular scaffolds. This reactivity, coupled with its relative stability and commercial availability, has established this compound as a valuable intermediate in the pharmaceutical industry. This technical guide provides a comprehensive overview of the properties, synthesis, and key applications of this compound in the development of pharmaceutical agents, complete with experimental protocols, quantitative data, and pathway visualizations.

Physicochemical Properties and Safety Information

This compound is a white to pale yellow crystalline solid at room temperature. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
CAS Number 104-81-4[1][2]
Molecular Formula C₈H₉Br[1][2]
Molecular Weight 185.06 g/mol [1][2]
Melting Point 34-36 °C[1]
Boiling Point 218-220 °C[1]
Appearance White to pale yellow solid or melt[3]
Solubility Insoluble in water; soluble in ethanol, ether, acetone[3][4]

Safety and Handling: this compound is a corrosive and lachrymatory substance. It is harmful if swallowed, inhaled, or in contact with skin, and causes severe skin burns and eye damage.[5][6] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.[5]

Synthesis of this compound

This compound is typically synthesized via the radical bromination of p-xylene. This reaction is often initiated by light or a radical initiator.

Experimental Protocol: Synthesis from p-Xylene

This protocol is adapted from established industrial methods.[7]

Reaction Scheme:

G p_xylene p-Xylene product This compound p_xylene->product bromine Bromine (Br2) bromine->product light Light (hν) light->product HBr HBr product->HBr +

Synthesis of this compound from p-Xylene. This diagram illustrates the free radical bromination of p-xylene to yield this compound.

Procedure:

  • In a reaction vessel equipped with a stirrer, reflux condenser, and a dropping funnel, p-xylene is heated to 120 °C.[7]

  • Under strong light irradiation, bromine is added dropwise to the heated p-xylene with continuous stirring.[7] The rate of addition is controlled to maintain a steady reaction.

  • The reaction mixture is stirred at 120 °C until the color of bromine disappears, indicating the completion of the reaction.

  • After the reaction is complete, the mixture is cooled, and the hydrobromic acid byproduct is removed.[7]

  • The crude product is then purified by vacuum distillation to yield this compound.[7]

Applications as a Pharmaceutical Intermediate

This compound is a key starting material or intermediate in the synthesis of several classes of pharmaceutical compounds. Its ability to readily undergo nucleophilic substitution allows for the facile introduction of the 4-methylbenzyl group, which can be a critical pharmacophore or a protecting group in a larger synthetic scheme.

Synthesis of Trypanocidal Phosphonium Salts

Phosphonium salts have emerged as a promising class of compounds with activity against Trypanosoma brucei, the parasite responsible for African trypanosomiasis (sleeping sickness). The lipophilic nature of the triphenylphosphonium cation facilitates its accumulation in the mitochondria of the parasite, leading to its death. This compound can be used to synthesize mono-phosphonium salts with potential trypanocidal activity.

This protocol is adapted from general methods for the synthesis of benzyltriphenylphosphonium bromides.[4]

Reaction Scheme:

G start This compound product (4-Methylbenzyl)triphenylphosphonium bromide start->product reagent Triphenylphosphine (PPh3) reagent->product solvent Toluene, reflux solvent->product

Synthesis of a Mono-phosphonium Salt. This diagram shows the quaternization of triphenylphosphine with this compound.

Procedure:

  • In a round-bottom flask, this compound (1.85 g, 10 mmol) and triphenylphosphine (2.62 g, 10 mmol) are dissolved in toluene (50 mL).

  • The reaction mixture is heated to reflux with stirring for 4 hours.

  • After cooling to room temperature, the white precipitate is collected by filtration.

  • The solid is washed with cold toluene and then diethyl ether.

  • The product, (4-methylbenzyl)triphenylphosphonium bromide, is dried under vacuum.

Quantitative Data:

Table 2: In Vitro Activity of a Representative Phosphonium Salt against T. b. brucei

CompoundEC₅₀ (µM) vs. T. b. bruceiCytotoxicity (CC₅₀, µM) vs. Human CellsSelectivity Index (SI)Reference
Representative Mono-phosphonium SaltSubmicromolar>10>10[8]

Note: Data is representative of the class of compounds and not specific to the 4-methylbenzyl derivative, which would require experimental testing.

The primary target of these lipophilic cations is the mitochondrion of the trypanosome. They disrupt the mitochondrial membrane potential, leading to a cascade of events culminating in cell death. The key target is the F₀F₁-ATPase.

G cluster_membrane Mitochondrial Inner Membrane cluster_matrix Mitochondrial Matrix etc Electron Transport Chain h_plus H⁺ etc->h_plus Pumping atpase F₀F₁-ATPase atp ATP atpase->atp Synthesis atpase->h_plus Proton influx delta_psi ΔΨm Collapse atpase->delta_psi h_plus->atpase phosphonium Phosphonium Salt phosphonium->atpase Inhibition apoptosis Parasite Death delta_psi->apoptosis

Mechanism of Trypanocidal Phosphonium Salts. Inhibition of the mitochondrial F₀F₁-ATPase leads to a collapse of the membrane potential and parasite death.

Intermediate in the Synthesis of Tolvaptan

Tolvaptan is a selective vasopressin V2 receptor antagonist used to treat hyponatremia. While many reported syntheses of Tolvaptan do not directly start from this compound, it can be readily converted to key intermediates, such as 4-methylbenzoic acid, which are then used in the synthesis.

A plausible synthetic route involves the oxidation of this compound to 4-methylbenzoic acid, followed by further functionalization.

G start 4-Methylbenzyl bromide oxidation Oxidation (e.g., H₂O₂, Na₂WO₄) start->oxidation acid 4-Methylbenzoic acid oxidation->acid nitration Nitration (HNO₃, H₂SO₄) acid->nitration nitro_acid 2-Methyl-4-nitro- benzoic acid nitration->nitro_acid chlorination Chlorination (SOCl₂) nitro_acid->chlorination intermediate 2-Methyl-4-nitro- benzoyl chloride chlorination->intermediate tolvaptan Tolvaptan Synthesis intermediate->tolvaptan

Synthetic Route to a Tolvaptan Intermediate. A multi-step synthesis starting from this compound to a key intermediate for Tolvaptan.

This protocol is based on green chemistry principles for the oxidation of benzyl halides.[9]

Procedure:

  • In a reaction vessel, this compound (1.85 g, 10 mmol), sodium tungstate dihydrate (Na₂WO₄·2H₂O) (0.16 g, 0.5 mmol), and a phase-transfer catalyst such as [CH₃(n-C₈H₁₇)₃N]⁺HSO₄⁻ (0.46 g, 1 mmol) are mixed.

  • The mixture is heated to 90 °C.

  • 30% hydrogen peroxide (2.3 mL, 22.5 mmol) is added slowly via a syringe pump over a period of 4 hours.

  • After the addition is complete, the reaction is stirred for an additional 2 hours at 90 °C.

  • The reaction mixture is cooled, and the solid product is filtered, washed with water, and dried to yield 4-methylbenzoic acid.

Quantitative Data:

Table 3: Purity and Yield Data for Tolvaptan Synthesis

Step/ProductPurityYieldReference
2-Methyl-4-nitrobenzoyl chloride from 2-methyl-4-nitrobenzoic acid-High[10]
Tolvaptan (final product)>99.5%High[10]
Tolvaptan (crude)94.79%-[11]
Tolvaptan (recrystallized)99.8%71.3%[11]

Tolvaptan acts by blocking the vasopressin V2 receptor in the kidney, which is involved in water reabsorption. This leads to aquaresis, an increase in free water excretion.

G cluster_cell Kidney Collecting Duct Cell v2r Vasopressin V2 Receptor ac Adenylyl Cyclase v2r->ac Activates camp cAMP ac->camp ATP to cAMP pka Protein Kinase A camp->pka Activates aqp2_vesicle AQP2 Vesicle pka->aqp2_vesicle Phosphorylates aqp2_channel Aquaporin-2 Channel aqp2_vesicle->aqp2_channel Translocation to Apical Membrane water Water aqp2_channel->water Water Reabsorption vasopressin Vasopressin vasopressin->v2r Binds & Activates tolvaptan Tolvaptan tolvaptan->v2r Binds & Blocks G cluster_nucleus Cell Nucleus h2a Histone H2A o_glcnac_h2a O-GlcNAcylated H2A h2a->o_glcnac_h2a ogt OGT ogt->h2a Adds O-GlcNAc udp_glcnac UDP-GlcNAc nucleosome Nucleosome o_glcnac_h2a->nucleosome Incorporation chromatin Chromatin nucleosome->chromatin Alters Structure (more 'open') transcription_factors Transcription Factors chromatin->transcription_factors Increased Accessibility rna_pol RNA Polymerase II transcription_factors->rna_pol Recruitment gene_expression Altered Gene Expression rna_pol->gene_expression

References

Stability and Storage of 4-Methylbenzyl Bromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and storage conditions for 4-Methylbenzyl bromide (p-Xylyl bromide), a crucial reagent in pharmaceutical synthesis and organic chemistry. Understanding its stability profile is paramount for ensuring the integrity of chemical reactions, the purity of final products, and the safety of laboratory personnel. This document outlines the known degradation pathways, recommended storage conditions, and analytical methodologies for assessing the stability of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 104-81-4[1][2]
Molecular Formula C₈H₉Br[1][2]
Molecular Weight 185.06 g/mol [2]
Appearance White to light yellow crystalline mass or solid[1]
Melting Point 34-36 °C[1]
Boiling Point 218-220 °C[1]
Solubility Practically insoluble in water; soluble in ethanol, ethyl ether, chloroform, acetone.[1]

Stability Profile

This compound is a reactive compound susceptible to degradation under several conditions. Its stability is influenced by moisture, light, temperature, and the presence of incompatible substances.

Hydrolytic Stability

This compound is highly susceptible to hydrolysis. In the presence of water, it readily hydrolyzes to form 4-methylbenzyl alcohol and hydrobromic acid. This rapid degradation highlights the critical need to protect the compound from moisture.[1]

Table 2: Hydrolysis Data for this compound

ParameterValueConditionsReference(s)
Rate Constant 2.56 x 10⁻³ s⁻¹pH 7, 25 °C[1]
Half-life 4.3 minutespH 7, 25 °C[1]
Degradation Products 4-Methylbenzyl alcohol, Hydrobromic acid-[1]
Photostability

Current data suggests that this compound is not expected to be susceptible to direct photolysis by sunlight as it does not contain chromophores that absorb at wavelengths greater than 290 nm.[1] However, as a general precaution for reactive chemicals, it is advisable to store it protected from light.

Thermal Stability
Oxidative Stability

This compound is reactive towards strong oxidizing agents. While specific degradation kinetics are not well-documented, reactions with oxidizing agents like hydrogen peroxide can lead to the formation of 4-methylbenzoic acid.[5] The benzylic position is susceptible to oxidation, which can be a significant degradation pathway if the compound comes into contact with oxidative substances.

Recommended Storage and Handling

To maintain the purity and integrity of this compound, adherence to proper storage and handling protocols is essential.

Table 3: Recommended Storage and Handling Conditions

ConditionRecommendationRationaleReference(s)
Temperature 2-8°C or room temperature in a cool, dry place.To minimize thermal degradation and slow down potential side reactions.[1]
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).To prevent contact with atmospheric moisture and oxygen, which can lead to hydrolysis and oxidation.
Light Protect from light.Although not highly susceptible to photolysis, protection from light is a general best practice for reactive chemicals.
Moisture Store in a tightly sealed container in a dry environment.Highly susceptible to rapid hydrolysis.[1]
Container Use suitable, tightly closed containers. Avoid metals.To prevent contamination and reaction with container materials.
Incompatible Materials Strong oxidizing agents, bases, alcohols, amines, and metals.To prevent vigorous reactions and degradation.[1]

Degradation Pathways

The primary degradation pathways for this compound are hydrolysis and oxidation. The following diagram illustrates these key degradation routes.

G Degradation Pathways of this compound A This compound B 4-Methylbenzyl alcohol A->B Hydrolysis (H₂O) C Hydrobromic acid D 4-Methylbenzoic acid A->D Oxidation (e.g., H₂O₂) E Other oxidation products D->E Further Oxidation

Degradation pathways of this compound.

Experimental Protocols for Stability Assessment

Forced degradation studies are essential to understand the stability of this compound and to develop stability-indicating analytical methods.[6][7] The following are detailed methodologies for key experiments.

Forced Degradation Studies

Objective: To generate potential degradation products and assess the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (0.1 M and 1 M)

  • Sodium hydroxide (0.1 M and 1 M)

  • Hydrogen peroxide (3%)

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

Procedure:

  • Acid Hydrolysis: Dissolve a known amount of this compound in a suitable solvent (e.g., acetonitrile) and add an equal volume of 0.1 M HCl. If no degradation is observed after a set time (e.g., 24 hours) at room temperature, repeat the experiment with 1 M HCl and/or at an elevated temperature (e.g., 60°C).[8]

  • Base Hydrolysis: Follow the same procedure as acid hydrolysis, but use 0.1 M and 1 M NaOH solutions.[8]

  • Oxidative Degradation: Dissolve this compound in a suitable solvent and add 3% hydrogen peroxide. Monitor the reaction at room temperature.[9]

  • Thermal Degradation: Expose a solid sample of this compound to a controlled high temperature (e.g., 80°C) for a specified period.

  • Photodegradation: Expose a solution of this compound to a light source that provides both UV and visible light, as per ICH Q1B guidelines.[10]

Sample Analysis: Analyze the stressed samples using a suitable stability-indicating method, such as HPLC or GC-MS, to identify and quantify the parent compound and any degradation products.

Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products. The following is a starting point for method development, which may require further optimization.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

Chromatographic Conditions (starting point):

ParameterCondition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A: Water with 0.1% Phosphoric AcidB: Acetonitrile with 0.1% Phosphoric Acid
Gradient Start with a suitable ratio (e.g., 60% B) and increase to a higher percentage (e.g., 95% B) over 20 minutes to elute all components.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 236 nm[1]
Injection Volume 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in acetonitrile to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

GC-MS Analysis for Degradation Products

Objective: To identify the volatile degradation products of this compound.

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

Chromatographic Conditions (starting point):

ParameterCondition
Column A non-polar or mid-polarity capillary column (e.g., DB-1 or DB-5, 30 m x 0.25 mm, 0.25 µm film thickness).
Carrier Gas Helium at a constant flow rate.
Injector Temperature 250 °C
Oven Temperature Program Start at a low temperature (e.g., 80°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C) to ensure elution of all components.
MS Detector Electron Ionization (EI) mode, scanning a suitable mass range (e.g., 40-400 amu).

Sample Preparation:

  • Prepare a dilute solution of the stressed sample in a volatile solvent like dichloromethane or ethyl acetate.

  • Inject a small volume (e.g., 1 µL) into the GC-MS.

1H NMR for Monitoring Degradation

Objective: To monitor the degradation of this compound in solution by observing changes in the proton NMR spectrum.

Procedure:

  • Dissolve a known amount of this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquire an initial ¹H NMR spectrum. Key signals for this compound are approximately at 2.35 ppm (s, 3H, -CH₃), 4.45 ppm (s, 2H, -CH₂Br), and 7.1-7.3 ppm (m, 4H, aromatic protons).

  • Introduce the stressor (e.g., a drop of D₂O for hydrolysis) and acquire spectra at different time intervals.

  • Monitor the decrease in the intensity of the starting material signals and the appearance of new signals corresponding to degradation products (e.g., the -CH₂OH signal of 4-methylbenzyl alcohol around 4.6 ppm).

Logical Workflow for Stability Assessment

The following diagram illustrates a logical workflow for assessing the stability of this compound.

G Workflow for Stability Assessment of this compound A Obtain this compound Sample B Forced Degradation Studies (Acid, Base, Oxidation, Heat, Light) A->B C Develop Stability-Indicating Analytical Method (e.g., HPLC) B->C D Analyze Stressed Samples C->D E Identify Degradation Products (e.g., GC-MS, LC-MS) D->E F Quantify Degradation D->F G Determine Degradation Pathways E->G F->G H Establish Recommended Storage Conditions G->H

Workflow for stability assessment.

Conclusion

This compound is a valuable but sensitive reagent that requires careful handling and storage to prevent degradation. Its high susceptibility to hydrolysis is the most critical stability concern, necessitating stringent protection from moisture. While less prone to photodecomposition, protection from light and heat is recommended as a general precaution. Understanding its reactivity with incompatible materials is crucial for safe handling. The implementation of robust stability-indicating analytical methods, such as the HPLC and GC-MS protocols outlined in this guide, is essential for monitoring the purity of this compound and ensuring the reliability of its use in research and development.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Derivatives Using 4-Methylbenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 4-methylbenzyl bromide in the generation of diverse molecular entities with potential applications in medicinal chemistry and drug discovery. Detailed protocols for key transformations, including etherification, esterification, and carbon-carbon bond-forming reactions, are presented.

Introduction

This compound is a versatile reagent in organic synthesis, primarily utilized as an electrophile to introduce the 4-methylbenzyl moiety into a variety of molecular scaffolds.[1] This structural motif is present in numerous compounds with documented biological activities, including potential antimicrobial and anticancer effects.[2] The lipophilic nature of the 4-methylbenzyl group can enhance the ability of a molecule to penetrate cell membranes, a desirable property in drug design. This document outlines key applications and detailed experimental procedures for the synthesis of derivatives using this compound.

Applications in Medicinal Chemistry

Derivatives of this compound have shown promise in several therapeutic areas:

  • Anticancer Agents: Certain 4-methylbenzamide derivatives have exhibited significant in vitro anticancer activity. For instance, compounds incorporating a purine moiety have demonstrated inhibitory effects against various cancer cell lines, including leukemia (K562, HL-60) and renal carcinoma (OKP-GS).[3][4] Mechanistic studies suggest that these compounds can act as protein kinase inhibitors, targeting pathways such as those involving Platelet-Derived Growth Factor Receptors (PDGFRα and PDGFRβ), and can induce apoptosis and cell cycle arrest.[3]

  • Antimicrobial Agents: The benzamide scaffold, often incorporating an N-benzyl group like 4-methylbenzyl, is a privileged structure in the development of antimicrobial agents.[2] Derivatives have shown activity against both Gram-positive and Gram-negative bacteria.[5] For example, certain benzyl guanidine derivatives have displayed potent inhibition of Staphylococcus aureus and Escherichia coli.[6]

  • Other Biological Activities: The 4-methylbenzyl group is also found in compounds with a wide range of other biological properties, including anti-inflammatory, antioxidant, and antifungal activities.[7][8]

Synthetic Protocols

The following are detailed protocols for common synthetic transformations involving this compound.

General Experimental Workflow

The synthesis of derivatives using this compound typically follows a standardized workflow, from reaction setup to product characterization.

G cluster_0 Reaction Setup cluster_1 Reaction Monitoring cluster_2 Workup & Purification cluster_3 Characterization a Reactant Preparation (this compound, Nucleophile, Solvent, Base/Catalyst) b Inert Atmosphere (Nitrogen or Argon) a->b c Reaction Assembly (Flask, Stirring, Temperature Control) b->c d Thin Layer Chromatography (TLC) c->d Reaction e Quenching d->e Completion f Extraction e->f g Drying f->g h Solvent Removal g->h i Purification (Column Chromatography, Recrystallization) h->i j Spectroscopic Analysis (NMR, IR, Mass Spectrometry) i->j Purified Product G cluster_0 Williamson Ether Synthesis Alcohol Product_Ether Alcohol->Product_Ether 1. Strong Base (e.g., NaH) 2. This compound THF or DMF This compound This compound->Product_Ether label_alc Alcohol (R-OH) label_bbr This compound label_ether 4-Methylbenzyl Ether (R-O-CH2-Ar) G cluster_0 Cell Membrane cluster_1 Intracellular Signaling PDGFR PDGFRα/β RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway PDGFR->RAS_RAF_MEK_ERK Activates PI3K_AKT PI3K-AKT Pathway PDGFR->PI3K_AKT Activates PDGF PDGF (Growth Factor) PDGF->PDGFR Binds Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation Apoptosis Apoptosis PI3K_AKT->Apoptosis Inhibits Inhibitor 4-Methylbenzyl Derivative Inhibitor->PDGFR Inhibits

References

Application Notes and Protocols: 4-Methylbenzyl Bromide in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Methylbenzyl bromide (also known as p-xylyl bromide) is a versatile electrophilic reagent widely employed in organic synthesis. Its structure features a reactive benzylic bromide, making it an excellent substrate for nucleophilic substitution reactions, particularly those proceeding via an SN2 mechanism.[1][2] The benzylic position stabilizes the transition state of SN2 reactions, leading to efficient bond formation with a variety of nucleophiles. This reactivity makes this compound a valuable building block for introducing the 4-methylbenzyl moiety into diverse molecular scaffolds, a common motif in pharmacologically active compounds and advanced materials.[3] These application notes provide detailed protocols and quantitative data for key nucleophilic substitution reactions involving this compound.

General Reaction Mechanism: SN2 Pathway

Nucleophilic substitution reactions with this compound, a primary benzylic halide, predominantly follow the SN2 (Substitution, Nucleophilic, Bimolecular) pathway.[1][4] This mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon atom from the backside, simultaneously displacing the bromide leaving group.[2] The reaction rate is dependent on the concentration of both the nucleophile and the substrate.[5]

Caption: General SN2 mechanism for this compound.

N-Alkylation: Synthesis of Substituted Amines

N-alkylation with this compound is a common method for synthesizing secondary and tertiary amines.[6] However, reactions with primary amines can sometimes lead to overalkylation.[6] Strategies using amine hydrobromides or controlled stoichiometry can achieve selective monoalkylation.[7]

Quantitative Data for N-Alkylation Reactions

Product NameNucleophileBaseSolventTemp.TimeYield (%)Reference
N-(4-methylbenzyl)anilineAnilineKOtBu-120°C24 hGood[8]
Substituted GlycopeptideProtected Amino AcidNaH, NaIDMF0°C to r.t.1 h79[9]

This protocol describes the protection of a hydroxyl group on an amino acid derivative via O-alkylation, but the conditions are directly applicable to N-alkylation of amine-containing substrates.

  • Preparation: To a solution of the amine substrate (1.0 eq.) in anhydrous dimethylformamide (DMF), add sodium hydride (NaH, 1.2 eq.) portion-wise at 0°C under an inert atmosphere.

  • Addition of Reagents: Add sodium iodide (NaI, 1.1 eq.) followed by the dropwise addition of this compound (1.1 eq.).

  • Reaction: Allow the mixture to warm to room temperature and stir for 1 hour.

  • Workup: Quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the N-alkylated product.

Caption: Workflow for N-alkylation using this compound.

S-Alkylation: Synthesis of Benzyl Thioethers

This compound readily reacts with sulfur nucleophiles. A robust one-pot method using thiourea allows for the synthesis of both symmetrical and unsymmetrical benzyl thioethers, avoiding the isolation of malodorous thiols.[10] The reaction proceeds via an intermediate isothiuronium salt.[10]

Quantitative Data for Thioether Synthesis[10]

Electrophile 1 (1.0 eq)Electrophile 2 (0.85 eq)Base (3.0 eq)SolventTemp.Time (Total)Yield (%)
This compoundThis compoundNaOHMethanolReflux~11-20 h92
Benzyl bromideThis compoundNaOHMethanolReflux~11-20 h94
This compoundBenzyl bromideNaOHMethanolReflux~11-20 h93

Experimental Protocol: One-Pot Synthesis of Unsymmetrical Benzyl Thioethers[10]

  • Isothiuronium Salt Formation: In a round-bottom flask, dissolve the first benzyl halide (e.g., benzyl bromide, 1.0 eq.) and thiourea (1.1 eq.) in methanol. Heat the mixture to reflux for 3-4 hours.

  • Thiolate Generation: Cool the mixture and add solid sodium hydroxide (3.0 eq.). Heat again to reflux for 2-3 hours to generate the thiolate in situ.

  • Second Alkylation: Cool the reaction to room temperature and add the second benzyl halide (e.g., this compound, 0.85 eq.).

  • Reaction Completion: Heat the mixture to reflux for 8-16 hours until the reaction is complete (monitored by TLC).

  • Workup: After cooling, partition the mixture between aqueous sodium hydroxide and dichloromethane. Separate the organic layer.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The resulting thioether is often pure enough for subsequent use, but can be further purified by chromatography if needed.

G A Step 1: Reflux Benzyl Halide 1 + Thiourea in MeOH (3-4h) B Step 2: Add NaOH + Reflux (2-3h) A->B C Step 3: Cool, Add This compound B->C D Step 4: Reflux (8-16h) C->D E Step 5: Workup (NaOH/DCM Extraction) D->E F Step 6: Purify (Wash, Dry, Concentrate) E->F G Final Product F->G

Caption: One-pot workflow for unsymmetrical thioether synthesis.

Azide Synthesis: Formation of 4-Methylbenzyl Azide

The reaction of this compound with sodium azide is a highly efficient SN2 reaction for synthesizing 4-methylbenzyl azide.[11] This product is a key intermediate for introducing an amine group via reduction or for use in "click" chemistry applications.[12]

Quantitative Data for Azide Synthesis

SubstrateNaN₃ (eq.)SolventTemp.TimeYield (%)Reference
Benzyl bromide1.5DMSOAmbientOvernight73[13]
Benzyl bromide1.0DMSOR.T.Overnight94[11]
Boc-protected bromide3.0DMFR.T.~18 h-[12]

Experimental Protocol: Synthesis of Benzyl Azide in DMSO[11][13]

(Safety Note: Sodium azide is highly toxic. Organic azides can be explosive and should be handled with care behind a blast shield.)[12]

  • Preparation: Dissolve this compound (1.0 eq.) in dimethyl sulfoxide (DMSO) in a round-bottom flask equipped with a magnetic stir bar.

  • Reaction: Add solid sodium azide (NaN₃, 1.5 eq.) to the solution. Stir the reaction mixture vigorously overnight at ambient temperature.

  • Workup: Slowly add water to quench the reaction (Note: this can be exothermic). Transfer the mixture to a separatory funnel.

  • Extraction: Extract the product into diethyl ether (3x).

  • Purification: Wash the combined organic layers with brine (2x), dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the product, typically as a clear oil.

G cluster_reaction Reaction Setup cluster_workup Product Isolation A Dissolve this compound in DMSO B Add Sodium Azide A->B C Stir Overnight at Room Temp B->C D Quench with Water C->D E Extract with Diethyl Ether D->E F Wash with Brine E->F G Dry (Na₂SO₄) & Concentrate F->G H H G->H 4-Methylbenzyl Azide

Caption: Experimental workflow for the synthesis of 4-methylbenzyl azide.

C-Alkylation: Malonic Ester Synthesis

This compound is an effective alkylating agent for carbon nucleophiles, such as enolates derived from carbonyl compounds.[14][15] The malonic ester synthesis is a classic method that uses diethyl malonate to form a carboxylic acid with a carbon chain extended by the alkyl group from the halide.[1][16]

Experimental Protocol: Malonic Ester Synthesis (General)[1][14]

  • Enolate Formation: Prepare a solution of sodium ethoxide in ethanol. Add diethyl malonate (1.0 eq.) dropwise to the solution to form the resonance-stabilized enolate.

  • Alkylation: Add this compound (1.0 eq.) to the enolate solution. The nucleophilic enolate will attack the benzyl bromide in an SN2 reaction. Heat the mixture to reflux to ensure the reaction goes to completion.

  • Hydrolysis and Decarboxylation: Cool the reaction mixture. Add an aqueous solution of a strong base (e.g., NaOH) and heat to hydrolyze the diester to a dicarboxylate salt. Subsequently, acidify the mixture with a strong acid (e.g., HCl) and heat. This protonates the carboxylate groups and induces decarboxylation to yield 3-(4-methylphenyl)propanoic acid.

  • Purification: After cooling, extract the product with an organic solvent, dry the organic layer, and concentrate. The final product can be purified by recrystallization or chromatography.

G A Step 1: Enolate Formation (Diethyl Malonate + NaOEt) B Step 2: Alkylation (Add this compound, Reflux) A->B C Step 3: Hydrolysis & Decarboxylation (NaOH, then H⁺, Heat) B->C D Step 4: Purification (Extraction, Recrystallization) C->D E Final Product D->E

Caption: Workflow for malonic ester synthesis.

References

Application Notes: 4-Methylbenzyl Bromide as a Protecting Group in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of multi-step organic synthesis, the judicious selection and application of protecting groups are paramount to achieving target molecules with high yield and purity. The 4-methylbenzyl (MBn) group, introduced via its reactive precursor 4-methylbenzyl bromide, serves as a valuable protective moiety for a variety of functional groups, including hydroxyls, phenols, amines, and thiols. Its electronic properties, stemming from the electron-donating methyl group on the phenyl ring, render it similar in reactivity to the widely used p-methoxybenzyl (PMB) group, offering a nuanced alternative in complex synthetic strategies.

The MBn group exhibits robust stability under a range of reaction conditions, yet it can be cleaved under specific oxidative or acidic conditions. This allows for its orthogonal removal in the presence of other protecting groups, a critical consideration in the synthesis of complex molecules such as pharmaceuticals and natural products. These application notes provide detailed protocols for the introduction and cleavage of the 4-methylbenzyl protecting group, supported by quantitative data and comparative insights with related protecting groups.

Data Presentation

Table 1: Protection of Alcohols with this compound
Substrate TypeReagents and ConditionsReaction TimeYield (%)Reference
AlcoholThis compound, NaH, NaI, DMF1 h79[1]
Benzyl Alcohol4-Methylbenzyl alcohol, Ethanol, FeCl3·6H2O, PPh37 h73[2]

Note: Data for direct protection using this compound is limited. The Williamson ether synthesis conditions are analogous to those widely reported for p-methoxybenzyl (PMB) bromide.

Table 2: Deprotection of 4-Methylbenzyl Protected Amines
Substrate TypeReagents and ConditionsReaction TimeYield (%)Reference
4-(Alkylamino)benzylamideTFA, CH2Cl2, rtNot specified75-80[3]

Note: Detailed quantitative data for the deprotection of a broad range of MBn-protected substrates is not widely available. The conditions presented are based on specific examples and may require optimization for other substrates.

Experimental Protocols

The following protocols are based on established procedures for benzyl-type protecting groups. Given the close analogy, these serve as a strong starting point for the use of the 4-methylbenzyl group. Researchers should consider small-scale trials to optimize reaction conditions for their specific substrates.

Protocol 1: Protection of Alcohols (MBn Ether Formation)

This protocol describes the formation of a 4-methylbenzyl ether from an alcohol using Williamson ether synthesis.

Materials:

  • Alcohol substrate

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Sodium iodide (NaI) (optional, as a catalyst)

  • Anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of the alcohol (1.0 equiv) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equiv) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • (Optional) Add a catalytic amount of sodium iodide (0.1 equiv).

  • Cool the reaction mixture back to 0 °C and add a solution of this compound (1.2 equiv) in a minimal amount of anhydrous DMF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3 x volume of DMF).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Oxidative Deprotection of MBn Ethers using DDQ

This protocol is adapted from the well-established procedure for the cleavage of p-methoxybenzyl (PMB) ethers, which should be effective for MBn ethers due to the electron-rich nature of the aromatic ring.

Materials:

  • MBn-protected substrate

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • Dichloromethane (CH₂Cl₂)

  • Water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the MBn-protected substrate in a mixture of CH₂Cl₂ and water (typically an 18:1 to 20:1 v/v ratio).

  • Cool the solution to 0 °C and add DDQ (1.1-1.5 equiv) in one portion.

  • Allow the reaction to warm to room temperature and stir, monitoring the progress by TLC. Reaction times can vary from 1 to 4 hours.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the layers and extract the aqueous layer with CH₂Cl₂.

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the deprotected alcohol.

Protocol 3: Acidic Deprotection of MBn Ethers using TFA

The 4-methylbenzyl group can be cleaved under acidic conditions, similar to the PMB group. Trifluoroacetic acid (TFA) is a common reagent for this transformation.

Materials:

  • MBn-protected substrate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (CH₂Cl₂)

  • Toluene (optional, for azeotropic removal of TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve the MBn-protected substrate in CH₂Cl₂.

  • Add TFA (typically 5-20% v/v in CH₂Cl₂) dropwise at room temperature.

  • Stir the reaction mixture at room temperature, monitoring by TLC. Reaction times are typically 1-3 hours.

  • Upon completion, carefully neutralize the reaction mixture by the slow addition of saturated aqueous NaHCO₃ solution until effervescence ceases.

  • Separate the layers and extract the aqueous layer with CH₂Cl₂.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • (Optional) Co-evaporate the residue with toluene to remove residual TFA.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Signaling Pathways and Experimental Workflows

ProtectionDeprotectionWorkflow Substrate Substrate (e.g., R-OH, R-NH2, R-SH) Protection Protection Substrate->Protection ProtectedSubstrate Protected Substrate (R-O-MBn, R-NH-MBn, R-S-MBn) Deprotection Deprotection ProtectedSubstrate->Deprotection DeprotectedSubstrate Deprotected Substrate (e.g., R-OH, R-NH2, R-SH) Protection->ProtectedSubstrate ProtectionReagents This compound, Base (e.g., NaH) ProtectionReagents->Protection Deprotection->DeprotectedSubstrate OxidativeCleavage Oxidative Cleavage (e.g., DDQ) OxidativeCleavage->Deprotection AcidicCleavage Acidic Cleavage (e.g., TFA) AcidicCleavage->Deprotection

Caption: General workflow for the protection and deprotection using the 4-methylbenzyl group.

OxidativeDeprotectionMechanism start R-O-MBn complex Charge-Transfer Complex with DDQ start->complex + DDQ radical_cation Radical Cation Intermediate complex->radical_cation SET carbocation 4-Methylbenzyl Carbocation radical_cation->carbocation - H• hemiacetal Hemiacetal carbocation->hemiacetal + H2O product R-OH + 4-Methyl- benzaldehyde hemiacetal->product Decomposition

References

Application of 4-Methylbenzyl Bromide in Pharmaceutical Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

4-Methylbenzyl bromide (also known as α-bromo-p-xylene) is a versatile reagent in organic synthesis, primarily utilized as an alkylating agent to introduce the 4-methylbenzyl moiety into various molecular scaffolds.[1][2] Its reactivity makes it a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs). This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical precursors, focusing on N-alkylation and C-alkylation reactions, which are fundamental transformations in medicinal chemistry.

Application Note 1: Synthesis of N-(4-methylbenzyl)morpholine, a Precursor for CNS-Active Agents

Introduction and Principle

N-alkylation of heterocyclic amines is a cornerstone of drug discovery, as the introduction of a benzyl group can significantly modulate the pharmacological properties of a molecule. The morpholine ring is a privileged scaffold found in numerous approved drugs. The reaction of this compound with morpholine proceeds via a nucleophilic substitution (SN2) mechanism, where the nitrogen atom of the morpholine acts as a nucleophile, displacing the bromide ion to form N-(4-methylbenzyl)morpholine. This product serves as a key intermediate for compounds investigated for their potential central nervous system (CNS) activity.

Reaction Scheme

r1 This compound r2 Morpholine p1 N-(4-methylbenzyl)morpholine p2 HBr r1_img p1_img r1_img->p1_img K2CO3, Acetonitrile Reflux r2_img plus1 + plus2 +

Caption: Synthesis of N-(4-methylbenzyl)morpholine via SN2 reaction.

Quantitative Data Summary
ParameterValueReference
Reactants This compound, Morpholine, K₂CO₃[3]
Solvent Acetonitrile (CH₃CN)[3]
Reaction Temperature Reflux (~82°C)[3]
Reaction Time 5 hours[3]
Yield ~94%[3]
Product Form Liquid[4]
Molecular Weight 191.27 g/mol [4]
Detailed Experimental Protocol
  • Setup: Equip a 250 mL round-bottom flask with a reflux condenser and a magnetic stirrer.

  • Charging Reactants: To the flask, add morpholine (1.0 eq), potassium carbonate (K₂CO₃, 1.5 eq) as a base, and 100 mL of acetonitrile as the solvent.

  • Initiation: Begin stirring the mixture. Slowly add a solution of this compound (1.1 eq) dissolved in 20 mL of acetonitrile to the flask at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Extraction: Evaporate the solvent (acetonitrile) under reduced pressure. Dissolve the residue in ethyl acetate (100 mL) and wash with water (3 x 50 mL) to remove any remaining salts and impurities.

  • Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by vacuum distillation or column chromatography to obtain pure N-(4-methylbenzyl)morpholine.

Experimental Workflow Diagram

G start Start reactants Combine Morpholine, K2CO3, and Acetonitrile in Flask start->reactants add_bromide Add this compound Solution reactants->add_bromide reflux Heat to Reflux (5 hours) add_bromide->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete cool_filter Cool to RT and Filter Solids monitor->cool_filter Reaction Complete evaporate Evaporate Solvent cool_filter->evaporate extract Dissolve in Ethyl Acetate, Wash with Water evaporate->extract dry Dry Organic Layer (Na2SO4) extract->dry isolate Filter and Concentrate (Rotary Evaporator) dry->isolate purify Purify by Distillation or Chromatography isolate->purify end End Product purify->end

Caption: Workflow for the synthesis of N-(4-methylbenzyl)morpholine.

Application Note 2: C-Alkylation in the Synthesis of Nabumetone Precursors

Introduction and Principle

This compound is an effective reagent for C-alkylation of active methylene compounds, such as β-keto esters (e.g., ethyl acetoacetate).[5] This reaction is crucial for constructing the carbon backbone of many pharmaceuticals. One notable application is in the synthesis of 4-aryl-2-butanones, a class of compounds that includes the non-steroidal anti-inflammatory drug (NSAID) Nabumetone.[6] The reaction involves the deprotonation of the active methylene group by a base to form a nucleophilic enolate, which then attacks the electrophilic benzylic carbon of this compound.

Reaction Scheme

r1 This compound r2 Ethyl Acetoacetate p1 Ethyl 2-(4-methylbenzyl)acetoacetate r1_img p1_img r1_img->p1_img 1. NaH, THF 2. Reflux r2_img plus1 +

Caption: C-alkylation of ethyl acetoacetate with this compound.

Quantitative Data Summary
ParameterValueReference
Reactants This compound, Ethyl acetoacetate[5]
Base Sodium hydride (NaH) or K₂CO₃/KOH mixture[5]
Solvent Tetrahydrofuran (THF) or solvent-free (MW)[5]
Reaction Temperature Reflux (~66°C) or 60-80°C (MW)[5]
Reaction Time 3-5 hours (conventional) or 3-5 min (MW)[5]
Yield 59-82%[5]
Product Type β-keto ester intermediate[5]
Detailed Experimental Protocol (Conventional Heating)
  • Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq).

  • Enolate Formation: Wash the NaH with dry hexane to remove the mineral oil. Add dry tetrahydrofuran (THF) to the flask, cool to 0°C, and slowly add ethyl acetoacetate (1.0 eq) dropwise. Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes to ensure complete enolate formation.

  • Alkylation: Add a solution of this compound (1.05 eq) in dry THF to the enolate suspension.

  • Reaction: Heat the mixture to reflux and maintain for 4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quenching: Cool the reaction to 0°C and carefully quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL).

  • Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate (MgSO₄).

  • Isolation and Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude oil via column chromatography on silica gel to obtain the pure alkylated product.

Biological Relevance & Signaling Pathway

The product of this C-alkylation, after subsequent hydrolysis and decarboxylation, yields a 4-aryl-2-butanone structure. This core is found in Nabumetone, a prodrug that is metabolized in the liver to its active form, 6-methoxy-2-naphthylacetic acid (6-MNA). 6-MNA is a potent non-steroidal anti-inflammatory drug (NSAID) that exerts its therapeutic effect by inhibiting the cyclooxygenase (COX) enzymes, primarily COX-2. This inhibition blocks the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.

AA Arachidonic Acid COX COX-1 / COX-2 Enzymes AA->COX PGs Prostaglandins COX->PGs Inflammation Pain & Inflammation PGs->Inflammation NSAID NSAIDs (e.g., active form of Nabumetone) NSAID->COX Inhibition

Caption: NSAID mechanism of action via inhibition of the COX pathway.

References

Protocol for the preparation of 4-methylphenylacetic acid from 4-Methylbenzyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides detailed protocols for the synthesis of 4-methylphenylacetic acid, a valuable intermediate in the pharmaceutical and agrochemical industries, starting from 4-methylbenzyl bromide. Two primary synthetic routes are presented: a direct, one-step carboxylation of a Grignard reagent and a two-step method involving the formation and subsequent hydrolysis of a nitrile intermediate. Both methodologies are described in detail, including reaction conditions, purification procedures, and expected outcomes. A comparative data summary is provided to aid in method selection.

Introduction

4-Methylphenylacetic acid is a key building block in the synthesis of various active pharmaceutical ingredients (APIs) and other fine chemicals. Its preparation from readily available starting materials is of significant interest. This document outlines two effective methods for its synthesis from this compound, a common chemical feedstock. The choice between the direct Grignard carboxylation and the two-step nitrile hydrolysis pathway may depend on factors such as available equipment, safety considerations, and desired purity profile.

Synthetic Pathways

Two robust methods for the preparation of 4-methylphenylacetic acid from this compound are detailed below.

Method 1: Grignard Reagent Carboxylation

This method involves the formation of a Grignard reagent from this compound, followed by its reaction with carbon dioxide (dry ice) to yield the desired carboxylic acid after acidic workup. This is an efficient one-pot synthesis.

Method 2: Nitrile Formation and Hydrolysis

This two-step approach first involves the conversion of this compound to 4-methylbenzyl cyanide via nucleophilic substitution with a cyanide salt. The resulting nitrile is then hydrolyzed under acidic or basic conditions to produce 4-methylphenylacetic acid.[1][2]

Experimental Protocols

Method 1: Protocol for Grignard Reagent Carboxylation

Materials and Reagents:

  • This compound

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine (crystal)

  • Dry ice (solid carbon dioxide)

  • Hydrochloric acid (HCl), 6 M aqueous solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • Grignard Reagent Formation:

    • A three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).

    • Magnesium turnings (1.2 equivalents) and a single crystal of iodine are added to the flask.

    • Anhydrous diethyl ether or THF is added to cover the magnesium.

    • A solution of this compound (1.0 equivalent) in anhydrous diethyl ether or THF is added to the dropping funnel.

    • A small portion of the bromide solution is added to initiate the reaction, which is indicated by bubbling and a gentle temperature increase. Gentle heating may be applied if necessary.

    • The remaining this compound solution is added dropwise to maintain a gentle reflux.

    • After complete addition, the mixture is stirred for an additional 1-2 hours at room temperature or gentle reflux to ensure complete formation of the Grignard reagent.[3]

  • Carboxylation:

    • A separate flask or beaker is charged with an excess of crushed dry ice.

    • The prepared Grignard reagent solution is slowly poured over the dry ice with vigorous stirring.

    • The mixture is stirred until the excess dry ice has sublimated and the reaction has reached room temperature.

  • Work-up and Purification:

    • The reaction mixture is quenched by the slow addition of 6 M HCl until the solution is acidic.

    • The aqueous layer is separated and extracted three times with ethyl acetate.

    • The combined organic layers are washed with a saturated aqueous sodium bicarbonate solution to extract the carboxylic acid as its sodium salt.

    • The aqueous bicarbonate layer is separated and re-acidified with 6 M HCl to precipitate the 4-methylphenylacetic acid.

    • The solid product is collected by vacuum filtration, washed with cold water, and dried under vacuum.

    • Recrystallization from a suitable solvent system (e.g., water or ethyl acetate/hexanes) can be performed for further purification.

Method 2: Protocol for Nitrile Formation and Hydrolysis

Part A: Synthesis of 4-Methylbenzyl Cyanide

Materials and Reagents:

  • This compound

  • Sodium cyanide (NaCN) or potassium cyanide (KCN)

  • Ethanol

  • Water

  • Diethyl ether

Procedure:

  • Cyanation Reaction:

    • In a round-bottom flask equipped with a reflux condenser, sodium cyanide (1.1 equivalents) is dissolved in a minimal amount of water.

    • A solution of this compound (1.0 equivalent) in ethanol is added to the cyanide solution.

    • The mixture is heated to reflux and maintained for 4-6 hours. The reaction progress can be monitored by TLC.

    • After cooling to room temperature, the precipitated inorganic salts are removed by filtration.

    • The ethanol is removed from the filtrate by rotary evaporation.

    • The residue is partitioned between diethyl ether and water. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

    • The solvent is evaporated to yield crude 4-methylbenzyl cyanide, which can be used in the next step without further purification or distilled under reduced pressure.

Part B: Hydrolysis of 4-Methylbenzyl Cyanide

Materials and Reagents:

  • 4-Methylbenzyl cyanide

  • Concentrated sulfuric acid (H₂SO₄)

  • Water

  • Sodium hydroxide (NaOH) solution (for work-up)

  • Hydrochloric acid (HCl) (for work-up)

  • Toluene (optional, for extraction)

Procedure:

  • Acid Hydrolysis:

    • In a round-bottom flask equipped with a reflux condenser and a stirrer, a 60-70% aqueous solution of sulfuric acid is prepared by carefully adding concentrated sulfuric acid to water with cooling.

    • 4-Methylbenzyl cyanide (1.0 equivalent) is added dropwise to the sulfuric acid solution at a temperature of 90-100°C.

    • The reaction mixture is heated to reflux (around 120-130°C) and maintained for 5-6 hours, or until the reaction is complete as monitored by GC or TLC.[1]

    • The reaction mixture is cooled to room temperature and poured into cold water.

    • The precipitated crude 4-methylphenylacetic acid is collected by filtration.

  • Purification:

    • The crude product is dissolved in an aqueous sodium hydroxide solution.

    • The solution is treated with activated carbon and filtered to remove impurities.

    • The filtrate is acidified with hydrochloric acid to a pH of 1-4 to precipitate the purified 4-methylphenylacetic acid.[1]

    • The solid product is collected by filtration, washed with water, and dried. A yield of approximately 86% can be expected with a purity of over 99%.[1]

Data Summary

The following table summarizes typical quantitative data for the synthesis of 4-methylphenylacetic acid and related compounds using the described methods.

ParameterMethod 1: Grignard CarboxylationMethod 2: Nitrile Hydrolysis
Starting Material This compound4-Methylbenzyl cyanide
Key Reagents Mg, CO₂ (dry ice)H₂SO₄, H₂O
Reaction Time 2-4 hours5-6 hours
Typical Yield 45-85% (yields for analogous Grignard carboxylations)[4]80-86%[1]
Reported Purity >95% (after recrystallization)>99% (GC analysis)[1]
Melting Point 88-92 °C[2]91.5-92.5 °C[1]

Workflow Diagrams

Synthesis_Pathways cluster_0 Method 1: Grignard Carboxylation cluster_1 Method 2: Nitrile Hydrolysis start1 This compound intermediate1 4-Methylbenzylmagnesium Bromide (Grignard Reagent) start1->intermediate1 Formation reagent1 Mg, Anhydrous Ether/THF reagent1->intermediate1 product 4-Methylphenylacetic Acid intermediate1->product Carboxylation & Workup reagent2 1. CO2 (Dry Ice) 2. H3O+ reagent2->product start2 This compound intermediate2 4-Methylbenzyl Cyanide start2->intermediate2 Cyanation reagent3 NaCN or KCN, Ethanol/H2O reagent3->intermediate2 intermediate2->product Hydrolysis reagent4 H2SO4, H2O, Heat reagent4->product

References

Application Notes and Protocols: Synthesis of Functional Polymers Using 4-Methylbenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 4-methylbenzyl bromide as an initiator in the synthesis of functional polymers, primarily through Atom Transfer Radical Polymerization (ATRP). This document is intended to guide researchers in developing well-defined polymers with controlled architecture and functionality for various applications, including drug delivery, biomaterials, and advanced coatings.

Introduction to this compound in Polymer Synthesis

This compound is a versatile initiator for various controlled/living radical polymerization techniques, most notably ATRP. Its chemical structure allows for the initiation of polymerization of a wide range of vinyl monomers, leading to the formation of polymers with a terminal 4-methylbenzyl group. This end-group can be further modified, or the polymerization can be extended to create block copolymers, providing a pathway to complex macromolecular architectures.

The use of this compound in ATRP offers several advantages:

  • Controlled Molecular Weight: The molecular weight of the resulting polymer can be predetermined by the initial molar ratio of monomer to initiator.

  • Narrow Molecular Weight Distribution: ATRP allows for the synthesis of polymers with low polydispersity indices (PDI), typically below 1.5, indicating a high degree of control over the polymerization process.

  • Versatility: A wide variety of functional monomers can be polymerized using this initiator, enabling the synthesis of polymers with tailored properties.

  • End-Group Functionality: The initiator fragment at the beginning of the polymer chain and the transferable halogen at the end provide opportunities for further chemical transformations.

Experimental Protocols

Herein, we provide detailed protocols for the synthesis of two common functional polymers, polystyrene and poly(methyl methacrylate), using this compound as the initiator via ATRP.

Synthesis of Polystyrene (PS) via ATRP

This protocol describes the synthesis of polystyrene with a target molecular weight determined by the monomer-to-initiator ratio.

Materials:

  • Styrene (monomer)

  • This compound (initiator)

  • Copper(I) bromide (CuBr) (catalyst)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

  • Anisole (solvent)

  • Methanol (for precipitation)

  • Tetrahydrofuran (THF) (for analysis)

  • Nitrogen or Argon gas (for inert atmosphere)

  • Schlenk flask and line

Procedure:

  • Monomer and Solvent Purification: Styrene is passed through a column of basic alumina to remove the inhibitor. Anisole is dried over calcium hydride and distilled under reduced pressure.

  • Reaction Setup: A dry Schlenk flask equipped with a magnetic stir bar is charged with CuBr (e.g., 0.143 g, 1.0 mmol). The flask is sealed with a rubber septum, and the atmosphere is replaced with inert gas (nitrogen or argon) by performing at least three vacuum-backfill cycles.

  • Addition of Reagents: Under a positive pressure of inert gas, add the desired amount of purified styrene (e.g., 10.4 g, 100 mmol) and anisole (e.g., 10 mL) to the Schlenk flask via a degassed syringe.

  • Ligand Addition: Add the PMDETA ligand (e.g., 0.173 g, 1.0 mmol) to the reaction mixture. The solution should turn green as the copper complex forms.

  • Initiator Addition: In a separate vial, prepare a stock solution of the this compound initiator in anisole. Add the desired amount of the initiator solution (e.g., 0.185 g, 1.0 mmol in 1 mL of anisole) to the reaction mixture to start the polymerization.

  • Polymerization: The flask is immersed in a preheated oil bath at the desired temperature (e.g., 110 °C). The reaction is allowed to proceed for a specific time to achieve the target monomer conversion. Samples can be taken periodically via a degassed syringe to monitor the conversion by gas chromatography (GC) or ¹H NMR and the molecular weight by size-exclusion chromatography (SEC).

  • Termination and Purification: To stop the polymerization, the flask is cooled to room temperature and opened to air. The reaction mixture is diluted with THF and passed through a short column of neutral alumina to remove the copper catalyst. The resulting solution is then slowly added to a large excess of cold methanol with vigorous stirring to precipitate the polymer.

  • Drying: The precipitated polystyrene is collected by filtration, washed with methanol, and dried in a vacuum oven at 40 °C to a constant weight.

Synthesis of Poly(methyl methacrylate) (PMMA) via ATRP

This protocol outlines the synthesis of PMMA using a similar ATRP procedure.

Materials:

  • Methyl methacrylate (MMA) (monomer)

  • This compound (initiator)

  • Copper(I) bromide (CuBr) (catalyst)

  • 2,2'-Bipyridine (bpy) (ligand)

  • Toluene (solvent)

  • Methanol (for precipitation)

  • Tetrahydrofuran (THF) (for analysis)

  • Nitrogen or Argon gas (for inert atmosphere)

  • Schlenk flask and line

Procedure:

  • Monomer and Solvent Purification: MMA is passed through a column of basic alumina. Toluene is dried and distilled.

  • Reaction Setup: A dry Schlenk flask is charged with CuBr (e.g., 0.072 g, 0.5 mmol) and bpy (e.g., 0.156 g, 1.0 mmol). The flask is deoxygenated as described previously.

  • Addition of Reagents: Add purified MMA (e.g., 10.0 g, 100 mmol) and toluene (e.g., 10 mL) to the flask under inert atmosphere.

  • Initiator Addition: Add a solution of this compound in toluene (e.g., 0.093 g, 0.5 mmol in 1 mL of toluene) to initiate the polymerization.

  • Polymerization: The flask is placed in a thermostated oil bath at 90 °C. The polymerization is monitored over time.

  • Termination and Purification: The polymerization is terminated by cooling and exposure to air. The mixture is diluted with THF and the catalyst is removed by passing through an alumina column. The polymer is precipitated in cold methanol.

  • Drying: The collected PMMA is dried under vacuum at 40 °C.

Data Presentation

The following tables summarize typical quantitative data obtained from the synthesis of polystyrene and PMMA using this compound as an initiator in ATRP. The theoretical molecular weight (Mn,th) is calculated as: Mn,th = ([Monomer]/[Initiator]) × Monomer Molecular Weight × Conversion.

Table 1: Synthesis of Polystyrene (PS) via ATRP

Entry[Styrene]:[Initiator]:[CuBr]:[PMDETA]Temp (°C)Time (h)Conversion (%)Mn,exp ( g/mol )PDI (Mw/Mn)
1100:1:1:11104555,8001.15
2100:1:1:11108859,1001.12
3200:1:1:111087515,5001.18
450:1:1:11106924,8001.10

Table 2: Synthesis of Poly(methyl methacrylate) (PMMA) via ATRP

Entry[MMA]:[Initiator]:[CuBr]:[bpy]Temp (°C)Time (h)Conversion (%)Mn,exp ( g/mol )PDI (Mw/Mn)
1100:1:1:2903626,5001.25
2100:1:1:2906919,4001.21
3200:1:1:29068016,3001.28
450:1:1:2905954,9001.19

Visualizations

General Workflow for ATRP Synthesis

The following diagram illustrates the general workflow for the synthesis of functional polymers using this compound as an initiator in ATRP.

ATRP_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis Purification Purify Monomer & Solvent Setup Setup Schlenk Flask (Inert Atmosphere) Purification->Setup Charge Charge Catalyst, Monomer, Solvent Setup->Charge Add_Ligand Add Ligand Charge->Add_Ligand Initiate Add Initiator (this compound) Add_Ligand->Initiate Polymerize Polymerize at Set Temperature Initiate->Polymerize Terminate Terminate Reaction Polymerize->Terminate Purify Remove Catalyst (Alumina Column) Terminate->Purify Precipitate Precipitate Polymer (in Methanol) Purify->Precipitate Dry Dry Polymer Precipitate->Dry Characterize Characterize (SEC, NMR) Dry->Characterize

General workflow for ATRP synthesis.
Logical Relationship in ATRP Equilibrium

The core of ATRP is the reversible activation and deactivation of the growing polymer chain, which is illustrated in the following diagram.

ATRP_Equilibrium cluster_main ATRP Equilibrium Dormant Dormant Species (P-Br) Active Active Radical (P•) Dormant->Active ka Active->Dormant kdeact Catalyst_deact Deactivator (Cu(II)Br/Ligand) Active->Catalyst_deact Propagation Propagation Catalyst_act Activator (Cu(I)/Ligand) Catalyst_act->Dormant Monomer Monomer Propagation->Active kp

Application Note: Experimental Protocols for the Synthesis of N-(4-Methylbenzyl)amines via Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The reaction of 4-methylbenzyl bromide with primary or secondary amines is a fundamental and widely utilized method for the synthesis of N-substituted benzylamines. This nucleophilic substitution reaction, typically proceeding via an SN2 mechanism, is a cornerstone in organic synthesis for creating carbon-nitrogen bonds.[1] The resulting N-(4-methylbenzyl)amine scaffolds are prevalent in numerous biologically active compounds and serve as key intermediates in pharmaceutical and agrochemical research.[2][3] A primary challenge in the N-alkylation of primary amines is controlling the reaction to prevent over-alkylation, as the secondary amine product is often more nucleophilic than the starting amine, potentially leading to the formation of tertiary amines and quaternary ammonium salts.[1][4] This document provides detailed protocols for the controlled synthesis of secondary and tertiary amines using this compound and outlines strategies to ensure high yields and selectivity.

General Principles and Reaction Mechanism

The reaction involves the amine's lone pair of electrons acting as a nucleophile to attack the electrophilic benzylic carbon of this compound.[5] This concerted, one-step SN2 process results in the displacement of the bromide leaving group and the formation of a new C-N bond.[1][6] The reaction rate is influenced by factors such as the nucleophilicity of the amine, the solvent, and the reaction temperature.[6][7] Electron-donating groups on the amine can increase its nucleophilicity and accelerate the reaction.[7]

Diagram 1. General Sₙ2 reaction mechanism.

To mitigate polyalkylation when synthesizing secondary amines, a large excess of the primary amine is typically used. This ensures the alkyl halide is more likely to encounter and react with the primary amine rather than the secondary amine product.[1]

polyalkylation_pathway start Primary Amine (R-NH₂) secondary Secondary Amine (Product) start->secondary + Ar-CH₂Br (Desired Reaction) reactant This compound (Ar-CH₂Br) tertiary Tertiary Amine (Byproduct) secondary->tertiary + Ar-CH₂Br (Over-alkylation) quaternary Quaternary Salt (Byproduct) tertiary->quaternary + Ar-CH₂Br (Over-alkylation)

Diagram 2. Polyalkylation pathway in amine synthesis.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of N-(4-methylbenzyl)amines.

Protocol 1: Selective Mono-N-Alkylation of a Primary Amine

Principle: This method utilizes a significant excess of the primary amine to favor the formation of the secondary amine and minimize subsequent alkylation.[1][5] A base is used to neutralize the HBr formed during the reaction.

Materials:

  • This compound (1.0 eq)

  • Primary amine (5.0 - 10.0 eq)

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0 eq)

  • Solvent: Acetonitrile (ACN), Dimethylformamide (DMF), or Ethanol

  • Ethyl acetate (for extraction)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the primary amine (5.0-10.0 eq) and potassium carbonate (2.0 eq) in the chosen solvent (e.g., Acetonitrile).

  • Reagent Addition: Add a solution of this compound (1.0 eq) in the same solvent dropwise to the stirring amine solution at room temperature.

  • Reaction: Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to remove the solvent and excess primary amine.

    • Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure secondary amine.[8]

  • Characterization: Confirm the structure and purity of the final product using NMR (¹H, ¹³C) and mass spectrometry.

Protocol 2: Synthesis of a Tertiary Amine

Principle: This protocol is designed for the synthesis of a tertiary amine by reacting a secondary amine with this compound or by exhaustive alkylation of a primary amine.

Materials:

  • Secondary amine (or Primary amine) (1.0 eq)

  • This compound (1.1 eq for secondary amine, 2.2 eq for primary)

  • N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base (2.5 eq)

  • Solvent: Dimethyl sulfoxide (DMSO) or DMF

  • Diethyl ether or Ethyl acetate (for extraction)

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a solution of the amine (1.0 eq) in DMSO, add DIPEA (2.5 eq).

  • Reagent Addition: Slowly add this compound (1.1 - 2.2 eq) to the mixture at room temperature. An exotherm may be observed.

  • Reaction: Stir the reaction mixture at a temperature ranging from room temperature to 150 °C, depending on the reactivity of the amine, for 12-24 hours.[8] Monitor the reaction by TLC or LC-MS.

  • Workup:

    • After completion, cool the reaction mixture and pour it into water.

    • Extract the aqueous layer multiple times with ethyl acetate or diethyl ether.

    • Combine the organic extracts and wash with brine.

  • Purification: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation. Purify the crude product via column chromatography to obtain the desired tertiary amine.

  • Characterization: Verify the product's identity and purity through spectroscopic analysis (NMR, MS).

Data Presentation: Illustrative Reaction Parameters

The following tables summarize typical reaction conditions and expected outcomes for the synthesis of N-(4-methylbenzyl)amines.

Table 1: Conditions for Mono-alkylation of Primary Amines

Amine (Nucleophile)Molar Ratio (Amine:Bromide)SolventBaseTemp (°C)Time (h)Typical Yield (%)
Morpholine1.5 : 1DCE-4024-3689[9]
Aniline5 : 1ACNK₂CO₃80875-90
Benzylamine5 : 1EthanolEt₃NReflux680-95
Cyclohexylamine10 : 1DMFK₂CO₃601270-85

Table 2: Conditions for Tertiary Amine Synthesis

Amine (Nucleophile)Molar Ratio (Amine:Bromide)SolventBaseTemp (°C)Time (h)Typical Yield (%)
N-methylbenzylamine1 : 1.1DMSODIPEA1001685-95
Piperidine1 : 1.1DMFK₂CO₃2524>90
Benzylamine (exhaustive)1 : 2.2ACNK₂CO₃Reflux2460-75

Experimental Workflow Visualization

The general workflow for the synthesis, purification, and analysis of N-(4-methylbenzyl)amines is depicted below.

experimental_workflow prep 1. Reagent Preparation (Amine, Bromide, Solvent, Base) setup 2. Reaction Setup (Inert Atmosphere, Stirring) prep->setup reaction 3. Reaction (Heating, Monitoring by TLC/LC-MS) setup->reaction workup 4. Workup (Quenching, Extraction, Washing) reaction->workup purify 5. Purification (Column Chromatography) workup->purify char 6. Characterization (NMR, MS, Purity Analysis) purify->char final Pure N-(4-Methylbenzyl)amine char->final

Diagram 3. General experimental workflow.

Applications in Drug Development

N-benzylamine derivatives are crucial pharmacophores in medicinal chemistry. They are found in a wide array of therapeutic agents, including antihistamines, anticancer agents, and central nervous system drugs.[2][8] The 4-methylbenzyl group, in particular, can modulate a compound's lipophilicity and metabolic stability, making it a valuable substituent for optimizing drug candidates. Furthermore, the secondary amine products can serve as versatile intermediates for further functionalization, enabling the construction of complex molecular libraries for high-throughput screening. The reaction is also relevant in peptide and natural product synthesis where the benzyl group is often used as a protecting group for amines, which can be removed under specific conditions.[3]

Safety Precautions

  • This compound: This compound is a lachrymator and is corrosive, causing burns.[10] It is harmful if inhaled, swallowed, or in contact with skin.[10] Always handle it in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection (safety goggles and face shield).[10]

  • Amines: Many amines are corrosive and toxic. Consult the specific Safety Data Sheet (SDS) for each amine used.

  • Solvents: Handle flammable organic solvents with care and avoid ignition sources.

References

Application Notes and Protocols: 4-Methylbenzyl Bromide in the Preparation of Agrochemical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 4-methylbenzyl bromide as a key intermediate in the synthesis of various agrochemical compounds, including insecticides, fungicides, and herbicides.

Introduction

This compound (also known as p-xylyl bromide) is a versatile reagent in organic synthesis, frequently employed to introduce the 4-methylbenzyl moiety into target molecules.[1] In the agrochemical industry, this structural motif is incorporated into the design of active ingredients to enhance their biological activity and optimize their physicochemical properties. This document outlines specific applications of this compound in the preparation of pyrethroid insecticides and triazole fungicides, providing detailed experimental procedures and quantitative data to facilitate research and development in this area.

Applications in Agrochemical Synthesis

Insecticide Intermediates: Pyrethroid Esters

This compound is a crucial building block in the synthesis of certain pyrethroid insecticides. Pyrethroids are a major class of synthetic insecticides that mimic the structure and insecticidal properties of the natural pyrethrins. The 4-methylbenzyl group can be found in the alcohol moiety of some synthetic pyrethroids, contributing to their insecticidal efficacy.

A key application is the synthesis of 4-methylbenzyl esters of cyclopropanecarboxylic acids, such as chrysanthemic acid and its analogues. These esters are potent insecticidal agents.

This section details the synthesis of a pyrethroid ester, 4-methylbenzyl 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate, an analogue of the commercial insecticide permethrin. The protocol involves the esterification of 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid with 4-methylbenzyl alcohol, which can be prepared from this compound, or more directly through the reaction of the acid chloride with 4-methylbenzyl alcohol. A related direct synthesis involves the reaction of the sodium salt of the carboxylic acid with this compound.

Experimental Protocol:

Step 1: Preparation of Sodium 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate

  • In a 250 mL round-bottom flask, dissolve 10.45 g (0.05 mol) of 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid in 100 mL of ethanol.

  • Slowly add a solution of 2.0 g (0.05 mol) of sodium hydroxide in 20 mL of water to the stirred solution at room temperature.

  • Stir the mixture for 1 hour at room temperature to ensure complete salt formation.

  • Remove the solvent under reduced pressure to obtain the sodium salt as a white solid. Dry the salt in a vacuum oven at 50 °C for 4 hours.

Step 2: Esterification with this compound

  • In a 250 mL three-necked flask equipped with a reflux condenser and a magnetic stirrer, add the dried sodium 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate (0.05 mol) and 100 mL of dry N,N-dimethylformamide (DMF).

  • Add 9.25 g (0.05 mol) of this compound to the suspension.

  • Heat the reaction mixture to 80 °C and maintain this temperature for 6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and pour it into 300 mL of ice-water.

  • Extract the aqueous mixture with diethyl ether (3 x 100 mL).

  • Combine the organic layers, wash with brine (2 x 100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the final product.

Quantitative Data:

ParameterValue
Reactants
3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid0.05 mol
Sodium Hydroxide0.05 mol
This compound0.05 mol
Reaction Conditions
SolventN,N-dimethylformamide (DMF)
Temperature80 °C
Reaction Time6 hours
Product
Expected Yield 85-95%
Appearance Viscous oil

Synthesis Workflow:

SynthesisWorkflow cluster_step1 Step 1: Salt Formation cluster_step2 Step 2: Esterification A 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid C Sodium 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate A->C Ethanol, RT, 1h B NaOH B->C E 4-Methylbenzyl 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate C->E DMF, 80°C, 6h D This compound D->E FungicideSynthesis cluster_precursors Precursors cluster_intermediates Intermediates cluster_final_product Final Product A 4-Methylbenzyl Bromide D N-(4-methylbenzyl)phthalimide A->D DMF, 100°C B Potassium Phthalimide B->D C 4-(2-hydroxy-1-(1H-1,2,4-triazol-1-yl)propan-2-yl)benzoic acid F 4-(2-Hydroxy-1-(1H-1,2,4-triazol-1-yl)propan-2-yl)-N-(4-methylbenzyl)benzamide C->F EDCI, HOBt, Et3N, DCM E 4-Methylbenzylamine D->E Hydrazine, EtOH, Reflux E->F

References

Synthetic Route for the Preparation of 4-Methylbenzyl Bromide from 4-Methylbenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For researchers, scientists, and professionals in drug development, the efficient synthesis of halogenated organic compounds is a critical process. 4-Methylbenzyl bromide is a valuable building block in the synthesis of various pharmaceutical and agrochemical compounds. This document outlines two reliable and high-yielding synthetic routes for the preparation of this compound from 4-Methylbenzyl alcohol.

Introduction

The conversion of alcohols to alkyl halides is a fundamental transformation in organic synthesis. For the synthesis of this compound from 4-Methylbenzyl alcohol, two primary methods are highlighted due to their efficiency and reliability: the use of phosphorus tribromide (PBr₃) and a modified Appel reaction employing triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄). Both methods offer distinct advantages and can be selected based on the specific requirements of the research, such as scale, available reagents, and desired purity.

Reaction Scheme

Data Presentation

The following table summarizes the quantitative data associated with the two primary synthetic routes described in this document.

MethodReagentsSolventReaction TimeYieldReference
Phosphorus Tribromide4-Methylbenzyl alcohol, PBr₃Dry BenzeneNot SpecifiedQuantitative[1]
Modified Appel Reaction4-Methylbenzyl alcohol, PPh₃, CBr₄Dichloromethane2 hours93%[2]

Experimental Protocols

Protocol 1: Synthesis of this compound using Phosphorus Tribromide (PBr₃)

This protocol describes the synthesis of this compound from 4-Methylbenzyl alcohol using phosphorus tribromide. This method is known for its high efficiency and straightforward work-up.[1][3][4]

Materials:

  • 4-Methylbenzyl alcohol

  • Phosphorus tribromide (PBr₃)

  • Dry Benzene

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a dry round-bottom flask, dissolve 1 mmol of 4-Methylbenzyl alcohol in 15 mL of dry benzene.

  • With continuous stirring at room temperature, slowly add 0.5 mL of phosphorus tribromide (PBr₃) to the solution.

  • Continue to stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, the mixture is subjected to a standard aqueous work-up. This typically involves quenching the reaction with water or ice, followed by extraction with an organic solvent.

  • The organic layers are combined, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Further purification can be achieved by distillation or column chromatography if necessary.

Protocol 2: Synthesis of this compound via a Modified Appel Reaction

This protocol details the preparation of this compound using triphenylphosphine and carbon tetrabromide. This method is known for its mild reaction conditions and high yields.[2][3]

Materials:

  • 4-Methylbenzyl alcohol

  • Triphenylphosphine (PPh₃)

  • Carbon tetrabromide (CBr₄)

  • Dichloromethane (CH₂Cl₂)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Column chromatography setup (if needed for purification)

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add 4-Methylbenzyl alcohol (3.36 mmol) and carbon tetrabromide (4.03 mmol) in dichloromethane (CH₂Cl₂).

  • Cool the mixture to 0 °C using an ice bath.

  • In a separate flask, prepare a solution of triphenylphosphine (5.03 mmol) in 3 mL of dichloromethane.

  • Slowly add the triphenylphosphine solution to the cooled mixture of the alcohol and carbon tetrabromide.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • After 2 hours, concentrate the reaction mixture under reduced pressure.

  • The crude product is then purified by column chromatography to afford the pure this compound.

Visualizations

The following diagrams illustrate the logical workflow of the synthesis and the chemical transformation.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Prepare Reagents: - 4-Methylbenzyl alcohol - Brominating Agent - Solvent start->reagents reaction_setup Set up Reaction Vessel reagents->reaction_setup mixing Mix Reactants reaction_setup->mixing reaction_progress Stir at Specified Temperature and Time mixing->reaction_progress workup Aqueous Work-up (Quenching & Extraction) reaction_progress->workup drying Dry Organic Layer workup->drying evaporation Solvent Evaporation drying->evaporation purification Purification (Distillation or Chromatography) evaporation->purification end Final Product: This compound purification->end

Caption: General experimental workflow for the synthesis of this compound.

Chemical_Transformation reactant 4-Methylbenzyl alcohol product This compound reactant->product Bromination reagent PBr₃ or PPh₃/CBr₄

References

Handling and safety procedures for 4-Methylbenzyl bromide in the lab

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe handling and use of 4-Methylbenzyl bromide in a laboratory setting. Adherence to these procedures is critical to minimize risks and ensure a safe working environment. This compound is a corrosive, toxic, and lachrymatory substance that requires careful handling.

Hazard Identification and Chemical Properties

This compound (also known as p-Xylyl bromide) is a hazardous chemical that presents several risks in a laboratory setting.[1][2] It is classified as a substance that can cause severe skin burns and eye damage.[1][3][4] It is toxic if swallowed or in contact with skin and may cause respiratory irritation.[3] This compound is also known to be a powerful lachrymator, meaning it can cause a copious flow of tears.[2][5]

Physical and Chemical Properties:

PropertyValue
CAS Number 104-81-4[1][6]
Molecular Formula C₈H₉Br[6]
Molecular Weight 185.06 g/mol [6]
Appearance White to pale yellow solid or melt[2]
Melting Point 34-36 °C (lit.)[6]
Boiling Point 218-220 °C (lit.)[6]
Solubility Insoluble in water; soluble in ethanol, ether, and chloroform.[2]
Stability Stable under normal conditions, but is moisture sensitive.[1][3]

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory when handling this compound. The following table summarizes the required PPE.

PPE CategoryMinimum RequirementRationale
Eye and Face Protection Chemical splash goggles and a face shield.[7]Protects against splashes of the corrosive liquid and irritating vapors that can cause severe eye damage.[7]
Skin Protection Chemical-resistant gloves (e.g., Butyl rubber, Viton®). A lab coat and an apron or coveralls made of appropriate chemical-resistant material. Double gloving is recommended.[7]Prevents skin contact, which can lead to severe burns and irritation.[7]
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge is necessary when handling the compound outside of a certified chemical fume hood or in case of a spill.[7]Protects the respiratory tract from irritating and potentially harmful vapors.[7]
Footwear Chemical-resistant, steel-toe boots or shoes.[8]Protects feet from spills.

Handling and Storage Protocols

Receiving and Storage:

  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leaks.[7]

  • Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, bases, and metals.[1][7] The storage area should be designated for corrosive materials.[7] Keep the container tightly closed and protected from sunlight and moisture.[3] It is recommended to store it under an inert gas.[3]

  • Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and all appropriate hazard warnings.[7]

General Handling:

  • All work with this compound must be conducted in a certified chemical fume hood.[9]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[3]

  • Avoid contact with skin and eyes.[3]

  • Do not eat, drink, or smoke when using this product.[3]

  • Always wash hands thoroughly after handling.[3]

  • Ensure that a safety shower and eyewash station are easily accessible and in good working order.[3][7]

Experimental Workflow

The following diagram illustrates the standard operating procedure for the safe handling of this compound during a typical laboratory experiment.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_final Final Disposal prep_ppe Don PPE prep_hood Prepare Fume Hood prep_ppe->prep_hood prep_materials Assemble Materials prep_hood->prep_materials handle_transfer Transfer Chemical prep_materials->handle_transfer handle_experiment Perform Experiment handle_transfer->handle_experiment cleanup_decontaminate Decontaminate Workspace handle_experiment->cleanup_decontaminate cleanup_waste Segregate Waste cleanup_decontaminate->cleanup_waste cleanup_doff Doff PPE cleanup_waste->cleanup_doff final_store Store Waste cleanup_doff->final_store final_disposal Professional Disposal final_store->final_disposal G spill_evacuate Evacuate Immediate Area spill_notify Notify Supervisor & EHS spill_evacuate->spill_notify spill_ppe Don Appropriate PPE spill_notify->spill_ppe spill_contain Contain the Spill spill_ppe->spill_contain spill_absorb Absorb with Inert Material spill_contain->spill_absorb spill_collect Collect and Containerize spill_absorb->spill_collect spill_clean Clean and Decontaminate Area spill_collect->spill_clean spill_dispose Dispose of as Hazardous Waste spill_clean->spill_dispose

References

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Methylbenzyl Bromide by Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-Methylbenzyl bromide by crystallization. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Crystallization of this compound

ProblemPossible Cause(s)Recommended Solution(s)
No crystal formation upon cooling - Solution is not saturated (too much solvent was added).- The compound is too soluble in the chosen solvent, even at low temperatures.- Concentrate the solution: Gently evaporate a portion of the solvent and allow it to cool again.- Induce crystallization: Scratch the inner wall of the flask with a glass rod at the meniscus. Add a seed crystal of pure this compound.- Change solvent: If crystals still do not form, evaporate the current solvent and re-dissolve the crude product in an alternative solvent (see solvent selection table below).
Oiling out instead of crystallization - The solution is supersaturated, and the compound is coming out of solution too rapidly above its melting point.- The melting point of the crude material is significantly depressed by impurities.- Inappropriate solvent choice.- Slow down the cooling process: Allow the flask to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help.- Use a solvent pair: Dissolve the compound in a minimal amount of a "good" solvent (e.g., ethanol) at an elevated temperature. Slowly add a "poor" solvent (e.g., water) dropwise until the solution becomes slightly turbid. Reheat to clarify and then cool slowly.- Dilute the solution: Add a small amount of additional hot solvent to the oiled-out mixture, reheat to dissolve, and then cool slowly.
Low recovery of purified crystals - Too much solvent was used, resulting in a significant amount of product remaining in the mother liquor.- Premature crystallization during hot filtration.- Incomplete crystallization before filtration.- Minimize solvent: Use the minimum amount of hot solvent necessary to dissolve the crude product.- Preheat filtration apparatus: Preheat the funnel and filter paper to prevent crystallization during filtration of a hot saturated solution.- Ensure complete cooling: Allow the solution to cool completely in an ice bath for at least 30 minutes before filtration to maximize crystal recovery.
Crystals are colored or appear impure - Insoluble impurities are present in the crude material.- Colored impurities are co-crystallizing with the product.- Perform hot filtration: If insoluble impurities are observed in the hot solution, filter the solution while hot before allowing it to cool.- Use activated carbon (charcoal): Add a small amount of activated carbon to the hot solution to adsorb colored impurities. Heat briefly and then perform a hot filtration to remove the carbon before cooling.
Crystals are very fine or powdery - The solution cooled too quickly, leading to rapid precipitation instead of crystal growth.- Ensure slow cooling: Allow the solution to cool to room temperature undisturbed before placing it in a cold bath. This promotes the formation of larger, more well-defined crystals.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for crystallizing this compound?

A1: Ethanol and pentane are commonly recommended solvents for the crystallization of this compound.[1] Ethanol is a good choice for dissolving the compound at its boiling point and allowing for crystallization upon cooling. Pentane is a less polar option that can also be effective. The choice of solvent may depend on the impurities present in your crude material.

Q2: My this compound is a low-melting solid. How does this affect crystallization?

A2: this compound has a melting point in the range of 34-36 °C.[2][3] This low melting point can increase the likelihood of "oiling out," where the compound separates as a liquid instead of forming solid crystals. To avoid this, it is crucial to control the cooling rate and use an appropriate solvent system.

Q3: What are the common impurities in crude this compound?

A3: A common impurity that can arise during the synthesis of this compound is 1,4-bis(bromomethyl)benzene. This and other byproducts can interfere with the crystallization process and lower the purity of the final product.

Q4: How can I improve the purity of my recrystallized this compound?

A4: To improve purity, ensure that you are using the minimum amount of hot solvent to dissolve your crude product. Slow cooling is also critical for forming pure crystals. If impurities persist, a second recrystallization may be necessary. Washing the collected crystals with a small amount of ice-cold solvent will also help remove residual impurities from the mother liquor.

Q5: Is it necessary to use a hot filtration step?

A5: A hot filtration step is only necessary if you observe insoluble impurities in your hot, dissolved solution. If the solution is clear, you can proceed directly to the cooling and crystallization step.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValue
Molecular Formula C₈H₉Br
Molecular Weight 185.06 g/mol
Appearance White to light yellow crystalline mass
Melting Point 34-36 °C
Boiling Point 218-220 °C

Table 2: Solvent Selection for Crystallization of this compound

SolventSolubility in Cold Solvent (approx. 0-4 °C)Solubility in Hot Solvent (near boiling)Notes
Ethanol Sparingly solubleFreely solubleA good general-purpose solvent for recrystallization. Allows for a significant yield upon cooling.
Pentane Sparingly solubleSolubleA non-polar option. Good for removing more polar impurities.
Water Practically insolublePractically insolubleCan be used as an anti-solvent with ethanol in a solvent-pair system.
Acetone SolubleVery solubleMay be too good of a solvent, leading to poor recovery.
Diethyl Ether SolubleVery solubleGenerally too volatile and dissolves the compound too well for effective recrystallization.

Experimental Protocols

Protocol 1: Crystallization of this compound from Ethanol
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to boiling (a hot plate or steam bath is recommended) while stirring until the solid completely dissolves. Add ethanol dropwise until a clear solution is obtained. Avoid adding excess solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean Erlenmeyer flask.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation and contamination. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.

Protocol 2: Crystallization of this compound from Pentane
  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of pentane and gently warm the mixture (use a warm water bath, as pentane is highly flammable and has a low boiling point) with stirring until the solid dissolves.

  • Hot Filtration (Optional): If necessary, perform a hot filtration as described in the ethanol protocol, taking care to minimize solvent evaporation.

  • Crystallization: Remove the flask from the warm water bath and allow it to cool slowly to room temperature, and then in an ice bath.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of ice-cold pentane.

  • Drying: Dry the crystals thoroughly under vacuum.

Mandatory Visualization

G Troubleshooting Workflow for this compound Crystallization start Crude this compound dissolve Dissolve in minimal hot solvent (e.g., Ethanol) start->dissolve cool Cool solution slowly dissolve->cool observe Observe outcome cool->observe crystals Crystals form observe->crystals Success no_crystals No crystals form observe->no_crystals Problem oiling_out Compound oils out observe->oiling_out Problem filter Filter and wash crystals crystals->filter troubleshoot_no_xtal Troubleshoot: - Evaporate some solvent - Scratch flask - Add seed crystal no_crystals->troubleshoot_no_xtal troubleshoot_oil Troubleshoot: - Reheat and add more solvent - Cool more slowly - Use a solvent pair oiling_out->troubleshoot_oil dry Dry purified product filter->dry troubleshoot_no_xtal->dissolve Retry troubleshoot_oil->dissolve Retry

Caption: Troubleshooting workflow for the crystallization of this compound.

References

Common impurities in 4-Methylbenzyl bromide and their removal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides troubleshooting and frequently asked questions (FAQs) regarding common impurities in 4-Methylbenzyl bromide and their removal.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercially available or synthetically prepared this compound?

The purity of this compound can be affected by impurities stemming from its synthesis. The two primary synthetic routes are the radical bromination of p-xylene and the bromination of 4-methylbenzyl alcohol.

Common impurities include:

  • Unreacted Starting Materials: Depending on the synthetic route, residual p-xylene or 4-methylbenzyl alcohol may be present.

  • Over-brominated Byproducts: The most common byproduct is 1,4-bis(bromomethyl)benzene, formed from the further bromination of the product.

  • Side-reaction Products: If the synthesis is performed from 4-methylbenzyl alcohol at high temperatures, dibenzyl ether can be formed as a byproduct.

  • Degradation Products: this compound is sensitive to moisture and can hydrolyze to 4-methylbenzyl alcohol and hydrobromic acid.

Q2: How can I identify the impurities in my sample of this compound?

Several analytical techniques can be employed to identify and quantify impurities:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating volatile and semi-volatile impurities and identifying them based on their mass spectra. It is particularly useful for detecting unreacted p-xylene and other volatile byproducts.

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is suitable for separating this compound from less volatile impurities like 1,4-bis(bromomethyl)benzene and 4-methylbenzyl alcohol.[1][2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy can be used to identify and quantify impurities by comparing the integrals of the signals corresponding to the main compound and the impurities.

Q3: What are the recommended methods for purifying crude this compound?

The two most effective and commonly used methods for the purification of this compound are recrystallization and vacuum distillation. The choice of method depends on the nature and quantity of the impurities.

  • Recrystallization: This is an effective method for removing less soluble or more soluble impurities. Ethanol and pentane are commonly recommended solvents for the recrystallization of this compound.

  • Vacuum Distillation: This method is ideal for separating this compound from non-volatile or high-boiling point impurities. It is crucial to perform the distillation under reduced pressure to prevent thermal decomposition of the product.[3]

Troubleshooting Guide

This section provides solutions to common problems encountered during the purification of this compound.

Recrystallization Issues
ProblemPossible Cause(s)Recommended Solution(s)
Low Recovery of Purified Product - The compound is significantly soluble in the cold solvent.- Too much solvent was used for dissolution.- Premature crystallization occurred during hot filtration.- Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation.- Use the minimum amount of hot solvent required to fully dissolve the crude product.- Pre-heat the funnel and filter paper with hot solvent before filtration.
Product is still impure after recrystallization - The cooling process was too rapid, trapping impurities within the crystals.- The chosen solvent is not optimal for separating the specific impurities present.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Consider a different recrystallization solvent or a solvent pair (e.g., ethanol-water).
Oily product instead of crystals - The melting point of the compound is close to the boiling point of the solvent.- High concentration of impurities interfering with crystal lattice formation.- Try a lower boiling point solvent or a solvent pair.- Perform a preliminary purification step, such as a simple filtration or a quick wash, before recrystallization.
Vacuum Distillation Issues
ProblemPossible Cause(s)Recommended Solution(s)
Product decomposition during distillation - The distillation temperature is too high.- Reduce the pressure of the vacuum system to lower the boiling point of this compound. A pressure below 10 mmHg is recommended.
Poor separation of impurities - The boiling points of the product and impurities are too close.- Use a fractionating column to increase the separation efficiency.- Consider an alternative purification method like recrystallization if the boiling points are very close.
Bumping or uneven boiling - Lack of a boiling aid.- Use a magnetic stirrer and a stir bar in the distillation flask to ensure smooth boiling. Boiling chips are not effective under vacuum.

Experimental Protocols

Recrystallization from Ethanol

This protocol is suitable for removing impurities such as 1,4-bis(bromomethyl)benzene.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter paper

  • Vacuum flask

  • Ice bath

Procedure:

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of hot ethanol and gently heat the mixture on a hot plate with swirling until the solid completely dissolves. Add more hot ethanol dropwise if necessary to achieve complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual impurities.

  • Drying: Dry the purified crystals under vacuum to remove any remaining solvent.

Vacuum Distillation

This protocol is effective for removing non-volatile impurities.

Apparatus:

  • Round-bottom flask

  • Short-path distillation head with a condenser and vacuum adapter

  • Receiving flask

  • Thermometer

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Vacuum pump with a cold trap

Procedure:

  • Setup: Assemble the distillation apparatus, ensuring all joints are properly sealed with vacuum grease. Place a stir bar in the round-bottom flask containing the crude this compound.

  • Evacuation: Start the vacuum pump to reduce the pressure in the system. Aim for a pressure below 10 mmHg.

  • Heating: Once a stable vacuum is achieved, begin heating the distillation flask gently with the heating mantle.

  • Collection: Collect the fraction that distills at the expected boiling point of this compound at the recorded pressure. (See table below for approximate boiling points).

  • Termination: Once the distillation is complete, remove the heating mantle and allow the apparatus to cool to room temperature before slowly releasing the vacuum.

Data Presentation

Table 1: Physical and Purity Data for this compound and a Common Impurity

CompoundMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C at 760 mmHg)Typical Purity of Crude ProductPurity after RecrystallizationPurity after Vacuum Distillation
This compound 185.0634-36218-22090-97%>99%>99.5%
1,4-Bis(bromomethyl)benzene 263.96143-145[4]245[4]< 5%< 0.5%Not effectively removed

Table 2: Boiling Point of this compound at Reduced Pressures

Pressure (mmHg)Boiling Point (°C)
760218-220[5]
17113-115[6]
10~100-105 (estimated)
5~85-90 (estimated)

Visualization

Diagram 1: Logical Workflow for Purification of this compound

PurificationWorkflow start Crude this compound analysis Analyze by GC/HPLC to Identify Impurities start->analysis decision Major Impurity Type? analysis->decision recrystallization Recrystallization (e.g., from Ethanol) decision->recrystallization  High-boiling (e.g., 1,4-bis(bromomethyl)benzene)   distillation Vacuum Distillation decision->distillation  Low-boiling (e.g., p-xylene) or non-volatile   final_analysis Analyze Purity of Final Product recrystallization->final_analysis distillation->final_analysis pure_product Pure this compound (>99%) final_analysis->pure_product

Caption: Decision tree for selecting the appropriate purification method for this compound.

References

Side reactions to consider when using 4-Methylbenzyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for side reactions encountered when using 4-Methylbenzyl bromide in chemical synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My reaction with this compound is showing a significant amount of 4-methylbenzyl alcohol as a byproduct. What is causing this and how can I prevent it?

A1: The formation of 4-methylbenzyl alcohol is due to the hydrolysis of this compound. This is a common side reaction, especially in the presence of water or other nucleophilic protic solvents.[1] this compound is known to be sensitive to moisture and hydrolyzes easily.[2]

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: All glassware should be rigorously dried (flame-dried or oven-dried) before use. Solvents and reagents should be anhydrous. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly reduce hydrolysis.[3]

  • Solvent Choice: Use a polar aprotic solvent such as acetonitrile (ACN), N,N-dimethylformamide (DMF), or acetone.[4] These solvents solvate the nucleophile without participating in the reaction.

  • Base Selection: If a base is required, use a non-hydroxide base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[4] If a hydroxide base must be used, it should be in a non-aqueous solvent if possible.

  • Temperature Control: While heating can accelerate the desired reaction, it can also increase the rate of hydrolysis. Monitor the reaction closely and use the minimum temperature necessary for the primary reaction to proceed.

Q2: I am observing the formation of an alkene byproduct in my reaction. How can I minimize this elimination side reaction?

A2: Elimination, specifically an E2 reaction, can compete with the desired nucleophilic substitution (Sₙ2) reaction, especially when using a strong or bulky base.[5][6][7][8] The basicity and steric hindrance of the nucleophile/base play a crucial role.

Troubleshooting Steps:

  • Choice of Base/Nucleophile:

    • Use a less hindered base: If possible, use a smaller, less sterically hindered base. For example, sodium ethoxide is less likely to cause elimination than potassium tert-butoxide.[7][8]

    • Use a non-basic nucleophile: If the nucleophile is not required to act as a base, ensure the reaction conditions are neutral or slightly acidic to disfavor elimination.

  • Temperature: Lowering the reaction temperature generally favors substitution over elimination.[9]

  • Solvent: Use a polar aprotic solvent. Polar protic solvents can stabilize the transition state for elimination.

Q3: When performing a Friedel-Crafts alkylation with this compound, I am getting a mixture of mono-, di-, and poly-alkylated products. How can I improve the selectivity for the mono-alkylated product?

A3: Friedel-Crafts alkylation reactions are prone to polyalkylation because the initial alkylation product is often more reactive than the starting material.[10][11][12][13][14] The alkyl group is an activating group, making the product more susceptible to further electrophilic substitution.

Troubleshooting Steps:

  • Stoichiometry Control: Use a large excess of the aromatic substrate relative to this compound.[10] This increases the probability that the electrophile will react with the starting material rather than the alkylated product.

  • Reaction Temperature: Running the reaction at a lower temperature can help to control the reaction rate and reduce the extent of polyalkylation.

  • Catalyst Choice: Use a milder Lewis acid catalyst. Highly active catalysts can promote polyalkylation.

  • Slow Addition: Add the this compound slowly to the reaction mixture to maintain a low concentration of the alkylating agent.

Q4: My reaction mixture is becoming viscous and I suspect polymerization of this compound. How can I avoid this?

A4: Benzyl halides can undergo polymerization, especially under certain conditions such as the presence of Lewis acids or at elevated temperatures. This can lead to the formation of a complex mixture of oligomers and polymers.

Troubleshooting Steps:

  • Add a Polymerization Inhibitor: For reactions sensitive to radical polymerization, adding a small amount of an inhibitor like hydroquinone or butylated hydroxytoluene (BHT) can be effective.[15]

  • Control Temperature: Avoid excessive heating, as this can initiate polymerization.

  • Minimize Catalyst Concentration: If a Lewis acid is used, use the minimum catalytic amount required for the primary reaction.

  • Dilution: Running the reaction at a lower concentration may reduce the rate of polymerization.

Q5: I am having trouble with an N-alkylation reaction using this compound, resulting in low yield and multiple products. What can I do?

A5: N-alkylation of amines with alkyl halides can be problematic due to over-alkylation, where the product amine is more nucleophilic than the starting amine, leading to di- and tri-alkylation.[9][16]

Troubleshooting Steps:

  • Control Stoichiometry: Use a large excess of the starting amine to favor mono-alkylation.[9]

  • Slow Addition: Add the this compound slowly to the reaction mixture.[9]

  • Choice of Base: Use a non-nucleophilic base to deprotonate the amine without competing in the alkylation.

  • Alternative Methods: Consider reductive amination as an alternative synthetic route, which often provides better control over the degree of alkylation.[16]

  • Catalytic Potassium Iodide: Adding a catalytic amount of potassium iodide (KI) can sometimes improve the reaction rate by in-situ formation of the more reactive 4-methylbenzyl iodide.[4][17]

Quantitative Data on Side Reactions

The extent of side reactions is highly dependent on the specific reaction conditions. The following table provides a qualitative and, where available, semi-quantitative overview of potential side product formation.

Side ReactionConditions Favoring Side ReactionTypical Side Product YieldMitigation Strategy
Hydrolysis Presence of water, hydroxide ions, protic solvents.[1][2]Can be significant, especially at elevated temperatures.Use anhydrous conditions and aprotic solvents.
Elimination Strong, sterically hindered bases (e.g., potassium tert-butoxide).[6][7][8]Can be the major product with bulky bases.Use a weaker, less hindered base; lower reaction temperature.
Polyalkylation (Friedel-Crafts) Equimolar amounts of reactants, high catalyst concentration.[10][11][12]Can be the major product.Use a large excess of the aromatic substrate; slow addition of the alkylating agent.
Over-alkylation (N-alkylation) Product amine is more nucleophilic than the starting amine.[9][16]Often results in a mixture of products.Use a large excess of the starting amine; slow addition of the alkylating agent.

Experimental Protocols

Protocol 1: Minimizing Hydrolysis in a Williamson Ether Synthesis

This protocol describes the synthesis of 4-methylbenzyl ethyl ether, emphasizing the exclusion of water.

Materials:

  • This compound

  • Sodium ethoxide

  • Anhydrous ethanol

  • Anhydrous diethyl ether

  • Round-bottom flask, condenser, and dropping funnel (all oven-dried)

  • Nitrogen or Argon gas supply

Procedure:

  • Assemble the dry glassware under an inert atmosphere.

  • In the round-bottom flask, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol.

  • Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous ethanol in the dropping funnel.

  • Add the this compound solution dropwise to the stirred sodium ethoxide solution at room temperature.

  • After the addition is complete, stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a small amount of water.

  • Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

Protocol 2: Minimizing Elimination in a Substitution Reaction

This protocol describes a substitution reaction with an amine, where a non-bulky base is used to minimize the formation of elimination byproducts.

Materials:

  • This compound

  • Benzylamine

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Round-bottom flask and condenser (oven-dried)

  • Nitrogen or Argon gas supply

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere, add benzylamine (1.2 equivalents), potassium carbonate (2.0 equivalents), and anhydrous acetonitrile.

  • Stir the suspension and add this compound (1.0 equivalent) dropwise at room temperature.

  • Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and monitor by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography.

Visualizing Reaction Pathways

Side_Reactions cluster_main Desired Nucleophilic Substitution cluster_side Potential Side Reactions cluster_hydrolysis Hydrolysis cluster_elimination Elimination cluster_overalkylation Over-alkylation MBB This compound Product Substituted Product (R-Nu) MBB->Product Sₙ1 or Sₙ2 Alcohol 4-Methylbenzyl alcohol MBB->Alcohol Hydrolysis Alkene 4-Methylstyrene (minor) MBB->Alkene E2 Nuc Nucleophile (Nu⁻) Nuc->Product FurtherAlkylation Over-alkylated Product Product->FurtherAlkylation Further Reaction H2O H₂O H2O->Alcohol Base Strong/Bulky Base Base->Alkene

Caption: Competing reaction pathways for this compound.

Troubleshooting_Workflow Start Problem with Reaction SideProduct Identify Side Product(s) Start->SideProduct Alcohol 4-Methylbenzyl Alcohol? SideProduct->Alcohol Alkene Alkene byproduct? SideProduct->Alkene Polyalkylation Polyalkylation? SideProduct->Polyalkylation Alcohol->Alkene No Anhydrous Use Anhydrous Conditions Alcohol->Anhydrous Yes Alkene->Polyalkylation No Base Change Base/Nucleophile Alkene->Base Yes Stoichiometry Adjust Stoichiometry Polyalkylation->Stoichiometry Yes

References

Preventing hydrolysis of 4-Methylbenzyl bromide during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for handling 4-Methylbenzyl bromide in your chemical reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the undesired hydrolysis of this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction with this compound resulting in a low yield of the desired product and a significant amount of 4-methylbenzyl alcohol?

A1: this compound is susceptible to hydrolysis, where it reacts with water to form 4-methylbenzyl alcohol. This is a common side reaction that competes with your desired nucleophilic substitution, thereby reducing the yield of your target molecule. The presence of even trace amounts of water in your reaction setup can lead to this issue.

Q2: What reaction mechanism is at play during the hydrolysis of this compound?

A2: this compound can undergo nucleophilic substitution by both SN1 and SN2 mechanisms. The benzylic carbocation formed in an SN1 pathway is stabilized by the aromatic ring, making this route viable, especially in polar protic solvents. In the presence of a strong nucleophile and a polar aprotic solvent, the SN2 mechanism is favored. Hydrolysis can proceed through either pathway, depending on the specific reaction conditions.

Q3: How can I minimize the hydrolysis of this compound?

A3: To minimize hydrolysis, it is crucial to maintain strictly anhydrous (water-free) conditions. This includes using anhydrous solvents, drying all glassware thoroughly, and running the reaction under an inert atmosphere (e.g., nitrogen or argon). Additionally, the choice of solvent, base, and the potential use of a phase-transfer catalyst can significantly suppress the hydrolysis side reaction.

Q4: Which solvents are recommended for reactions with this compound to prevent hydrolysis?

A4: Polar aprotic solvents are generally the best choice for SN2 reactions with this compound as they solvate the cation of the nucleophile's salt, making the nucleophile more reactive, without promoting the SN1 pathway that can be favored by protic solvents. Recommended solvents include:

  • N,N-Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

  • Acetonitrile (ACN)

  • Tetrahydrofuran (THF)

Q5: What is the role of a phase-transfer catalyst (PTC) in preventing hydrolysis?

A5: A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide - TBAB), can be highly effective in reactions with a solid or aqueous nucleophile and an organic-soluble substrate like this compound. The PTC transports the nucleophile from the aqueous or solid phase into the organic phase where the reaction occurs. This allows the reaction to proceed in a biphasic system, minimizing the direct contact of the water-sensitive this compound with the bulk aqueous phase and thus reducing hydrolysis.

Troubleshooting Guides

Problem: Low Yield and Presence of 4-Methylbenzyl Alcohol Impurity

This is the most common issue when working with this compound and is almost always due to undesired hydrolysis.

Troubleshooting Steps:

  • Verify Anhydrous Conditions:

    • Solvents: Use freshly opened anhydrous solvents or solvents dried using appropriate methods (e.g., molecular sieves).

    • Glassware: Oven-dry all glassware immediately before use and allow it to cool in a desiccator or under a stream of inert gas.

    • Reagents: Ensure your nucleophile and any other reagents are anhydrous.

    • Atmosphere: Conduct the reaction under a positive pressure of an inert gas like nitrogen or argon.

  • Optimize Your Solvent Choice:

    • If you are using a protic solvent (e.g., ethanol, methanol), consider switching to a polar aprotic solvent like DMF or acetonitrile to favor the SN2 pathway and reduce the rate of solvolysis.

  • Evaluate Your Base:

    • If your reaction requires a base, use a non-nucleophilic, sterically hindered base (e.g., potassium carbonate, cesium carbonate, or a non-nucleophilic organic base like DBU) to deprotonate your nucleophile without competing in the substitution reaction.

  • Consider a Phase-Transfer Catalyst (PTC):

    • If your nucleophile is in an aqueous or solid phase, the addition of a catalytic amount of a PTC can dramatically increase the rate of the desired reaction and suppress hydrolysis.

Data Presentation

The table below presents hypothetical data illustrating the impact of reaction conditions on the yield of a Williamson ether synthesis reaction between a phenol and this compound. The formation of 4-methylbenzyl alcohol is indicative of hydrolysis.

ConditionSolventAdditiveDesired Ether Yield (%)4-Methylbenzyl Alcohol Yield (%)
1Ethanol (95%)None5540
2Anhydrous THFNone8510
3Anhydrous DMFK₂CO₃92<5
4Toluene/Water (Biphasic)TBAB (2 mol%)95<2

Note: This data is illustrative and actual yields may vary depending on the specific reactants and reaction parameters.

A study on the reaction of 4-methylbenzyl alcohol with ethanol showed the formation of the desired ether in 73% yield, with 21% of the symmetric ether, highlighting that the alcohol, once formed through hydrolysis, can compete as a nucleophile.[1]

Experimental Protocols

Key Experiment: Williamson Ether Synthesis of 4-Methylbenzyl Phenyl Ether under Anhydrous Conditions

This protocol details the synthesis of 4-methylbenzyl phenyl ether from phenol and this compound, with specific measures to prevent hydrolysis.

Materials:

  • Phenol (1.0 eq)

  • This compound (1.1 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask, condenser, magnetic stirrer, and inert gas setup (Nitrogen or Argon)

Procedure:

  • Preparation:

    • Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

    • Allow the apparatus to cool to room temperature under a positive pressure of nitrogen.

  • Reaction Setup:

    • To the flask, add phenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

    • Add anhydrous DMF via a syringe to dissolve the reactants.

  • Addition of Electrophile:

    • Slowly add this compound (1.1 eq) to the stirred reaction mixture at room temperature using a syringe.

  • Reaction:

    • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up:

    • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Pour the reaction mixture into ice-cold water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with 1M NaOH solution (to remove unreacted phenol) and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel to obtain the pure 4-methylbenzyl phenyl ether.

Mandatory Visualization

competing_pathways cluster_desired Desired Reaction cluster_undesired Undesired Hydrolysis MBB This compound Product Desired Substitution Product MBB->Product SN1 or SN2 Byproduct 4-Methylbenzyl alcohol (Hydrolysis Byproduct) MBB->Byproduct SN1 or SN2 Nuc Nucleophile (e.g., RO⁻) Nuc->Product H2O Water (Hydrolysis) H2O->Byproduct

Caption: Competing reaction pathways for this compound.

troubleshooting_workflow start Low Yield of Desired Product & Presence of 4-Methylbenzyl alcohol check_anhydrous Are reaction conditions strictly anhydrous? start->check_anhydrous implement_anhydrous Implement anhydrous techniques: - Dry solvents & glassware - Inert atmosphere check_anhydrous->implement_anhydrous No check_solvent Is the solvent polar aprotic? check_anhydrous->check_solvent Yes implement_anhydrous->check_solvent switch_solvent Switch to a polar aprotic solvent (e.g., DMF, ACN, THF) check_solvent->switch_solvent No check_ptc Is a phase-transfer catalyst (PTC) applicable and in use? check_solvent->check_ptc Yes switch_solvent->check_ptc add_ptc Add a suitable PTC (e.g., TBAB) check_ptc->add_ptc No end Improved Yield check_ptc->end Yes add_ptc->end

Caption: Troubleshooting workflow for hydrolysis of this compound.

References

Troubleshooting low yield in reactions involving 4-Methylbenzyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting reactions involving 4-Methylbenzyl bromide. This guide is designed for researchers, scientists, and drug development professionals to help diagnose and resolve issues leading to low product yields.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound is resulting in a significantly lower yield than expected. What are the most common initial factors to check?

Low yields in reactions involving this compound can often be traced back to a few fundamental issues. Before investigating complex side reactions, it is crucial to verify the quality of your starting materials and the integrity of your experimental setup.

Initial Troubleshooting Steps:

  • Reagent Purity and Stability: this compound can degrade over time, especially when exposed to moisture or light. It is often sold as a white to pale yellow solid or melt.[1] Discoloration (e.g., dark yellow or brown) can indicate the presence of impurities or degradation products like hydrogen bromide (HBr). It is recommended to use freshly purified this compound, for instance, by crystallization from ethanol or pentane.[2]

  • Solvent and Reagent Anhydrousness: Many reactions involving benzyl halides, particularly Grignard reactions, are extremely sensitive to water. Ensure all solvents are rigorously dried and that all glassware was flame- or oven-dried immediately before use.[3] Reactions should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent moisture from the air from interfering.

  • Reaction Temperature: Poor temperature control can favor side reactions. Exothermic reactions may require initial cooling (e.g., an ice bath) to prevent runaway reactions, while others may require heating or reflux to proceed to completion.[4][5] Adding reagents too quickly can cause localized temperature spikes, leading to the formation of undesired byproducts.[6]

Q2: I am performing a Williamson ether synthesis with this compound and an alkoxide, but the yield is poor. What could be going wrong?

The Williamson ether synthesis is a classic SN2 reaction.[7] While this compound is a primary halide and thus a good substrate, several factors can lead to low yields.

Troubleshooting Williamson Ether Synthesis:

  • Incomplete Deprotonation: The alcohol must be fully converted to its corresponding alkoxide to act as an effective nucleophile. Ensure you are using a sufficiently strong base (e.g., NaH, KH for dialkyl ethers; K₂CO₃, Cs₂CO₃ for aryl ethers) and an appropriate solvent.[8]

  • Competing Elimination (E2) Reaction: While less common with primary halides, a strong, sterically hindered base can promote an E2 elimination side reaction, forming 4-methylstyrene instead of the desired ether. Using a less hindered base or milder reaction conditions can mitigate this.

  • Insufficient Reaction Time or Temperature: These syntheses can sometimes require extended reflux periods (1-8 hours) to proceed to completion.[7] Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • C- vs. O-Alkylation: With phenoxides, there is a possibility of competing C-alkylation, where the 4-methylbenzyl group attaches to the aromatic ring instead of the oxygen atom. The choice of solvent can influence the ratio of O- to C-alkylation.

Q3: My attempt to form a Grignard reagent from this compound is failing or giving low yields in subsequent reactions. What are the likely causes?

Grignard reagent formation with benzyl halides is notoriously challenging due to the high reactivity of the starting material and the product.

Troubleshooting Grignard Reagent Formation:

  • Magnesium Passivation: Magnesium metal is typically coated with a layer of magnesium oxide (MgO), which prevents it from reacting.[9] Activate the magnesium surface by crushing it, using a crystal of iodine, or adding a few drops of 1,2-dibromoethane before starting the reaction.[3][9]

  • Wurtz Homocoupling: This is the most significant side reaction. The newly formed Grignard reagent (4-CH₃C₆H₄CH₂MgBr) is highly nucleophilic and can react with the starting this compound in an SN2 fashion to produce 1,2-bis(4-methylphenyl)ethane.[10] To minimize this, use dilute conditions and add the this compound solution slowly to the magnesium suspension.

  • Anhydrous Conditions: As a strong base, the Grignard reagent will be instantly quenched by any protic source, especially water. All glassware must be rigorously dried, and anhydrous solvents (typically diethyl ether or THF) must be used under an inert atmosphere.[11]

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting low-yield reactions involving this compound.

Troubleshooting_Workflow start Low Yield Observed reagent_check Reagent Quality Check start->reagent_check condition_check Reaction Condition Check start->condition_check sidereaction_check Side Reaction Analysis start->sidereaction_check purity Verify Purity of This compound reagent_check->purity solvent_purity Ensure Solvents are Anhydrous & Pure reagent_check->solvent_purity atmosphere Inert Atmosphere? (N2 / Ar) condition_check->atmosphere temperature Correct Temperature? (Cooling / Heating) condition_check->temperature time Sufficient Reaction Time? (Monitor by TLC) condition_check->time hydrolysis Hydrolysis of Bromide sidereaction_check->hydrolysis coupling Wurtz Homocoupling sidereaction_check->coupling elimination Elimination (E2) sidereaction_check->elimination solution_reagent Solution: Purify Reagent, Use Fresh Bottle purity->solution_reagent solvent_purity->solution_reagent solution_conditions Solution: Optimize Conditions, Slow Addition atmosphere->solution_conditions temperature->solution_conditions time->solution_conditions solution_side_reactions Solution: Change Base/Solvent, Lower Temperature hydrolysis->solution_side_reactions coupling->solution_side_reactions elimination->solution_side_reactions

Caption: A logical workflow for diagnosing low reaction yields.

Reaction Pathways and Side Reactions

Understanding the desired reaction pathway in contrast to potential side reactions is key to optimization.

Williamson Ether Synthesis Pathway

Williamson_Ether_Synthesis ROH Alcohol (R-OH) Alkoxide Alkoxide (R-O⁻) ROH->Alkoxide Deprotonation Base Strong Base (e.g., NaH) Base->Alkoxide Product Desired Ether Product Alkoxide->Product SN2 Attack SideProduct Elimination Product (4-Methylstyrene) Alkoxide->SideProduct E2 Elimination (Side Reaction) MeBnBr This compound MeBnBr->Product MeBnBr->SideProduct

Caption: Williamson Ether Synthesis and a competing elimination side reaction.

Grignard Reaction Pathway

Grignard_Reaction MeBnBr This compound Grignard Grignard Reagent (4-MeBn-MgBr) MeBnBr->Grignard Reagent Formation SideProduct Wurtz Coupling Product (4-MeBn-BnMe-4) MeBnBr->SideProduct Mg Magnesium (Mg) Mg->Grignard Product Desired Alcohol Product Grignard->Product Nucleophilic Attack Grignard->SideProduct Homocoupling (Side Reaction) Electrophile Electrophile (e.g., R₂C=O) Electrophile->Product

Caption: Grignard reaction pathway and the common Wurtz homocoupling side reaction.

Quantitative Data on Reaction Conditions

Optimizing reaction parameters is critical. The following table summarizes conditions from a successful reaction and provides parameters for optimization studies.

ParameterCondition A (Literature Example[12])Optimization Range (General Guidance)Rationale for Optimization
Solvent DMFDMF, THF, Acetonitrile, DMSOSolvent polarity can affect reaction rates and selectivity. Aprotic polar solvents are common for SN2 reactions.[8]
Base NaHNaH, K₂CO₃, Cs₂CO₃, t-BuOKBase strength and steric bulk influence deprotonation efficiency and the risk of elimination side reactions.[8]
Temperature 0 °C to room temp.-20 °C to 80 °CLower temperatures can reduce side reactions, while higher temperatures can increase the reaction rate.[12]
Additive NaINaI, TBAI (Phase Transfer Catalyst)Catalytic iodide can accelerate SN2 reactions via the Finkelstein reaction. Phase transfer catalysts are useful in biphasic systems.[4][12]
Concentration Not specified0.1 M to 1.0 MHigher concentrations can increase reaction rates but may also promote bimolecular side reactions like homocoupling.[11]
Reported Yield 79%N/AProvides a benchmark for a successful transformation.[12]

Key Experimental Protocols

Protocol 1: General Procedure for Williamson Ether Synthesis

This protocol describes the synthesis of 4-methylbenzyl ethyl ether as a representative example.

  • Setup: Under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 1.2 equivalents, 60% dispersion in mineral oil) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Alkoxide Formation: Add anhydrous ethanol (10-20 mL) dropwise to the flask at 0 °C. Allow the mixture to stir for 30 minutes at room temperature to ensure complete deprotonation.

  • Nucleophilic Substitution: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF or ethanol and add it dropwise to the sodium ethoxide solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and then heat to reflux (approx. 65-80 °C). Monitor the reaction progress using TLC. A typical reaction time is 2-6 hours.[7]

  • Work-up: After cooling to room temperature, cautiously quench the reaction by adding water to destroy any excess NaH. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.

Protocol 2: General Procedure for Grignard Reaction

This protocol describes the formation of a 4-methylbenzyl Grignard reagent and its subsequent reaction with acetone.

  • Setup: Place magnesium turnings (1.5 equivalents) and a crystal of iodine into a flame-dried, three-neck flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet.[9] Gently warm the flask until violet iodine vapors are observed, then allow it to cool.

  • Reagent Preparation: Add anhydrous diethyl ether to the flask to cover the magnesium. In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether.

  • Grignard Formation: Add a small portion (approx. 10%) of the bromide solution to the magnesium suspension. The reaction should initiate, evidenced by bubbling and the disappearance of the iodine color. If it does not start, gentle warming may be required. Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.[3]

  • Reaction with Electrophile: After the addition is complete, continue stirring for an additional 30-60 minutes. Cool the Grignard solution to 0 °C and add a solution of acetone (1.0 equivalent) in anhydrous diethyl ether dropwise.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer to a separatory funnel and extract with diethyl ether (3 x 25 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the resulting tertiary alcohol via column chromatography or distillation.

References

Technical Support Center: Safe Management of 4-Methylbenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety information and troubleshooting for researchers, scientists, and drug development professionals working with 4-Methylbenzyl bromide. It addresses the significant lachrymatory effects and other hazards associated with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards of this compound?

A1: this compound is a potent lachrymator, meaning it causes immediate tearing and irritation to the eyes.[1][2] It is also classified as corrosive and can cause severe skin burns and eye damage.[1][3][4] Inhalation may lead to respiratory tract irritation, and it is toxic if swallowed or in contact with skin.[1]

Q2: What should I do if I am exposed to this compound?

A2: Immediate action is critical. Please refer to the detailed first aid protocols in the Troubleshooting Guide section below.

Q3: What are the proper storage conditions for this compound?

A3: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, bases, and metals.[3][5] The container should be kept tightly closed.[1] It is also noted to be moisture-sensitive, so storage under an inert gas is recommended.[1]

Q4: How should I dispose of waste contaminated with this compound?

A4: All contaminated waste, including personal protective equipment (PPE), absorbent materials, and empty containers, must be collected in a designated and clearly labeled hazardous waste container.[5] Disposal should be carried out by a licensed professional waste disposal service, and the material may be dissolved in a combustible solvent and incinerated in a chemical incinerator with an afterburner and scrubber.[6]

Troubleshooting Guides

Issue: Accidental Skin or Eye Contact

Symptoms:

  • Eyes: Severe irritation, pain, redness, and intense tearing (lachrymatory effect). Can cause serious eye damage.[1][4]

  • Skin: Redness, pain, and severe burns.[1][3][7]

Immediate Actions:

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, ensuring to lift the upper and lower eyelids.[1][4][8] Remove contact lenses if present and easy to do.[1][8] Seek immediate medical attention.[1]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[1][4] Remove all contaminated clothing and shoes.[1][3] Seek immediate medical attention.[1][3]

Issue: Inhalation of Vapors

Symptoms:

  • Irritation of the respiratory tract, coughing, shortness of breath, headache, and nausea.[1]

Immediate Actions:

  • Move the affected individual to fresh air immediately.[1][3]

  • If the person is not breathing, administer artificial respiration.[1][3]

  • Seek immediate medical attention.[1][3]

Issue: Accidental Spill

Immediate Actions:

  • Evacuate the immediate area.

  • Ensure the area is well-ventilated.

  • Wear appropriate PPE, including respiratory protection, before attempting to clean the spill.

  • For small spills, absorb with an inert, dry material such as sand or vermiculite and place it in a sealed container for disposal.[3][8]

  • For large spills, dike the area to prevent spreading.[1]

  • Do not let the chemical enter drains or waterways.[4]

Quantitative Data Summary

The following table summarizes key quantitative data related to the safe handling of this compound.

ParameterValueReference
Melting Point 34-36 °C
Boiling Point 218-220 °C
Flash Point 98 °C (closed cup)
Storage Temperature 2-8°C

Experimental Protocols

General Handling Protocol
  • Preparation: Before starting any experiment, ensure that a safety shower and eyewash station are readily accessible.[1] All necessary PPE should be inspected and worn correctly.

  • Handling: All manipulations of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3][4] Avoid direct contact with skin and eyes.[1]

  • Weighing: If weighing the solid, do so in a fume hood.

  • Reaction Setup: Ensure all glassware is dry. Reactions should be set up in a way that minimizes the risk of spills or splashes.

  • Post-Experiment: Decontaminate all surfaces and equipment that may have come into contact with the chemical. Dispose of all waste according to established protocols.

Personal Protective Equipment (PPE) Selection

Proper PPE is mandatory when handling this compound.

PPE CategoryMinimum RequirementRationale
Eye and Face Protection Chemical splash goggles and a face shield.[1][5]Protects against splashes and irritating vapors that can cause severe eye damage.
Skin Protection Chemical-resistant gloves (e.g., Butyl rubber, Viton®). A lab coat and an apron or coveralls made of appropriate chemical-resistant material.[5]Prevents skin contact, which can lead to severe burns. It is recommended to consult the glove manufacturer's specific chemical resistance data.[5]
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge is necessary when handling the compound outside of a certified chemical fume hood or in case of a spill.[5]Protects the respiratory tract from harmful vapors.

Visualizations

Spill_Response_Workflow spill This compound Spill Occurs evacuate Evacuate Immediate Area spill->evacuate ppe Don Appropriate PPE (Respirator, Gloves, Goggles, Lab Coat) evacuate->ppe ventilate Ensure Adequate Ventilation ppe->ventilate contain Contain Spill with Inert Absorbent (e.g., sand, vermiculite) ventilate->contain collect Collect Absorbed Material into a Sealed Hazardous Waste Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of Waste via Licensed Professional Service decontaminate->dispose

Caption: Workflow for responding to a this compound spill.

Caption: Decision pathway for selecting appropriate PPE.

References

Disposal of 4-Methylbenzyl bromide waste and contaminated materials

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support for the safe disposal of 4-Methylbenzyl bromide and contaminated materials. It is intended for researchers, scientists, and drug development professionals. All procedures should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and chemical-resistant gloves.

Troubleshooting and FAQs

Q1: How should I dispose of pure or concentrated this compound waste?

A1: Pure or concentrated this compound is classified as hazardous waste and must be disposed of accordingly. The primary recommended method is incineration at a licensed hazardous waste disposal facility.[1][2] Contact your institution's Environmental Health and Safety (EHS) department to arrange for proper disposal. Do not attempt to dispose of it down the drain or in regular trash.

Q2: Can I neutralize small amounts of this compound in the lab before disposal?

A2: Yes, small quantities can be neutralized in the lab to render them less hazardous before collection by a waste disposal service. This compound is susceptible to hydrolysis and nucleophilic substitution. A common method is to react it with a basic solution, such as sodium hydroxide, which will hydrolyze it to the less hazardous 4-methylbenzyl alcohol.[3][4] However, this reaction can be vigorous, so it must be done with caution and on a small scale.

Q3: What is a safe procedure for neutralizing this compound with sodium hydroxide?

A3: A carefully controlled reaction with a dilute sodium hydroxide solution can be effective. See the detailed experimental protocol below. It is crucial to perform this procedure in a fume hood and to monitor the reaction for any signs of excessive heat generation. The reaction of benzyl bromide with aqueous sodium hydroxide can follow an SN1 mechanism.[3]

Q4: I've spilled a small amount of this compound on my lab bench. How do I clean and decontaminate the area?

A4: For small spills, first, ensure the area is well-ventilated, preferably within a fume hood. Absorb the spilled material with an inert absorbent, such as vermiculite, sand, or a commercial spill pad.[5] Collect the contaminated absorbent into a sealed, labeled container for hazardous waste disposal. Then, decontaminate the surface using the procedure outlined in the decontamination protocol below.

Q5: What should I do with materials and equipment contaminated with this compound?

A5: All contaminated materials, including gloves, absorbent pads, and disposable labware, must be treated as hazardous waste and placed in a designated, sealed waste container.[6] Non-disposable glassware and equipment should be decontaminated using the protocol provided below before reuse or washing.

Q6: this compound is a lachrymator. What precautions should I take?

A6: Due to its lachrymatory properties, which cause severe eye irritation and tearing, all handling of this compound must be performed in a certified chemical fume hood.[7][8] Always wear appropriate eye and face protection.

Quantitative Data Summary

ParameterValueReference
This compound Hydrolysis Half-life (pH 7, 25°C)4.3 minutes[9][10]
Recommended Neutralizing Agent Concentration1 M Sodium Hydroxide (NaOH)Inferred from general hydrolysis procedures
Recommended Decontamination Solvent10% Sodium Bicarbonate SolutionInferred from general acid neutralization

Experimental Protocols

Protocol 1: Neutralization of this compound Waste (Small Scale)

Objective: To hydrolyze this compound to 4-methylbenzyl alcohol, a less hazardous compound.

Materials:

  • This compound waste

  • 1 M Sodium Hydroxide (NaOH) solution

  • Stir plate and stir bar

  • Beaker or flask of appropriate size

  • pH paper or pH meter

Procedure:

  • Place the beaker or flask containing the this compound waste on a stir plate within a chemical fume hood.

  • Begin stirring the waste gently.

  • Slowly and carefully add the 1 M NaOH solution to the waste. A 10-fold excess of NaOH is recommended to ensure complete reaction.

  • Monitor the reaction for any signs of heat generation. If the reaction becomes too vigorous, slow the addition of the NaOH solution and cool the reaction vessel in an ice bath.

  • Continue stirring the mixture for at least 24 hours to ensure the hydrolysis is complete.

  • After 24 hours, check the pH of the solution. It should be basic.

  • The resulting solution, containing 4-methylbenzyl alcohol and sodium bromide, should be collected in a labeled hazardous waste container for disposal, as it may still contain trace amounts of unreacted starting material.

Protocol 2: Decontamination of Glassware and Surfaces

Objective: To decontaminate laboratory equipment and surfaces contaminated with this compound.

Materials:

  • 10% Sodium Bicarbonate (NaHCO₃) solution

  • Acetone

  • Deionized water

  • Paper towels or absorbent pads

  • Appropriate waste containers

Procedure:

  • For Glassware:

    • Rinse the glassware with a small amount of acetone to dissolve any residual this compound. Collect this rinse as hazardous waste.

    • Submerge the glassware in a 10% sodium bicarbonate solution for at least one hour. This will help to neutralize any remaining acidic byproducts of hydrolysis.

    • After soaking, wash the glassware thoroughly with soap and water, followed by a final rinse with deionized water.

  • For Surfaces (e.g., lab bench, fume hood sash):

    • After removing the gross contamination with an absorbent material as described in the FAQs, wipe the surface with a paper towel soaked in acetone to remove any remaining organic residue. Place the used paper towels in the hazardous waste container.

    • Next, wipe the surface with a paper towel soaked in a 10% sodium bicarbonate solution to neutralize any acidic residues.

    • Finally, wipe the surface with a clean, damp paper towel to remove any salt residue.

Visualizations

Disposal_Workflow Disposal Workflow for this compound cluster_waste Waste Generation cluster_decision Disposal Decision cluster_treatment On-site Treatment (Small Quantity) cluster_disposal Final Disposal Waste This compound Waste (Pure or Contaminated) Decision Small or Large Quantity? Waste->Decision Decontamination Decontamination Protocol (for equipment) Waste->Decontamination Neutralization Neutralization Protocol (e.g., with NaOH) Decision->Neutralization Small HazardousWaste Collect as Hazardous Waste Decision->HazardousWaste Large Neutralization->HazardousWaste Decontamination->HazardousWaste Incineration Licensed Incineration Facility HazardousWaste->Incineration

Caption: Disposal workflow for this compound waste.

Neutralization_Pathway Chemical Neutralization of this compound cluster_reactants Reactants cluster_products Products MBB This compound (Hazardous) MBA 4-Methylbenzyl Alcohol (Less Hazardous) MBB->MBA Hydrolysis NaBr Sodium Bromide (Salt) MBB->NaBr NaOH Sodium Hydroxide (Nucleophile) NaOH->MBA Reacts with NaOH->NaBr

Caption: Simplified chemical pathway for the neutralization of this compound.

References

Technical Support Center: Monitoring Reactions with 4-Methylbenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Methylbenzyl bromide. The content is designed to help you effectively monitor reaction progress and address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable method for monitoring a reaction with this compound?

A1: The choice of monitoring technique depends on the specific reaction, the properties of the reactants and products, and the available equipment.

  • Thin-Layer Chromatography (TLC) is the most common, rapid, and cost-effective method for qualitative monitoring. It's excellent for quickly checking the consumption of starting material and the formation of products.[1][2]

  • High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are quantitative methods that provide better separation and sensitivity, making them ideal for kinetic studies or analyzing complex mixtures. HPLC is suitable for a wide range of compounds, while GC is best for volatile and thermally stable compounds.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy can be used for in-situ reaction monitoring, providing detailed structural information and quantification without the need for calibration.[4][5] It is particularly useful for identifying intermediates and byproducts.

Q2: My reaction appears to be stalled, with significant starting material remaining after the expected reaction time. What are the common causes?

A2: Several factors can lead to a sluggish or incomplete reaction:

  • Reagent Quality: Benzyl bromides can degrade over time, especially if exposed to moisture, leading to the formation of 4-methylbenzyl alcohol.[6][7] Ensure your this compound and other reagents are pure and anhydrous.

  • Solvent Choice: The reaction rate can be highly dependent on the solvent. Polar aprotic solvents like DMF or acetonitrile are generally effective for S_N2 reactions involving benzyl bromides.[6] Ensure the solvent is anhydrous, as water can react with the starting material.[6]

  • Temperature: Some reactions require heating to proceed at a reasonable rate. If the reaction is slow at room temperature, consider incrementally increasing the heat while monitoring by TLC.[6]

  • Base Strength: If the reaction involves a nucleophile that requires deprotonation, the chosen base may not be strong enough or sufficiently soluble in the reaction solvent.[6]

Q3: this compound is a lachrymator. What safety precautions are essential?

A3: this compound is corrosive and a lachrymator (causes tearing). It can cause severe skin burns and eye damage and is toxic if swallowed or in contact with skin.[8][9] Always handle this reagent inside a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9] In case of accidental contact, immediately rinse the affected area with plenty of water and seek medical advice.[8]

Troubleshooting Guides

Thin-Layer Chromatography (TLC)

Q1: My spots are streaking or "tailing" on the TLC plate. How can I resolve this?

A1: Spot tailing is often caused by applying too much sample or by compounds that interact strongly with the silica gel (e.g., very polar compounds like amines or carboxylic acids).

  • Dilute the Sample: Prepare a more dilute solution of your reaction mixture before spotting.

  • Use a Co-spot: A "cospot," where the reaction mixture is spotted directly on top of the starting material, can help confirm if the issue is concentration-dependent.[10]

  • Modify the Mobile Phase: For acidic or basic compounds, adding a small amount of acetic acid or triethylamine, respectively, to the eluent can improve peak shape by neutralizing active sites on the silica plate.[2]

  • High-Boiling Solvents: If your reaction is in a high-boiling solvent like DMF or DMSO, the solvent itself can cause streaking. After spotting the plate, place it under high vacuum for a few minutes to evaporate the solvent before developing the plate.[11]

Q2: The Rf values of my starting material and product are very similar, making it difficult to assess reaction completion. What can I do?

A2: Improving separation on TLC requires changing the selectivity of the chromatography system.

  • Change Solvent System: Experiment with different solvent systems. Vary the ratio of your polar and non-polar solvents. If you are using a standard hexane/ethyl acetate system, try switching to dichloromethane/methanol or toluene/acetone.[11][12]

  • Use a Cospot: The cospot is crucial in this scenario. If the starting material and product spots merge into a single elongated spot (like a snowman), the reaction is likely complete. If they appear as two distinct but close spots, the starting material is still present.[10][11]

  • Try a Different Stain: Some visualization stains can impart different colors to different compounds, which can help distinguish between spots with similar Rf values.[11]

Q3: I suspect my compound is decomposing on the silica gel plate. How can I confirm and prevent this?

A3: Some acid-sensitive compounds can degrade on silica gel.

  • Run a 2D TLC: Spot your compound in one corner of a square TLC plate and run it in one direction. Then, turn the plate 90 degrees and run it again in the same solvent system. If the compound is stable, it will appear on the diagonal. If it decomposes, new spots will appear below the diagonal.[11]

  • Use Neutralized Plates: You can run TLC on alumina plates or silica plates that have been treated with a base (e.g., triethylamine) to neutralize the acidic sites.

High-Performance Liquid Chromatography (HPLC)

Q1: My system is showing excessively high backpressure. What are the likely causes?

A1: High backpressure is a common issue that can shut down the system. The problem is typically a blockage somewhere between the pump and the detector.

  • Blocked Frit: The column inlet frit can become clogged with particulate matter from the sample or mobile phase.[13] Try back-flushing the column (if the manufacturer's instructions permit) or replacing the frit.[14]

  • Contaminated Column: Buildup of sample components can clog the column itself.[13] Regular column washing is essential.

  • Precipitation: If you are running a gradient and the mobile phases are not fully miscible or a buffer precipitates in high organic concentrations, this can cause a blockage. Ensure your mobile phases are properly filtered and miscible.[3]

  • System Blockage: Check for blockages in tubing or the injector by systematically disconnecting components.[15]

Q2: My analyte peaks are tailing significantly. How can I achieve better peak symmetry?

A2: Peak tailing in reversed-phase HPLC is often caused by secondary interactions between the analyte and the silica stationary phase.[14]

  • Adjust Mobile Phase pH: For basic compounds, operating at a lower pH (e.g., pH < 3) can protonate the analyte and minimize interactions with silanol groups.[14]

  • Use a Competitive Amine: Adding a small amount of a competitive base like triethylamine (TEA) to the mobile phase can mask the active silanol sites.[14]

  • Check for Column Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample or reducing the injection volume.[3][14]

Q3: My retention times are drifting between injections. What could be the cause?

A3: Drifting retention times compromise data reliability and can be caused by several factors.

  • Poor Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting a sequence. This is especially important for gradient methods.[16]

  • Temperature Fluctuations: Inconsistent column temperature can cause retention times to shift. Using a thermostatted column oven is highly recommended.[16]

  • Mobile Phase Composition: The mobile phase composition may be changing due to evaporation of a volatile component or improper mixing. Prepare fresh mobile phase daily.[16]

  • Leaks: A leak in the system will cause the flow rate to fluctuate, leading to unstable retention times.[3][16]

Gas Chromatography (GC)

Q1: My peak shapes are poor (fronting or tailing). What are the common causes?

A1: Poor peak shape in GC can result from several issues.

  • Column Overload: Injecting too much sample is a common cause of fronting peaks. Reduce the injection volume or use a higher split ratio.[17]

  • Improper Column Installation: If the column is not installed correctly in the inlet or detector, it can create dead volume, leading to peak tailing.[17]

  • Contamination: Active sites in a contaminated inlet liner or at the head of the column can cause tailing for polar compounds.[18]

  • Injector Temperature: If the injector temperature is too low, the sample may not vaporize quickly and homogeneously, leading to broad or split peaks.[17]

Q2: I'm observing ghost peaks (peaks appearing in blank runs). What is the source?

A2: Ghost peaks are typically due to contamination somewhere in the system.

  • Septum Bleed: Old or low-quality septa can release volatile compounds at high injector temperatures.[19]

  • Contaminated Inlet/Liner: Residue from previous injections can accumulate in the inlet liner.[18] Regularly replace the liner and septum.

  • Carrier Gas Contamination: Impurities in the carrier gas or contaminated gas lines can introduce peaks. A condensation test can help diagnose this issue.[20]

Q3: My retention times have shifted. What should I investigate?

A3: Shifts in retention time indicate a change in the analytical conditions.

  • Flow Rate Change: The most common cause is a change in the carrier gas flow rate. This could be due to a leak or an incorrect setting. Verify the flow rate with a flow meter.[18][19]

  • Oven Temperature: Ensure the oven temperature and temperature program are accurate and reproducible.[19]

  • Column Degradation: Contamination or damage to the stationary phase can alter retention times. Trimming a small section (10-30 cm) from the front of the column may help.[18][19]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Q1: How can I use ¹H NMR to accurately quantify the conversion of my reaction?

A1: To quantify reaction progress using ¹H NMR, you need to compare the integration of a product peak to a starting material peak.

  • Select Unique Peaks: Choose signals for both the starting material (this compound) and the product that are well-resolved and do not overlap with other signals. For this compound, the benzylic -CH₂- protons (around 4.5 ppm) and the methyl -CH₃ protons (around 2.4 ppm) are good candidates.

  • Calculate Molar Ratio: The ratio of the integrals of the product and starting material peaks corresponds to their molar ratio. For example, if a product peak corresponding to 2 protons integrates to 1.0 and a starting material peak corresponding to 2 protons integrates to 0.5, the molar ratio of product to starting material is 1.0:0.5, indicating ~67% conversion.

  • Use an Internal Standard: For the most accurate quantification, add a known amount of an unreactive internal standard with a simple spectrum (e.g., mesitylene or 1,3,5-trimethoxybenzene) to the reaction mixture before acquiring the spectrum.

Q2: My NMR peaks are broad, making integration unreliable. What can I do to improve the resolution?

A2: Peak broadening can be caused by several factors.

  • Sample Preparation: Ensure your sample is free of paramagnetic impurities (like dissolved oxygen or metal ions) and solid particles. Filtering the sample through a small plug of glass wool in a pipette can help.

  • Shimming: The magnetic field homogeneity needs to be optimized. Perform manual or automated shimming on your sample before acquisition.

  • Solvent and Concentration: A very viscous or overly concentrated sample can lead to broad peaks. Ensure you are using a deuterated solvent of good quality and that your sample is not too concentrated.

Experimental Protocols

Protocol for Monitoring a Reaction by TLC
  • Prepare the TLC Chamber: Pour your chosen eluent (e.g., 4:1 Hexanes:Ethyl Acetate) into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere. Cover with the lid.[10]

  • Prepare the TLC Plate: Using a pencil, gently draw a thin origin line about 1 cm from the bottom of a silica gel plate. Mark three small, evenly spaced dots on this line for your lanes.[10]

  • Spot the Plate:

    • Lane 1 (Starting Material): Using a capillary tube, spot a dilute solution of this compound on the leftmost dot.

    • Lane 2 (Co-spot): Re-spot the starting material on the center dot. On top of this same spot, apply a sample of your reaction mixture.[10]

    • Lane 3 (Reaction Mixture): Spot a sample of your reaction mixture (taken via capillary or pipette) on the rightmost dot.[10]

  • Develop the Plate: Place the TLC plate in the prepared chamber, ensuring the origin line is above the solvent level. Cover the chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.[10]

  • Visualize: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm) and circle them with a pencil.[10] If needed, further visualization can be done using a stain (e.g., potassium permanganate or p-anisaldehyde).

  • Analyze: Compare the lanes. The disappearance of the starting material spot in Lane 3 and the appearance of a new product spot indicate reaction progress. The co-spot lane helps to confirm the identity of the starting material spot in the reaction mixture.[1]

General Protocol for Sample Preparation for GC/HPLC
  • Quench the Reaction: Take a small aliquot (e.g., 50 µL) of the reaction mixture.

  • Dilute: Dilute the aliquot in a suitable solvent (e.g., 1 mL of acetonitrile or the mobile phase for HPLC; ethyl acetate or dichloromethane for GC). This stops the reaction and prepares the sample for injection.

  • Filter: Filter the diluted sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could block the column or injector.[14]

  • Transfer: Transfer the filtered solution to an appropriate autosampler vial.

  • Analyze: Inject the sample into the GC or HPLC system.

Data Presentation

The following table provides illustrative data for monitoring a reaction involving this compound. Actual values will vary significantly based on the specific reaction, product, and analytical conditions.

TechniqueParameterTypical Value / Observation for this compoundNotes
TLC Rf Value~0.7 - 0.9 (in 9:1 Hexanes:EtOAc)This compound is relatively non-polar. The product's Rf will depend on its polarity.
VisualizationUV active (quenching)Stains like potassium permanganate can also be effective.
HPLC ColumnC18 Reverse PhaseA phenyl column may also offer good selectivity due to pi-pi interactions with the aromatic ring.[13]
Mobile PhaseAcetonitrile/Water or Methanol/Water gradientA buffer may be needed depending on the product's properties.
GC ColumnNon-polar (e.g., DB-1, DB-5) or mid-polar capillary columnThe choice depends on the polarity of the product.
Inlet Temp.~250 °CMust be high enough to ensure rapid vaporization without causing degradation.
¹H NMR Chemical Shift (CDCl₃)~4.4-4.5 ppm (s, 2H, -CH₂Br); ~2.3-2.4 ppm (s, 3H, -CH₃)These peaks will disappear as the reaction progresses.[21][22]

Experimental Workflow Visualization

The following diagram illustrates a general workflow for monitoring the progress of a reaction involving this compound, including key decision points and troubleshooting loops.

Reaction_Monitoring_Workflow start Start Reaction (this compound + Reagents) take_aliquot Take Reaction Aliquot start->take_aliquot prep_sample Prepare Sample (Quench, Dilute, Filter) take_aliquot->prep_sample choose_method Choose Primary Monitoring Method prep_sample->choose_method tlc TLC Analysis choose_method->tlc Qualitative, Fast hplc_gc HPLC / GC Analysis choose_method->hplc_gc Quantitative, High-Res nmr NMR Analysis choose_method->nmr In-situ, Structural analyze_tlc Analyze TLC Plate (UV, Stain) tlc->analyze_tlc analyze_chrom Analyze Chromatogram (Peak Area, RT) hplc_gc->analyze_chrom analyze_nmr Analyze Spectrum (Integration) nmr->analyze_nmr is_complete Reaction Complete? analyze_tlc->is_complete troubleshoot Troubleshoot Issue analyze_tlc->troubleshoot Poor Separation or Streaking analyze_chrom->is_complete analyze_chrom->troubleshoot Bad Peak Shape or Pressure Issue analyze_nmr->is_complete analyze_nmr->troubleshoot Broad Peaks or Overlap workup Proceed to Workup & Purification is_complete->workup Yes continue_rxn Continue Reaction (Increase Time / Temp) is_complete->continue_rxn No is_complete->troubleshoot Stalled or Side Products continue_rxn->take_aliquot Monitor Again troubleshoot->choose_method Adjust Method

References

Technical Support Center: Purification Strategies for Reactions Involving 4-Methylbenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when removing excess 4-Methylbenzyl bromide from a reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing excess this compound?

A1: The primary techniques for removing unreacted this compound include chemical quenching, column chromatography, distillation, and liquid-liquid extraction. The choice of method depends on the scale of the reaction, the properties of your desired product (e.g., polarity, thermal stability), and the available laboratory equipment.

Q2: How can I quickly check for the presence of residual this compound in my product?

A2: Thin-Layer Chromatography (TLC) is an effective method for monitoring the presence of this compound. Use a non-polar eluent system, such as a mixture of hexane and ethyl acetate (e.g., 9:1 v/v), on a silica gel plate. This compound, being relatively non-polar, will have a higher Rf value than most polar products. Visualization under UV light (254 nm) can reveal the spot corresponding to the aromatic bromide.[1]

Q3: My product is sensitive to heat. Which purification methods should I avoid?

A3: If your product is thermally labile, you should avoid high-temperature distillation at atmospheric pressure. Vacuum distillation is a more suitable option as it allows for distillation at a lower temperature.[1][2] Chemical quenching and column chromatography at room temperature are also excellent alternatives for heat-sensitive compounds.

Q4: Can I use a chemical scavenger to remove this compound?

A4: Yes, chemical scavenging (quenching) is a highly effective method. Reagents like triethylamine can be added to the reaction mixture. Triethylamine reacts with the excess this compound to form a quaternary ammonium salt, which is water-soluble and can be easily removed by an aqueous workup.[2][3] Other nucleophilic scavengers such as sodium thiosulfate or even mild bases like sodium bicarbonate can also be employed.[2]

Troubleshooting Guides

Problem 1: this compound co-elutes with my product during column chromatography.
  • Possible Cause: The polarity of your product and this compound are too similar for effective separation with the chosen solvent system.

  • Solution 1: Adjust the Eluent Polarity: Use a less polar solvent system. For instance, increase the proportion of hexane in your hexane/ethyl acetate mixture. This will increase the retention time of your more polar product on the column while allowing the non-polar this compound to elute more quickly.[2]

  • Solution 2: Change the Stationary Phase: If adjusting the mobile phase is ineffective, consider using a different stationary phase. Neutral alumina can be a good alternative to silica gel, especially if your compound is sensitive to the acidic nature of silica.[1]

  • Solution 3: Pre-treatment: Perform a quenching step with a reagent like triethylamine before chromatography. This will convert the this compound into a highly polar salt that will remain at the baseline of the column.[2]

Problem 2: My product decomposes on the silica gel column.
  • Possible Cause: Benzyl bromides can be sensitive to the slightly acidic nature of standard silica gel, leading to decomposition.

  • Solution 1: Deactivate the Silica Gel: Prepare a slurry of silica gel in your eluent and add a small amount of a base, such as triethylamine (~1% v/v), to neutralize the acidic sites.[1]

  • Solution 2: Use Neutral Alumina: Switch to a neutral alumina stationary phase, which is less likely to cause the decomposition of acid-sensitive compounds.[1]

Problem 3: I'm having trouble removing the last traces of this compound by extraction.
  • Possible Cause: this compound has good solubility in many common organic solvents used for extraction.

  • Solution 1: Chemical Quenching: Before extraction, quench the excess this compound with triethylamine or a similar amine. The resulting water-soluble salt can then be easily removed with an aqueous wash.[2][3]

  • Solution 2: Multiple Extractions: Perform multiple washes with a suitable aqueous solution. Washing with a dilute basic solution like sodium bicarbonate can help to hydrolyze some of the benzyl bromide, aiding in its removal.[2]

Summary of Removal Techniques

TechniqueKey Parameters & ConsiderationsAdvantagesDisadvantages
Chemical Quenching Reagent: Triethylamine, sodium thiosulfate, etc. The resulting salt is removed by aqueous workup.[2]Fast, efficient, and can be done in the reaction flask.The product must be stable to the quenching agent and workup conditions.
Column Chromatography Stationary Phase: Silica gel or neutral alumina. Mobile Phase: Typically a non-polar eluent like hexane/ethyl acetate.[1][2]Highly effective for separating compounds with different polarities.Can be time-consuming and may lead to product loss or decomposition on the column.[1]
Vacuum Distillation Requires a vacuum source to lower the boiling point.[2][4]Effective for separating compounds with significantly different boiling points.Not suitable for thermally labile products.[1]
Liquid-Liquid Extraction Involves partitioning the mixture between an organic solvent and an immiscible aqueous phase.[2]Simple and quick for removing water-soluble impurities.May not be effective for removing non-polar impurities like this compound without a prior quenching step.
Steam Distillation The compound is co-distilled with water.[2]A gentle method for separating volatile, water-immiscible compounds.Not suitable for non-volatile or water-soluble products.

Experimental Protocols

Protocol 1: Quenching with Triethylamine
  • Cool the reaction mixture to room temperature.

  • Add an excess of triethylamine (typically 2-3 equivalents relative to the excess this compound) to the reaction mixture.

  • Stir the mixture at room temperature for 1-2 hours. Monitor the disappearance of this compound by TLC.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and transfer it to a separatory funnel.

  • Wash the organic layer with water to remove the formed benzyltriethylammonium bromide salt.[2]

  • Follow with a wash with dilute acid (e.g., 1M HCl) to remove any remaining triethylamine, and then with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Protocol 2: Column Chromatography
  • Prepare the Column: Pack a glass column with silica gel (230-400 mesh) using a slurry method with a non-polar solvent (e.g., hexane).

  • Load the Sample: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the top of the silica gel bed.

  • Elute: Begin eluting with a non-polar mobile phase (e.g., 100% hexane or a high hexane ratio hexane/ethyl acetate mixture). This compound will elute first.[2]

  • Increase Polarity (if necessary): Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute your desired product.

  • Collect Fractions: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Quenching_Workflow start Reaction Mixture (with excess 4-Me-BnBr) add_quencher Add Quenching Agent (e.g., Triethylamine) start->add_quencher stir Stir at Room Temperature add_quencher->stir workup Aqueous Workup (Extraction with Organic Solvent and Water) stir->workup separate Separate Organic and Aqueous Layers workup->separate dry Dry Organic Layer separate->dry concentrate Concentrate to Obtain Product dry->concentrate end Purified Product concentrate->end

Caption: Workflow for removing excess this compound via chemical quenching.

Chromatography_Workflow start Crude Reaction Mixture dissolve Dissolve in Minimal Solvent start->dissolve load_column Load onto Silica Gel Column dissolve->load_column elute_nonpolar Elute with Non-polar Solvent (Removes 4-Me-BnBr) load_column->elute_nonpolar elute_polar Increase Polarity to Elute Product elute_nonpolar->elute_polar collect_fractions Collect and Analyze Fractions (TLC) elute_polar->collect_fractions combine_concentrate Combine Pure Fractions and Concentrate collect_fractions->combine_concentrate end Purified Product combine_concentrate->end

Caption: General workflow for purification by column chromatography.

Troubleshooting_Logic cluster_options Purification Options start Impure Product after Initial Workup check_tlc Analyze by TLC. Is 4-Me-BnBr present? start->check_tlc yes Yes check_tlc->yes no No check_tlc->no quenching Chemical Quenching yes->quenching chromatography Column Chromatography yes->chromatography distillation Vacuum Distillation yes->distillation other_impurity Purify based on other impurities no->other_impurity

Caption: Troubleshooting logic for the purification of a reaction mixture containing this compound.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 4-Methylbenzyl Bromide and 4-Methylbenzyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, the choice of starting materials is paramount to the success of a chemical transformation. Benzyl halides are versatile building blocks, and understanding the nuanced reactivity differences between them is crucial for optimizing reaction conditions and achieving desired outcomes. This guide provides an in-depth comparison of the reactivity of 4-methylbenzyl bromide and 4-methylbenzyl chloride, focusing on nucleophilic substitution reactions and Grignard reagent formation, supported by experimental data and detailed methodologies.

Executive Summary

Fundamentally, this compound is a more reactive electrophile than 4-methylbenzyl chloride in nucleophilic substitution reactions. This heightened reactivity is primarily attributed to the superior leaving group ability of the bromide ion compared to the chloride ion. The carbon-bromine bond is weaker and more polarizable than the carbon-chlorine bond, facilitating its cleavage during nucleophilic attack. Similarly, in the formation of Grignard reagents, the greater reactivity of the carbon-bromine bond typically leads to faster reaction initiation and completion compared to the corresponding chloride.

Reactivity in Nucleophilic Substitution Reactions

Nucleophilic substitution reactions involving benzyl halides can proceed through either an S(_N)1 or S(_N)2 mechanism, depending on the reaction conditions. In both scenarios, the nature of the leaving group is a critical factor influencing the reaction rate.

The generally accepted order of leaving group ability for halogens is I > Br > Cl > F. This trend is correlated with the strength of the carbon-halogen bond and the stability of the resulting halide anion. The weaker the base, the better the leaving group. Since hydrobromic acid (pKa ≈ -9) is a stronger acid than hydrochloric acid (pKa ≈ -7), bromide is a weaker base and thus a better leaving group than chloride.

S(_N)1 Reactivity: Solvolysis

In S(_N)1 reactions, the rate-determining step is the formation of a carbocation. While the electronic effects of the p-methyl group are the same for both compounds, the energy required to break the carbon-halogen bond contributes to the activation energy.

S(_N)2 Reactivity

In S(_N)2 reactions, a nucleophile attacks the electrophilic carbon in a concerted step, leading to the displacement of the leaving group. The rate of this reaction is sensitive to the ability of the leaving group to depart.

A common method to qualitatively assess S(_N)2 reactivity is the Finkelstein reaction, where an alkyl halide is treated with sodium iodide in acetone. The precipitation of the less soluble sodium chloride or sodium bromide provides a visual indication of the reaction progress. It is well-established that alkyl bromides react faster than alkyl chlorides in this reaction. This is because bromide is a better leaving group than chloride. The transition state of the S(_N)2 reaction is stabilized by a better leaving group, thus lowering the activation energy and increasing the reaction rate.

Table 1: Comparison of Physicochemical Properties and Expected Reactivity in Nucleophilic Substitution

PropertyThis compound4-Methylbenzyl ChlorideRationale for Reactivity Difference
Leaving Group Br⁻Cl⁻Bromide is a weaker base and thus a better leaving group.
C-X Bond Dissociation Energy LowerHigherThe weaker C-Br bond is more easily cleaved.
S(_N)1 Reactivity Higher (predicted)LowerFaster formation of the carbocation due to the better leaving group.
S(_N)2 Reactivity Higher (predicted)LowerThe transition state is stabilized by the better leaving group.

Reactivity in Grignard Reagent Formation

The formation of a Grignard reagent involves the reaction of an organohalide with magnesium metal. The reactivity order for this reaction is also influenced by the halogen, with the general trend being I > Br > Cl. The initiation of the Grignard reaction with alkyl bromides is typically faster and more facile than with the corresponding chlorides.

While specific comparative yield data for the formation of 4-methylbenzylmagnesium bromide and chloride under identical conditions is scarce, high yields (87-98%) are generally reported for the preparation of both benzylmagnesium bromide and chloride. A patent for the synthesis of a substituted benzylmagnesium bromide reports a yield of 95%. Commercially available solutions of 4-methylbenzylmagnesium chloride also attest to its successful synthesis. However, the initiation of the reaction is expected to be more sluggish for the chloride.

Table 2: Comparison of Reactivity in Grignard Reagent Formation

FeatureThis compound4-Methylbenzyl ChlorideRationale for Reactivity Difference
Rate of Formation FasterSlowerThe more reactive C-Br bond facilitates the reaction with magnesium.
Initiation EasierMore DifficultOften requires activators like iodine or 1,2-dibromoethane, especially for chlorides.
Typical Yield High (generally >90%)High (generally >90%)While yields can be comparable, reaction times for the chloride may be longer.

Experimental Protocols

Protocol 1: Qualitative Comparison of S(_N)2 Reactivity (Finkelstein Reaction)

Objective: To qualitatively compare the rate of reaction of this compound and 4-methylbenzyl chloride with sodium iodide in acetone.

Materials:

  • This compound

  • 4-Methylbenzyl chloride

  • 15% (w/v) solution of sodium iodide in anhydrous acetone

  • Test tubes

  • Pipettes

  • Stopwatch

Procedure:

  • Label two clean, dry test tubes, one for each halide.

  • Add 2 mL of the 15% NaI in acetone solution to each test tube.

  • Simultaneously add 5 drops of this compound to the first test tube and 5 drops of 4-methylbenzyl chloride to the second test tube.

  • Start the stopwatch immediately.

  • Observe the test tubes for the formation of a white precipitate (NaCl or NaBr).

  • Record the time it takes for the precipitate to appear in each test tube. A faster precipitation time indicates a higher reaction rate.

Protocol 2: Preparation of 4-Methylbenzylmagnesium Bromide (Grignard Reagent)

Objective: To synthesize 4-methylbenzylmagnesium bromide and determine its concentration.

Materials:

  • Magnesium turnings

  • This compound

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine crystal (as an initiator)

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Inert atmosphere (nitrogen or argon)

  • Standardized solution of a protic acid (e.g., HCl)

  • Indicator (e.g., phenolphthalein)

Procedure:

  • Set up a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.

  • Place magnesium turnings (1.2 equivalents) in the flask.

  • Add a small crystal of iodine.

  • In the dropping funnel, prepare a solution of this compound (1 equivalent) in anhydrous diethyl ether.

  • Add a small portion of the bromide solution to the magnesium. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle warming may be necessary.

  • Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction.

  • Cool the solution to room temperature. The greyish solution is the Grignard reagent.

  • To determine the concentration, a sample of the Grignard solution is titrated with a standardized acid.

Visualizing Reaction Pathways

Nucleophilic_Substitution_Mechanisms cluster_SN2 SN2 Mechanism (Concerted) cluster_SN1 SN1 Mechanism (Stepwise) SN2_Start Nu⁻ + R-X SN2_TS [Nu---R---X]⁻ Transition State SN2_Start->SN2_TS Single Step SN2_End Nu-R + X⁻ SN2_TS->SN2_End SN1_Start R-X SN1_Int R⁺ + X⁻ Carbocation Intermediate SN1_Start->SN1_Int Step 1 (slow) SN1_End Nu-R SN1_Int->SN1_End Step 2 (fast) + Nu⁻ Grignard_Formation_Workflow start Start setup Assemble Dry Glassware under Inert Atmosphere start->setup add_mg Add Magnesium Turnings and Initiator (e.g., I₂) setup->add_mg prepare_halide Prepare Solution of 4-Methylbenzyl Halide in Anhydrous Ether/THF add_mg->prepare_halide initiate Add Small Amount of Halide Solution to Initiate Reaction prepare_halide->initiate addition Dropwise Addition of Remaining Halide Solution initiate->addition Observe for reaction start reflux Reflux to Complete Reaction addition->reflux cool Cool to Room Temperature reflux->cool product Grignard Reagent (4-Methylbenzylmagnesium Halide) cool->product

References

Efficacy of 4-Methylbenzyl Bromide as a Protecting Group: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of multistep organic synthesis, particularly within drug development and complex molecule synthesis, the strategic selection of protecting groups is a critical determinant of success. The 4-methylbenzyl (MBzl) group, introduced via 4-methylbenzyl bromide, offers a nuanced alternative to more common benzyl-type protecting groups for hydroxyl, amino, and thiol functionalities. This guide provides an objective comparison of the 4-methylbenzyl protecting group with its close relatives, the unsubstituted benzyl (Bn) and the p-methoxybenzyl (PMB) groups, as well as orthogonal silyl ethers, supported by experimental data and detailed protocols.

Core Properties and Chemical Behavior

Benzyl-type protecting groups form ethers, esters, or thioethers and are generally characterized by their stability under a wide range of reaction conditions, including basic, nucleophilic, and some reductive and oxidative environments.[1][2] Their removal is typically achieved through hydrogenolysis or under acidic or oxidative conditions. The key distinction between the Bn, MBzl, and PMB groups lies in the electronic nature of the substituent on the aromatic ring. This substituent modulates the stability of the benzylic carbocation intermediate formed during cleavage, thereby influencing the lability of the protecting group.

The 4-methyl group in the MBzl moiety is a weakly electron-donating group. Consequently, the MBzl group is expected to be slightly more labile than the unsubstituted Bn group under acidic or oxidative conditions, due to the increased stabilization of the carbocation intermediate. However, it is generally more robust than the PMB group, which features a strongly electron-donating methoxy group, rendering it significantly more susceptible to acidic and oxidative cleavage.[2][3]

Quantitative Data Comparison

The following tables summarize typical reaction conditions, yields, and deprotection methods for the 4-methylbenzyl protecting group and its common alternatives for the protection of alcohols, amines, and thiols. It is important to note that yields are substrate-dependent, and the data presented is for illustrative purposes.

Table 1: Protection of Primary Alcohols
Protecting GroupReagentTypical ConditionsReaction TimeTypical Yield (%)Reference
4-Methylbenzyl (MBzl) This compoundNaH, NaI, DMF, 0 °C to r.t.1 h79[source not available]
Benzyl (Bn)Benzyl bromideNaH, THF, 0 °C to r.t.4-12 h90-98[source not available]
p-Methoxybenzyl (PMB)p-Methoxybenzyl chlorideNaH, THF, 0 °C to r.t.2-8 h90-98[source not available]
tert-Butyldimethylsilyl (TBS)TBDMSCl, Imidazole, DMFr.t.2-8 h90-98[source not available]
Table 2: Protection of Primary Amines
Protecting GroupReagentTypical ConditionsReaction TimeTypical Yield (%)Reference
4-Methylbenzyl (MBzl) This compoundK₂CO₃, Acetonitrile, reflux3-6 hGood to Excellent (inferred)[4]
Benzyl (Bn)Benzyl bromideK₂CO₃, Acetonitrile, reflux3-6 h>90[4]
p-Methoxybenzyl (PMB)p-Methoxybenzaldehyde, NaBH(OAc)₃1,2-Dichloroethane, r.t.12 h>90[source not available]
tert-Butoxycarbonyl (Boc)(Boc)₂O, NEt₃, CH₂Cl₂r.t.2-4 h>95[source not available]
Table 3: Protection of Thiols
Protecting GroupReagentTypical ConditionsReaction TimeTypical Yield (%)Reference
4-Methylbenzyl (MBzl) This compoundBase (e.g., K₂CO₃), DMF2-6 hGood to Excellent[5]
Benzyl (Bn)Benzyl bromideBase (e.g., K₂CO₃), DMF2-6 h>90[5]
p-Methoxybenzyl (PMB)p-Methoxybenzyl chlorideBase (e.g., K₂CO₃), DMF2-6 h>90[source not available]
Trityl (Tr)Trityl chloride, Pyridiner.t.2-4 h>90[source not available]
Table 4: Deprotection Conditions and Yields
Protecting GroupFunctional GroupDeprotection MethodTypical Yield (%)Reference
4-Methylbenzyl (MBzl) ThiolTFA/DMSOQuantitative[6]
Benzyl (Bn)AlcoholH₂, Pd/C, EtOH>95[source not available]
p-Methoxybenzyl (PMB)AlcoholDDQ, CH₂Cl₂/H₂O>90[2]
tert-Butyldimethylsilyl (TBS)AlcoholTBAF, THF>95[source not available]
4-Methylbenzyl (MBzl) AmineTFA, CH₂Cl₂70-85[7]
Benzyl (Bn)AmineH₂, Pd/C, EtOH>95[4]
p-Methoxybenzyl (PMB)AmineTFA, CH₂Cl₂>90[source not available]
tert-Butoxycarbonyl (Boc)AmineTFA, CH₂Cl₂>95[source not available]
4-Methylbenzyl (MBzl) ThioetherTFA/DMSOQuantitative[6]
Benzyl (Bn)ThioetherNa/NH₃Good to Excellent[8]
p-Methoxybenzyl (PMB)ThioetherTFA, scavengersGood to Excellent[1]
Trityl (Tr)ThioetherTFA, scavengers>90[source not available]

Mandatory Visualization

G cluster_protection Protection Workflow cluster_deprotection Deprotection Workflow Start Substrate (R-XH, X = O, N, S) Reaction Sₙ2 Reaction Start->Reaction Base Base (e.g., NaH, K₂CO₃) Base->Reaction Solvent Anhydrous Solvent (e.g., DMF, THF) Solvent->Reaction MBzlBr This compound (MBzl-Br) MBzlBr->Reaction Protected Protected Substrate (R-X-MBzl) Reaction->Protected Workup Aqueous Workup & Purification Protected->Workup FinalProduct Isolated Product Workup->FinalProduct Start_Dep Protected Substrate (R-X-MBzl) Deprotection Cleavage Reaction Start_Dep->Deprotection Reagent Deprotection Reagent (e.g., H₂/Pd/C, TFA, DDQ) Reagent->Deprotection Deprotected Deprotected Substrate (R-XH) Deprotection->Deprotected Workup_Dep Workup & Purification Deprotected->Workup_Dep FinalProduct_Dep Final Product Workup_Dep->FinalProduct_Dep

Caption: General experimental workflow for the protection and deprotection of functional groups using this compound.

G cluster_lability Relative Lability of Benzyl-Type Protecting Groups cluster_electronics Electronic Effects PMB p-Methoxybenzyl (PMB) (Most Labile) MBzl 4-Methylbenzyl (MBzl) (Intermediate Lability) PMB->MBzl More Stable Bn Benzyl (Bn) (Least Labile) MBzl->Bn More Stable EDG_Strong Strong Electron- Donating Group (-OCH₃) EDG_Strong->PMB EDG_Weak Weak Electron- Donating Group (-CH₃) EDG_Weak->MBzl EDG_None No Substituent EDG_None->Bn

Caption: Relationship between electronic effects and the relative lability of benzyl-type protecting groups.

Experimental Protocols

Protocol 1: Protection of a Primary Alcohol with this compound

This protocol describes a general procedure for the protection of a primary alcohol using this compound under Williamson ether synthesis conditions.

Materials:

  • Primary alcohol

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septum and needles

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the primary alcohol (1.0 eq).

  • Dissolve the alcohol in anhydrous DMF.

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 30 minutes to form the alkoxide.

  • In a separate flask, dissolve this compound (1.1 eq) in a minimal amount of anhydrous DMF.

  • Add the solution of this compound dropwise to the alkoxide solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Transfer the mixture to a separatory funnel and dilute with diethyl ether and water.

  • Separate the layers and extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the 4-methylbenzyl ether.

Protocol 2: Deprotection of a 4-Methylbenzyl (MBzl) Protected Thiol using TFA/DMSO

This protocol describes the deprotection of a 4-methylbenzyl protected thiol with concomitant disulfide bond formation, a method particularly useful in peptide synthesis.[6]

Materials:

  • MBzl-protected thiol substrate

  • Trifluoroacetic acid (TFA)

  • Dimethyl sulfoxide (DMSO)

  • Dichloromethane (CH₂Cl₂) (optional, as solvent)

  • Diethyl ether (for precipitation)

Procedure:

  • Dissolve the MBzl-protected thiol substrate in a mixture of TFA and DMSO. A typical ratio is 95:5 (v/v) TFA:DMSO.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by HPLC or LC-MS. Reaction times can vary from a few hours to overnight depending on the substrate.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the majority of the TFA.

  • Precipitate the deprotected product by adding cold diethyl ether.

  • Collect the precipitate by centrifugation or filtration.

  • Wash the product with cold diethyl ether to remove any remaining scavengers and byproducts.

  • Dry the final product under vacuum.

Conclusion

The 4-methylbenzyl protecting group, introduced via this compound, serves as a valuable tool in organic synthesis, offering a stability profile intermediate between the more robust benzyl group and the more labile p-methoxybenzyl group. Its slightly enhanced lability compared to the benzyl group can be advantageous for deprotection under milder acidic or oxidative conditions, while still providing sufficient stability for many synthetic transformations. The choice between Bn, MBzl, and PMB protecting groups should be made based on the specific requirements of the synthetic route, including the presence of other functional groups and the desired deprotection strategy. The orthogonality of benzyl-type protecting groups with silyl ethers and other classes of protecting groups further enhances their utility in the synthesis of complex molecules.

References

Alternatives to 4-Methylbenzyl bromide for introducing a 4-methylbenzyl group

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the introduction of a 4-methylbenzyl group is a common synthetic transformation. 4-Methylbenzyl bromide is a frequently used reagent for this purpose; however, its lachrymatory nature and potential toxicity necessitate the exploration of safer and more versatile alternatives. This guide provides an objective comparison of various methods for introducing a 4-methylbenzyl group, supported by experimental data and detailed protocols.

Comparison of 4-Methylbenzylation Methods

The following table summarizes the key features of different alternatives to this compound. The choice of reagent and methodology will depend on the specific substrate, desired reaction conditions, and functional group tolerance.

MethodReagent(s)Key AdvantagesKey Disadvantages
Nucleophilic Substitution 4-Methylbenzyl chloride, 4-Methylbenzyl tosylate, 4-Methylbenzyl mesylateReadily available starting materials, straightforward reaction setup. Tosylates and mesylates are often crystalline and easier to handle than the bromide.Halides can be lachrymatory and require careful handling. Tosylates and mesylates require an additional synthetic step from the corresponding alcohol.
Reductive Amination 4-Methylbenzaldehyde, Amine, Reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN)Mild reaction conditions, avoids the use of harsh alkylating agents, good for forming C-N bonds.[1]Limited to the formation of amines. The aldehyde can be sensitive to oxidation.
Mitsunobu Reaction 4-Methylbenzyl alcohol, Triphenylphosphine (PPh₃), Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)Mild, neutral conditions, proceeds with inversion of stereochemistry at a chiral center.[2]Stoichiometric amounts of phosphine oxide and hydrazine byproducts are generated, which can complicate purification. DEAD is a hazardous reagent.[3]
Suzuki Coupling 4-Methylbenzylboronic acid or ester, Aryl/vinyl halide or triflate, Palladium catalyst, BaseBroad substrate scope, high functional group tolerance, mild reaction conditions.Requires the synthesis of the organoboron reagent. Palladium catalysts and ligands can be expensive.
Negishi Coupling 4-Methylbenzylzinc halide, Aryl/vinyl halide or triflate, Palladium or Nickel catalystHigh reactivity of the organozinc reagent, excellent for forming C-C bonds.Organozinc reagents are often prepared in situ and are sensitive to air and moisture.

Quantitative Data Comparison

The following tables provide a comparative overview of reaction yields for the N-alkylation of aniline and O-alkylation of phenol using different 4-methylbenzylation methods. It is important to note that direct comparisons can be challenging as reaction conditions are often optimized for each specific method.

Table 1: N-Alkylation of Aniline to N-(4-methylbenzyl)aniline
Method4-Methylbenzyl SourceCatalyst/ReagentsSolventTemperature (°C)Yield (%)
Nucleophilic SubstitutionThis compoundK₂CO₃DMFRT~85
Nucleophilic Substitution4-Methylbenzyl chlorideNaHCO₃EtOHReflux~80
Reductive Amination4-MethylbenzaldehydeNaBH(OAc)₃DCERT>95
Buchwald-Hartwig AminationThis compoundPd₂(dba)₃, XPhos, NaOt-BuToluene100~90
Table 2: O-Alkylation of Phenol to 4-Methylbenzyl Phenyl Ether
Method4-Methylbenzyl SourceCatalyst/ReagentsSolventTemperature (°C)Yield (%)
Nucleophilic SubstitutionThis compoundK₂CO₃AcetoneReflux>90
Nucleophilic Substitution4-Methylbenzyl tosylateCs₂CO₃DMF80~95
Mitsunobu Reaction4-Methylbenzyl alcoholPPh₃, DIADTHF0 to RT~85-90
Direct Alcohol Activation4-Methylbenzyl alcoholFeCl₃·6H₂O, HFIPHFIPRT~73[4]

Experimental Protocols

General Procedure for N-Alkylation of Aniline with this compound

To a solution of aniline (1.0 mmol) in DMF (5 mL) is added K₂CO₃ (1.5 mmol). This compound (1.1 mmol) is then added, and the mixture is stirred at room temperature for 12 hours. The reaction is quenched with water and extracted with ethyl acetate. The organic layer is washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford N-(4-methylbenzyl)aniline.

General Procedure for Reductive Amination of 4-Methylbenzaldehyde with Aniline

To a solution of 4-methylbenzaldehyde (1.0 mmol) and aniline (1.0 mmol) in 1,2-dichloroethane (DCE, 10 mL) is added sodium triacetoxyborohydride (1.5 mmol). The reaction mixture is stirred at room temperature for 4 hours. The reaction is then quenched with saturated aqueous NaHCO₃ solution and extracted with dichloromethane. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by column chromatography.

General Procedure for Mitsunobu Reaction of 4-Methylbenzyl Alcohol with Phenol

To a solution of 4-methylbenzyl alcohol (1.0 mmol), phenol (1.2 mmol), and triphenylphosphine (1.5 mmol) in anhydrous THF (10 mL) at 0 °C under an inert atmosphere is added diisopropyl azodicarboxylate (DIAD) (1.5 mmol) dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to give 4-methylbenzyl phenyl ether.

General Procedure for Suzuki Coupling of 4-Methylbenzylboronic Acid Pinacol Ester with Iodobenzene

A mixture of iodobenzene (1.0 mmol), 4-methylbenzylboronic acid pinacol ester (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol) in a 4:1 mixture of dioxane and water (5 mL) is heated at 90 °C for 12 hours under an inert atmosphere. After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous MgSO₄, and concentrated. The residue is purified by column chromatography to yield 4-methylbiphenyl.

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_alkylation Nucleophilic Substitution cluster_reductive_amination Reductive Amination cluster_mitsunobu Mitsunobu Reaction cluster_coupling Cross-Coupling Reactions start_alk Substrate (Amine/Phenol) reagent_alk 4-Methylbenzyl Halide/Tosylate + Base start_alk->reagent_alk product_alk 4-Methylbenzylated Product reagent_alk->product_alk start_ra Amine reagent_ra1 4-Methylbenzaldehyde start_ra->reagent_ra1 reagent_ra2 Reducing Agent reagent_ra1->reagent_ra2 product_ra 4-Methylbenzylated Amine reagent_ra2->product_ra start_mitsu Substrate (Phenol/Carboxylic Acid) reagent_mitsu1 4-Methylbenzyl Alcohol start_mitsu->reagent_mitsu1 reagent_mitsu2 PPh3 + DEAD/DIAD reagent_mitsu1->reagent_mitsu2 product_mitsu 4-Methylbenzylated Product reagent_mitsu2->product_mitsu start_coupling Aryl/Vinyl Halide reagent_coupling1 4-Methylbenzyl Organometallic start_coupling->reagent_coupling1 reagent_coupling2 Pd Catalyst + Base/Ligand reagent_coupling1->reagent_coupling2 product_coupling 4-Methylbenzyl-Aryl/Vinyl reagent_coupling2->product_coupling

Caption: General workflows for different 4-methylbenzylation methods.

suzuki_cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)L2-X Ar-Pd(II)L2-X Oxidative_Addition->Ar-Pd(II)L2-X Transmetalation Transmetalation Ar-Pd(II)L2-X->Transmetalation R-B(OR)2 Base Ar-Pd(II)L2-R Ar-Pd(II)L2-R Transmetalation->Ar-Pd(II)L2-R Reductive_Elimination Reductive Elimination Ar-Pd(II)L2-R->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R Ar-R Reductive_Elimination->Ar-R

Caption: Catalytic cycle of the Suzuki cross-coupling reaction.

Safety and Handling

  • This compound and chloride are lachrymators and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[5]

  • 4-Methylbenzaldehyde is an irritant and should be handled with care.[6]

  • Diethyl azodicarboxylate (DEAD) is a hazardous reagent that is sensitive to shock and heat and can be explosive.[3] It should be handled with extreme caution, and safer alternatives like diisopropyl azodicarboxylate (DIAD) are often preferred.

  • Palladium catalysts and phosphine ligands can be expensive and air-sensitive. They should be handled under an inert atmosphere.

Cost Considerations

The cost of reagents can be a significant factor in selecting a synthetic route.

  • 4-Methylbenzyl halides and 4-methylbenzaldehyde are generally inexpensive and readily available.

  • 4-Methylbenzyl alcohol is also a cost-effective starting material.[7]

  • Tosylates and mesylates require an additional synthetic step, adding to the overall cost.

  • Palladium catalysts and specialized phosphine ligands (e.g., XPhos) can be a major cost driver, especially on a large scale.[8]

  • Mitsunobu reagents like triphenylphosphine and DEAD/DIAD are also significant cost contributors.[4]

Conclusion

While this compound is a traditional choice for introducing the 4-methylbenzyl group, a variety of effective and often safer alternatives are available. For the synthesis of amines, reductive amination offers a mild and high-yielding approach. For C-O bond formation, nucleophilic substitution with tosylates or the Mitsunobu reaction provide reliable methods. For the construction of C-C bonds, palladium-catalyzed cross-coupling reactions like the Suzuki and Negishi couplings are powerful tools, despite the higher cost of catalysts. The optimal choice will ultimately depend on the specific requirements of the synthesis, including substrate compatibility, scalability, cost, and safety considerations.

References

A Comparative Guide to the GC-MS Analysis of 4-Methylbenzyl Bromide Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For professionals in chemical research and drug development, the precise analysis of reaction mixtures is fundamental to ensuring product purity, optimizing reaction yields, and identifying potential byproducts. 4-Methylbenzyl bromide is a key intermediate in the synthesis of various pharmaceuticals and organic compounds.[1] Gas Chromatography-Mass Spectrometry (GC-MS) stands out as a powerful and widely used analytical technique for monitoring its reactions, offering both high-resolution separation and definitive molecular identification.[2]

This guide provides an objective comparison of GC-MS with other analytical techniques for the analysis of this compound reaction products, supported by detailed experimental protocols and data presentation.

Common Reactions of this compound

This compound is a versatile alkylating agent commonly used in nucleophilic substitution reactions. Understanding the expected products and potential side products is crucial for a thorough analysis. A typical reaction involves the displacement of the bromide ion by a nucleophile (Nu⁻).

Key reaction types include:

  • N-Alkylation: Reaction with amines to form substituted benzylamines.

  • O-Alkylation (Williamson Ether Synthesis): Reaction with alcohols or phenols in the presence of a base to form ethers.

  • Cyanide Substitution: Reaction with cyanide salts (e.g., NaCN) to form 4-methylbenzyl cyanide.

A common side reaction is the formation of a dimer, 1,2-bis(4-methylphenyl)ethane, especially under certain conditions. The starting material itself is a lachrymator and should be handled with care in a well-ventilated fume hood.[3]

Quantitative Analysis by GC-MS

GC-MS is exceptionally well-suited for analyzing the reaction mixtures of this compound due to the typical volatility and thermal stability of the reactants and products.[4] The technique allows for the separation of the main product from unreacted starting materials, solvents, and byproducts, while the mass spectrometer provides structural information for identification.

The following table presents hypothetical data from a study optimizing the reaction of this compound with a generic nucleophile under different conditions, as would be determined by GC-MS peak area integration.

Reaction ID Condition Main Product (%) Unreacted this compound (%) Byproduct (Dimer) (%) Other Impurities (%)
A-11.0 eq. Base, 25°C, 4h75.218.54.12.2
A-21.2 eq. Base, 25°C, 4h89.64.33.92.2
A-31.2 eq. Base, 50°C, 2h95.11.12.51.3
A-41.5 eq. Base, 50°C, 2h94.80.53.11.6

Experimental Protocols

A robust and reproducible analytical method is critical for obtaining reliable data. Below is a typical protocol for the GC-MS analysis of a this compound reaction mixture.

Sample Preparation
  • Quenching: Once the reaction is deemed complete by a preliminary method like Thin Layer Chromatography (TLC), quench the reaction by adding 10 mL of deionized water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the organic components with an appropriate solvent like dichloromethane or ethyl acetate (3 x 15 mL).

  • Washing & Drying: Wash the combined organic layers with brine (20 mL), and then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Dilution: Filter the dried solution. Evaporate the solvent under reduced pressure. Dissolve a small, accurately weighed amount of the crude residue (approx. 5-10 mg) in 1 mL of a suitable solvent (e.g., cyclohexane or ethyl acetate).

  • Final Sample: Transfer the solution to a 2 mL GC vial for analysis.[5]

GC-MS Instrumentation and Conditions
  • GC System: Agilent 8890 GC or similar.[6]

  • MS System: Agilent 7010 Triple Quadrupole MS or similar mass selective detector.[6]

  • Column: DB-5ms (5% Phenyl-methylpolysiloxane) or HP-1 (100% dimethylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness.[7]

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.[8]

  • Injector Temperature: 250°C.

  • Injection Mode: Split (e.g., 20:1 split ratio) or splitless, depending on concentration.

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp 1: Increase to 150°C at 10°C/min.

    • Ramp 2: Increase to 280°C at 20°C/min, hold for 5 minutes.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Mass Range: Scan from m/z 40 to 450.

    • Acquisition Mode: Full Scan.

Mandatory Visualizations

The following diagrams illustrate key aspects of the process, from chemical reaction to final analysis.

Reaction_Pathway cluster_reactants Reactants reactant1 This compound product Substitution Product (4-Methylbenzyl-Nu) reactant1->product byproduct Side Product (e.g., Dimer) reactant1->byproduct Side Reaction reactant2 Nucleophile (Nu⁻) reactant2->product

Caption: A typical nucleophilic substitution reaction pathway involving this compound.

GCMS_Workflow A Chemical Reaction B Quenching & Work-up A->B C Sample Dilution for GC-MS B->C D Injection into GC C->D E Separation in Capillary Column D->E F Ionization & Fragmentation (EI) E->F G Mass Analysis (MS) F->G H Data Acquisition & Analysis G->H

Caption: Experimental workflow from chemical reaction to GC-MS data analysis.

Method_Comparison start Analyze Reaction Mixture decision Are analytes volatile & thermally stable? start->decision gcms GC-MS is Preferred decision->gcms Yes hplc Consider HPLC-MS decision->hplc No

Caption: Decision tree for selecting an analytical method based on analyte properties.

Comparison with Alternative Techniques

While GC-MS is highly effective, other analytical methods can provide complementary information or may be more suitable for specific challenges, such as non-volatile products.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation by volatility/polarity, followed by mass-based detection.[4]Separation by polarity, followed by mass-based detection.Absorption of radio waves by atomic nuclei in a magnetic field.
Analyte Suitability Volatile and thermally stable compounds.Non-volatile, thermally liable, or high molecular weight compounds.[9]Soluble compounds; provides detailed structural information.
Sensitivity High (pg to fg range).[10]High (pg to ng range), dependent on ionization efficiency.[9]Lower sensitivity, requires µg to mg quantities.
Selectivity High, based on both retention time and mass fragmentation pattern.High, based on retention time and parent/daughter ion masses.Very high structural selectivity; differentiates isomers.
Sample Preparation May require derivatization for polar compounds, but often simple dilution suffices.No derivatization needed for polar compounds.Requires high purity sample in a deuterated solvent.
Analysis Time Relatively fast (15-40 minutes per run).[2]Can be similar to GC-MS, but may be longer with complex gradients.Fast acquisition but can require longer for complex 2D experiments.

Conclusion

GC-MS is an indispensable tool for the analysis of this compound reaction products. Its combination of high-resolution chromatographic separation and definitive mass spectrometric identification allows researchers to accurately quantify product yields, identify byproducts, and ultimately optimize synthetic pathways. While techniques like HPLC-MS and NMR offer advantages for specific types of analytes, the volatility of most derivatives makes GC-MS the preferred method for routine, high-throughput analysis in both research and industrial settings.

References

Confirming the Structure of 4-Methylbenzyl Bromide and Its Derivatives: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of synthesized molecules is a critical step. This guide provides a comparative overview of key spectroscopic methods—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the structural elucidation of 4-Methylbenzyl bromide and its para-substituted derivatives. Experimental data and detailed protocols are provided to assist in the practical application of these techniques.

Introduction to Spectroscopic Analysis

The structural confirmation of this compound and its derivatives relies on the synergistic use of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle. ¹H and ¹³C NMR spectroscopy reveal the carbon-hydrogen framework and the chemical environment of each atom. IR spectroscopy identifies the functional groups present in the molecule. Mass spectrometry provides information about the molecular weight and the fragmentation pattern, which can be used to deduce the molecular structure.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and a selection of its para-substituted derivatives. These values are indicative and may vary slightly based on the solvent and experimental conditions.

¹H NMR Spectral Data

Table 1: ¹H NMR Chemical Shifts (δ) in CDCl₃

CompoundAr-H (ppm)-CH₂Br (ppm)-CH₃/OCH₃/etc. (ppm)
This compound7.28 (d, 2H), 7.15 (d, 2H)4.48 (s, 2H)2.35 (s, 3H)
4-Chlorobenzyl bromide7.32 (d, 2H), 7.27 (d, 2H)4.45 (s, 2H)-
4-Nitrobenzyl bromide8.20 (d, 2H), 7.55 (d, 2H)4.68 (s, 2H)-
4-Methoxybenzyl bromide7.28 (d, 2H), 6.88 (d, 2H)4.47 (s, 2H)3.80 (s, 3H)
¹³C NMR Spectral Data

Table 2: ¹³C NMR Chemical Shifts (δ) in CDCl₃

CompoundC-Br (ppm)C-Ar (quat.) (ppm)CH-Ar (ppm)-CH₃/OCH₃ (ppm)
This compound33.5138.0, 134.5129.4, 129.021.2
4-Chlorobenzyl bromide32.5136.5, 134.0130.5, 129.0-
4-Nitrobenzyl bromide31.8147.8, 145.0129.5, 124.0-
4-Methoxybenzyl bromide33.1159.5, 129.5130.2, 114.155.3
IR Spectral Data

Table 3: Key IR Absorption Bands (cm⁻¹)

CompoundC-H (Aromatic)C-H (Aliphatic)C=C (Aromatic)C-BrOther Key Bands
This compound3100-30002920, 28601615, 1515~600
4-Chlorobenzyl bromide3100-30002925, 28651600, 1490~610C-Cl: ~1090, ~820
4-Nitrobenzyl bromide3100-30002930, 28701605, 1520~615NO₂: ~1520 (asym), ~1345 (sym)
4-Methoxybenzyl bromide3100-30002950, 28351610, 1510~605C-O: ~1250, ~1030
Mass Spectrometry Data

Table 4: Major Mass Spectrometry Fragments (m/z) and their Relative Intensities

CompoundMolecular Ion [M]⁺[M-Br]⁺Other Key Fragments (m/z)
This compound184/186 (isotope pattern)105 (base peak)91, 79, 77
4-Chlorobenzyl bromide204/206/208 (isotope pattern)125/127 (base peak)91, 89
4-Nitrobenzyl bromide215/217 (isotope pattern)136 (base peak)106, 90, 76
4-Methoxybenzyl bromide200/202 (isotope pattern)121 (base peak)91, 78

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Analysis of Benzyl Bromide Derivatives

  • Sample Preparation:

    • Weigh 5-10 mg of the solid sample for ¹H NMR or 20-50 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

    • Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

    • Cap the NMR tube securely.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher field strength.

    • Pulse Sequence: Standard single-pulse sequence.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16.

    • Spectral Width: -2 to 12 ppm.

    • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 100 MHz or higher.

    • Pulse Sequence: Proton-decoupled single-pulse sequence.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 128-1024 (or more, depending on sample concentration).

    • Spectral Width: 0 to 220 ppm.

    • Reference: CDCl₃ solvent peak at 77.16 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR Analysis of Crystalline Aromatic Compounds

  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of the crystalline sample into a fine powder using an agate mortar and pestle.

    • Add approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) powder to the mortar and mix thoroughly with the sample.

    • Transfer the mixture to a pellet-pressing die.

    • Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

    • Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.

  • Instrument Parameters:

    • Spectrometer: FT-IR spectrometer.

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • Background: A background spectrum of the empty sample compartment or a pure KBr pellet should be collected before scanning the sample.

Mass Spectrometry (MS)

Electron Ionization-Mass Spectrometry (EI-MS) of Benzyl Halides

  • Sample Introduction (Direct Insertion Probe or GC Inlet):

    • Direct Insertion Probe: Place a small amount of the solid sample in a capillary tube and insert it into the mass spectrometer's ion source via the direct insertion probe. The probe is gradually heated to volatilize the sample.

    • Gas Chromatography (GC) Inlet: Dissolve the sample in a volatile solvent (e.g., dichloromethane, hexane) at a concentration of approximately 10-100 µg/mL. Inject 1 µL of the solution into the GC-MS system.

  • Instrument Parameters (EI-MS):

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Ion Source Temperature: 200-250 °C.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 40-400.

    • GC Conditions (if applicable):

      • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

      • Injector Temperature: 250 °C.

      • Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

Visualization of Experimental Workflows

The following diagrams illustrate the general workflows for the spectroscopic techniques described.

Spectroscopic_Workflow cluster_NMR NMR Spectroscopy Workflow cluster_IR FT-IR Spectroscopy Workflow cluster_MS Mass Spectrometry Workflow NMR_Sample_Prep Sample Preparation (Dissolve in CDCl₃) NMR_Acquisition Data Acquisition (¹H and ¹³C NMR) NMR_Sample_Prep->NMR_Acquisition NMR_Processing Data Processing (Fourier Transform, Phasing) NMR_Acquisition->NMR_Processing NMR_Analysis Spectral Analysis (Chemical Shifts, Coupling) NMR_Processing->NMR_Analysis IR_Sample_Prep Sample Preparation (KBr Pellet) IR_Background Background Scan IR_Sample_Prep->IR_Background IR_Acquisition Sample Scan IR_Background->IR_Acquisition IR_Analysis Spectral Analysis (Functional Groups) IR_Acquisition->IR_Analysis MS_Sample_Intro Sample Introduction (GC or Direct Probe) MS_Ionization Ionization (Electron Ionization) MS_Sample_Intro->MS_Ionization MS_Analysis Mass Analysis (Separation by m/z) MS_Ionization->MS_Analysis MS_Detection Detection & Spectrum Generation MS_Analysis->MS_Detection

General workflows for NMR, FT-IR, and Mass Spectrometry analysis.

Logical_Relationship Compound This compound Derivative NMR NMR Spectroscopy (¹H & ¹³C) Compound->NMR Provides info on C-H framework IR FT-IR Spectroscopy Compound->IR Identifies functional groups MS Mass Spectrometry Compound->MS Determines molecular weight & fragmentation Structure Confirmed Structure NMR->Structure IR->Structure MS->Structure

Logical relationship of spectroscopic methods for structure confirmation.

The Advantage of an Activated Aromatic Core: A Comparative Guide to 4-Methylbenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of organic synthesis, particularly in the development of pharmaceuticals and other fine chemicals, the choice of a benzylating agent is a critical decision that can significantly impact reaction efficiency and yield. Among the various substituted benzyl bromides, 4-methylbenzyl bromide emerges as a superior alternative in many applications due to its enhanced reactivity. This guide provides an objective comparison of this compound's performance against other common benzylic bromides, supported by experimental data and detailed protocols.

The primary advantage of this compound lies in the electronic effect of the para-methyl group. This electron-donating group stabilizes the benzylic carbocation intermediate that can form during nucleophilic substitution reactions, thereby accelerating the reaction rate, particularly for SN1-type mechanisms.[1][2] This increased reactivity allows for milder reaction conditions and can lead to higher yields compared to unsubstituted benzyl bromide or those bearing electron-withdrawing groups.

Comparative Performance in Nucleophilic Substitution

To quantify the enhanced reactivity of this compound, a comparative study was conducted evaluating its performance against benzyl bromide and 4-nitrobenzyl bromide in a standard nucleophilic substitution reaction with 4-(p-nitrobenzyl)pyridine (NBP). The reaction progress was monitored to determine the relative reaction rates.

Benzylic BromideSubstituent at para-positionElectronic EffectRelative Reactivity (with NBP)
This compound -CH₃Electron-donatingMost Reactive
Benzyl bromide-HNeutralIntermediate
4-Nitrobenzyl bromide-NO₂Electron-withdrawingLeast Reactive

Table 1: Comparison of the relative reactivity of various benzylic bromides in a nucleophilic substitution reaction with 4-(p-nitrobenzyl)pyridine. Data is based on a qualitative study by Hemminki, K., et al.[2]

The results clearly indicate that the presence of the electron-donating methyl group in the para position significantly enhances the reactivity of the benzylic bromide.

Experimental Protocol: Comparative Reactivity Analysis

The following protocol outlines a method for comparing the reactivity of different benzylic bromides using 4-(p-nitrobenzyl)pyridine (NBP) as a nucleophile and monitoring the reaction.

Materials:

  • This compound

  • Benzyl bromide

  • 4-Nitrobenzyl bromide

  • 4-(p-nitrobenzyl)pyridine (NBP)

  • Acetone (anhydrous)

  • Test tubes or vials

  • Constant temperature bath

  • UV-Vis Spectrophotometer

Procedure:

  • Solution Preparation:

    • Prepare 0.1 M solutions of each benzylic bromide (this compound, benzyl bromide, and 4-nitrobenzyl bromide) in anhydrous acetone.

    • Prepare a 0.1 M solution of 4-(p-nitrobenzyl)pyridine (NBP) in anhydrous acetone.

  • Reaction Setup:

    • In separate, labeled test tubes, add 1 mL of the NBP solution.

    • Place the test tubes in a constant temperature bath set to 50°C and allow them to equilibrate for 10 minutes.

    • To initiate the reactions, add 1 mL of each respective benzylic bromide solution to the corresponding test tube containing the NBP solution. Start a timer immediately.

  • Data Collection:

    • At regular time intervals (e.g., 5, 10, 20, 30, 60 minutes), withdraw a small aliquot from each reaction mixture.

    • Dilute the aliquot with a fixed amount of acetone.

    • Measure the absorbance of the colored product formed at its maximum wavelength (λ_max) using a UV-Vis spectrophotometer.

  • Analysis:

    • Plot the absorbance versus time for each reaction.

    • The initial slope of each curve is proportional to the initial reaction rate.

    • Compare the initial rates to determine the relative reactivity of the benzylic bromides.

Reaction Mechanism and Workflow

The enhanced reactivity of this compound can be visualized through the mechanism of an SN1 reaction, where the formation of a stable carbocation is the rate-determining step.

G cluster_0 S_N1 Reaction Pathway cluster_1 Carbocation Stabilization A This compound B Rate-Determining Step: Loss of Leaving Group A->B Slow C 4-Methylbenzyl Carbocation (Resonance Stabilized) B->C D Nucleophilic Attack C->D Fast S3 Stabilization of Positive Charge C->S3 Stabilized by E Product D->E S1 Methyl Group (Electron-Donating) S2 Increased Electron Density on Benzene Ring S1->S2 S2->S3

Caption: S_N1 mechanism for this compound.

The diagram above illustrates the SN1 pathway for the reaction of this compound. The key to its enhanced reactivity is the stabilization of the intermediate carbocation by the electron-donating methyl group.

A generalized workflow for a comparative study of benzylic bromide reactivity is presented below.

G cluster_workflow Comparative Experimental Workflow start Start: Select Benzylic Bromides (4-Methylbenzyl, Benzyl, 4-Nitrobenzyl) prep Prepare Equimolar Solutions in Anhydrous Solvent start->prep react React with Nucleophile (e.g., NBP) under Controlled Temperature prep->react monitor Monitor Reaction Progress (e.g., UV-Vis, TLC, HPLC) react->monitor analyze Analyze Data: Determine Reaction Rates monitor->analyze compare Compare Reactivity analyze->compare end Conclusion: Establish Reactivity Order compare->end

Caption: Generalized workflow for comparing benzylic bromide reactivity.

References

Literature review of 4-Methylbenzyl bromide applications in organic chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of multistep organic synthesis, the strategic selection of reagents for functional group manipulation is paramount. 4-Methylbenzyl bromide, a substituted aromatic halide, serves as a versatile reagent, primarily for the introduction of the 4-methylbenzyl (p-methylbenzyl, PMB) group. This guide provides a comprehensive review of its applications, an objective comparison with common alternatives, and detailed experimental data to inform its use in research and development.

Core Application: Protection of Hydroxyl Groups

The principal application of this compound is in the protection of alcohols as 4-methylbenzyl ethers. This transformation is crucial for masking the reactivity of hydroxyl groups during subsequent synthetic steps. The introduction of the 4-methylbenzyl group is typically achieved via the Williamson ether synthesis, an SN2 reaction between an alkoxide and this compound.

The electron-donating nature of the para-methyl group influences the reactivity of the reagent and the stability of the resulting ether, positioning it as a useful alternative to other common benzyl-type protecting groups.

Comparative Analysis of Benzylating Agents

The choice of a benzylating agent depends on the required stability of the protected group and the specific conditions available for its eventual removal (deprotection). This compound is often compared with unsubstituted benzyl bromide, the electron-rich p-methoxybenzyl (PMB) bromide, and the electron-deficient p-nitrobenzyl bromide.

Reactivity and Yield:

The reactivity of benzyl bromides in nucleophilic substitution is governed by the stability of the incipient benzylic carbocation. Electron-donating groups (like methyl and methoxy) at the para position stabilize this carbocation, increasing the reagent's reactivity.[1][2]

  • p-Methoxybenzyl (PMB) bromide: The strong electron-donating methoxy group makes PMB-Br highly reactive, often allowing for protection under milder conditions.

  • This compound: The methyl group is also electron-donating, making it more reactive than unsubstituted benzyl bromide.

  • Benzyl bromide: Serves as the benchmark standard for benzylation.

  • p-Nitrobenzyl bromide: The electron-withdrawing nitro group destabilizes the carbocation, making it the least reactive of the series for SN1-type reactions.

Table 1: Comparison of Yields for O-Benzylation of Alcohols

Benzylating AgentSubstrateBaseSolventConditionsYield (%)Reference
This compound1-(p-tolyl)ethanolFe(OTf)₃/NH₄ClDCM0 °C to rtExcellent[3]
Benzyl Bromide1-(p-tolyl)ethanolFe(OTf)₃/NH₄ClDCM0 °C to rtExcellent[3]
p-Methoxybenzyl Bromide3-Butyn-1-olNaHTHF/DMF-11 °CHigh[4]
Benzyl BromidePhenolK₂CO₃AcetoneReflux, 8h95-97[5]

Note: Direct side-by-side comparative data under identical conditions is scarce in the literature. The data presented is representative of typical yields.

Stability and Deprotection:

The key difference between these protecting groups lies in the conditions required for their cleavage. The electronic nature of the para-substituent dictates the ease of oxidative and acidic cleavage.

Table 2: Comparison of Deprotection Methods and Stability

Protecting GroupHydrogenolysis (H₂, Pd/C)Oxidative Cleavage (DDQ)Acidic Cleavage (TFA)Stability
4-Methylbenzyl CleavedSlower than PMBMore labile than BenzylGenerally robust
Benzyl (Bn) CleavedGenerally stable, requires harsh conditions/light[6][7]Stable to mild acid, cleaved by strong acidVery robust
p-Methoxybenzyl (PMB) CleavedCleaved readily under mild conditions[8][9]Highly labile, cleaved under mild acidic conditionsSensitive to acids/oxidants
p-Nitrobenzyl CleavedInert[10]StableRobust, except to reduction

Diagrams and Workflows

Visualizing the reaction pathways and decision-making processes can aid in experimental design.

G General Workflow for Alcohol Protection cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification Alcohol Alcohol (R-OH) ReactionVessel Anhydrous Solvent (e.g., THF, DMF) Inert Atmosphere (N₂ or Ar) 0°C to Room Temp Alcohol->ReactionVessel Base Base (e.g., NaH) Base->ReactionVessel Reagent This compound Reagent->ReactionVessel Quench Quench Reaction (e.g., with H₂O or NH₄Cl) ReactionVessel->Quench After reaction completion Extract Liquid-Liquid Extraction (e.g., EtOAc/H₂O) Quench->Extract Dry Dry Organic Layer (e.g., Na₂SO₄ or MgSO₄) Extract->Dry Purify Purification (Column Chromatography) Dry->Purify Product Protected Alcohol (R-O-CH₂-C₆H₄-CH₃) Purify->Product

Caption: General experimental workflow for alcohol protection.

G Choosing a Benzyl-Type Protecting Group start Need to Protect an Alcohol? q_stability Is robust stability to acid/ oxidants required? start->q_stability q_cleavage Need mild oxidative or acidic cleavage? q_stability->q_cleavage No use_bn Use Benzyl Bromide (Bn-Br) q_stability->use_bn Yes use_pmb Use p-Methoxybenzyl Bromide (PMB-Br) q_cleavage->use_pmb Yes use_4mb Consider this compound q_cleavage->use_4mb No

Caption: Decision tree for selecting a benzyl-type protecting group.

Key Experimental Protocols

Detailed and reliable protocols are essential for reproducibility. Below are representative procedures for the protection of an alcohol using this compound and its subsequent deprotection.

Protocol 1: Protection of a Primary Alcohol (Williamson Ether Synthesis)

This protocol describes the general procedure for the O-benzylation of a primary alcohol using this compound and sodium hydride.

Materials:

  • Primary alcohol (1.0 equiv)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)

  • This compound (1.2 equiv)

  • Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the primary alcohol (1.0 equiv) and dissolve it in anhydrous THF.

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (1.2 equiv) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

  • Cool the reaction mixture back to 0 °C and add a solution of this compound (1.2 equiv) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC until the starting alcohol is consumed.

  • Upon completion, cool the flask to 0 °C and cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-methylbenzyl ether.

Protocol 2: Oxidative Deprotection using DDQ

This protocol is adapted for the cleavage of electron-rich benzyl ethers like the 4-methylbenzyl ether, though it is most effective for the p-methoxybenzyl (PMB) group.[8]

Materials:

  • 4-Methylbenzyl ether (1.0 equiv)

  • 2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ, 1.5 - 2.5 equiv)

  • Dichloromethane (DCM)

  • Water (or a buffer solution like phosphate buffer)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • Dissolve the 4-methylbenzyl ether (1.0 equiv) in a mixture of DCM and water (e.g., 18:1 v/v).[8]

  • Cool the solution to 0 °C.

  • Add DDQ (1.5 equiv) in one portion. The solution will typically turn dark.

  • Allow the reaction to warm to room temperature and stir, monitoring by TLC. If the reaction is sluggish, additional DDQ may be required. Reaction times can vary from 1 to 6 hours.

  • Once the starting material is consumed, quench the reaction by adding saturated aqueous NaHCO₃ solution and stir vigorously until the color of the organic layer fades.

  • Separate the layers and extract the aqueous phase with DCM.

  • Combine the organic layers, wash with saturated NaHCO₃ and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure. The crude product, which may contain 4-methylbenzaldehyde and DDQ-hydroquinone byproducts, is then purified by flash column chromatography.

Conclusion

This compound is a valuable reagent in organic synthesis, offering a balance of reactivity and stability for the protection of alcohols. Its reactivity is greater than that of unsubstituted benzyl bromide, facilitating ether formation. While the resulting 4-methylbenzyl ether is more stable to acidic and oxidative conditions than a p-methoxybenzyl (PMB) ether, it is less robust than a standard benzyl ether, providing an intermediate option in protection/deprotection strategies. The choice between this compound and its alternatives should be guided by the specific stability requirements of the synthetic route and the desired orthogonality of the deprotection steps.

References

Safety Operating Guide

Proper Disposal of 4-Methylbenzyl Bromide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper handling and disposal of 4-Methylbenzyl bromide (CAS No. 104-81-4), a compound that requires careful management due to its hazardous properties. The following procedures are designed for researchers, scientists, and drug development professionals to ensure personal safety and environmental compliance.

Immediate Safety and Handling Precautions

This compound is a corrosive and toxic chemical that can cause severe skin burns, serious eye damage, and respiratory irritation.[1][2][3] It is also classified as a lachrymator, a substance that irritates the eyes and causes tearing.[3][4] Adherence to strict safety protocols is mandatory when handling this compound.

1.1 Personal Protective Equipment (PPE) Before handling this compound, ensure the following personal protective equipment is worn:

  • Hand Protection: Wear appropriate chemical-resistant gloves.[5][6]

  • Eye and Face Protection: Use chemical safety goggles and a face shield.[2][3]

  • Skin and Body Protection: Wear a lab coat and suitable protective clothing.[3] In case of potential exposure, an apron and boots may be necessary.

  • Respiratory Protection: Use only in a well-ventilated area, preferably a chemical fume hood.[2][3] If dust or aerosols may be generated, a NIOSH/MSHA approved respirator should be used.[1][3][7]

1.2 Handling and Storage

  • Always handle this compound inside a certified chemical fume hood to avoid inhalation of vapors.[2][3]

  • Avoid all contact with eyes, skin, and clothing.[1]

  • Store the chemical in a cool, dry, and well-ventilated area in a tightly sealed container, protected from moisture and light.[2][3][8]

  • This compound is incompatible with bases, strong oxidizing agents, alcohols, amines, and metals.[1][5] Store it away from these substances.

Quantitative Hazard and Protection Summary

The following table summarizes the key hazard classifications and necessary protective measures for this compound.

Hazard ClassificationGHS Codes & StatementsRequired Personal Protective Equipment (PPE)
Skin Corrosion/Irritation Category 1B; H314 - Causes severe skin burns and eye damage.[1][2][3]Chemical-resistant gloves, lab coat, protective clothing.[2][3]
Serious Eye Damage/Irritation Category 1; H318 - Causes serious eye damage.[1][2][3]Chemical safety goggles and face shield.[2][3]
Acute Toxicity (Oral, Dermal) Category 3 or 4; H301+H311 - Toxic if swallowed or in contact with skin.[1][3]Standard laboratory PPE, including gloves and lab coat.
Respiratory Irritation STOT-SE 3; H335 - May cause respiratory irritation.[3]Handle in a chemical fume hood; use respiratory protection if ventilation is inadequate.[2][3]

Step-by-Step Disposal Procedures

Disposal of this compound and its contaminated materials must be treated as hazardous waste.[1][9] Do not discharge into drains or the environment.[1][2]

3.1 Disposal of Unused or Waste this compound

  • Containerization: Ensure the waste this compound is stored in a clearly labeled, sealed, and appropriate container. The container must be compatible with the chemical.

  • Labeling: Label the container as "Hazardous Waste" and clearly identify the contents: "this compound". Include the approximate quantity and date.

  • Professional Disposal: Arrange for collection by a licensed professional waste disposal service.[5] This material may require chemical incineration in a facility equipped with an afterburner and scrubber.[5]

  • Regulatory Compliance: Always consult and adhere to your institution's specific guidelines as well as local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1][9]

3.2 Spill Management and Disposal In the event of a spill, follow these steps immediately:

  • Evacuate: Evacuate all non-essential personnel from the immediate spill area.[10]

  • Ventilate: Ensure the area is well-ventilated, using the chemical fume hood if the spill is contained within it.

  • Control Ignition Sources: Remove all sources of ignition from the area.[10]

  • Containment & Absorption:

    • For small spills, cover the material with a dry, inert absorbent such as sand, dry lime, soda ash, or vermiculite.[1][10][11][12]

    • DO NOT USE WATER or combustible materials like sawdust for cleanup.[1][10]

  • Collection: Carefully sweep or shovel the absorbed material into a suitable, closed container for hazardous waste disposal.[1][2][10]

  • Decontamination: Clean the spill area thoroughly. Decontaminate and launder all protective clothing before reuse.[12]

  • Disposal: Label the container with the spill residue as hazardous waste and dispose of it through your institution's hazardous waste program, following the same procedure as for unused chemical waste.[3][10]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_waste_stream Waste Stream Decision cluster_spill Spill Cleanup Protocol cluster_routine Routine Waste Disposal cluster_final Final Disposal start Handling this compound ppe Wear Full PPE: - Goggles & Face Shield - Resistant Gloves - Lab Coat start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood is_spill Is it a spill? fume_hood->is_spill evacuate Evacuate Area is_spill->evacuate Yes collect_waste Collect in Waste Container is_spill->collect_waste No absorb Absorb with Inert Material (Sand, Lime, Soda Ash) evacuate->absorb collect_spill Collect in Sealed Container absorb->collect_spill label_waste Label as 'Hazardous Waste: This compound' collect_spill->label_waste collect_waste->label_waste end Dispose via Licensed Waste Management Service label_waste->end

Caption: Disposal workflow for this compound.

References

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